3,7-Dibromo-10-methylphenothiazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,7-dibromo-10-methylphenothiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NS/c1-16-10-4-2-8(14)6-12(10)17-13-7-9(15)3-5-11(13)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAPNDGAMBCNKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC3=C1C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448234 | |
| Record name | 3,7-dibromo-10-methylphenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34964-70-0 | |
| Record name | 3,7-dibromo-10-methylphenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 3,7-Dibromo-10-methylphenothiazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,7-Dibromo-10-methylphenothiazine, a key intermediate in the development of novel therapeutic agents and functional materials. This document details the synthetic protocol, purification methods, and extensive characterization data to ensure reproducibility and facilitate further research.
Synthesis of this compound
The synthesis of this compound is achieved through the electrophilic bromination of 10-methylphenothiazine. This method provides a high yield of the desired product.
Reaction Scheme
The overall reaction is as follows:
Caption: Synthesis of this compound.
Experimental Protocol
The synthesis of this compound is carried out by dissolving 10-methylphenothiazine in glacial acetic acid that has been degassed with argon.[1] The mixture is stirred at room temperature under an inert atmosphere.[1] A molar equivalent of bromine is added dropwise, and the mixture is stirred for one hour.[1] A second molar equivalent of bromine is then added, and the solution is stirred for an additional 12 hours at room temperature.[1]
To quench the reaction, a saturated aqueous solution of sodium sulfite is added, followed by diethyl ether, and the mixture is stirred for one hour.[1] The organic phase is separated, and the aqueous layer is extracted three times with diethyl ether.[1] The combined organic layers are dried over sodium sulfate, and the solvent is removed under reduced pressure.[1] The resulting crude product is purified by column chromatography on silica gel using a 2:3 mixture of ethyl acetate and hexane as the eluent.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 10-methylphenothiazine (10 g, 46.8 mmol) | [1] |
| Reagent | Bromine (4.86 mL, 93.6 mmol) | [1] |
| Solvent | Glacial Acetic Acid (75 mL) | [1] |
| Reaction Time | 13 hours | [1] |
| Reaction Temperature | 20 °C | [1] |
| Yield | 17 g (99%) | [1] |
| Purity | Not explicitly stated, but characterized by NMR and elemental analysis | [1] |
Characterization of this compound
The structure and purity of the synthesized this compound were confirmed by various analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₉Br₂NS |
| Molecular Weight | 371.09 g/mol |
| Appearance | Green solid[1] |
| Melting Point | 146-147 °C (EtOAc/EtOH) |
Spectroscopic Data
The ¹H NMR spectrum was recorded on a 300 MHz spectrometer in deuterated acetone ((CD₃)₂CO).[1]
| Chemical Shift (δ/ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J/Hz) |
| 3.37 | s | 3H | -CH₃ | - |
| 6.90 | d | 2H | Ar-H | 8.6 |
| 7.30 | d | 2H | Ar-H | 2.3 |
| 7.36 | dd | 2H | Ar-H | 2.3 and 8.6 |
Elemental Analysis
The elemental composition of the synthesized compound was determined and found to be in good agreement with the calculated values.[1]
| Element | Found (%) | Calculated (%) |
| C | 42.41 | 42.08 |
| H | 2.19 | 2.44 |
| N | 3.43 | 3.77 |
Experimental Workflows
The following diagram illustrates the general workflow for the characterization of this compound.
References
Spectroscopic Analysis of 3,7-Dibromo-10-methylphenothiazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 3,7-Dibromo-10-methylphenothiazine, a halogenated derivative of the versatile phenothiazine core. This document details the synthetic protocol for this compound and presents its key analytical data. The information contained herein is intended to support research and development efforts in medicinal chemistry and materials science where phenothiazine derivatives are of significant interest.
Core Compound Information
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₃H₉Br₂NS |
| Molecular Weight | 371.09 g/mol |
| CAS Number | 34964-70-0 |
| Appearance | Green solid |
Experimental Protocols
Synthesis of this compound[1]
A detailed experimental protocol for the synthesis of this compound from 10-methylphenothiazine is outlined below.
Materials:
-
10-Methylphenothiazine (MPT)
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Saturated aqueous solution of Sodium Sulfite (Na₂SO₃)
-
Diethyl Ether
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel
-
Ethyl Acetate
-
Hexane
-
Argon (or other inert gas)
Procedure:
-
10 g (46.8 mmol) of 10-methylphenothiazine is dissolved in 75 mL of glacial acetic acid that has been degassed for 30 minutes under an argon atmosphere.
-
The mixture is stirred under an inert atmosphere at room temperature.
-
A first molar equivalent of bromine (2.43 mL, 46.8 mmol) is added dropwise.
-
The reaction mixture is stirred for 1 hour at room temperature.
-
A second portion of bromine (2.43 mL, 46.8 mmol) is then added to the reaction mixture.
-
The solution is stirred for an additional 12 hours at room temperature.
-
To quench the reaction, 40 mL of a saturated aqueous solution of sodium sulfite and 70 mL of diethyl ether are added, and the mixture is stirred for 1 hour.
-
The organic phase is separated, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are dried with sodium sulfate.
-
The solvents are removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel using a 2:3 mixture of ethyl acetate and hexane as the eluent.
-
The final product is recovered as a green solid with a reported yield of 99%.
Spectroscopic Data
The following tables summarize the available spectroscopic and analytical data for this compound.
¹H NMR Data
| Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) | Assignment |
| 3.37 | s | - | -CH₃ |
| 6.90 | d | 8.6 | H-1, H-9 |
| 7.30 | d | 2.3 | H-4, H-6 |
| 7.36 | dd | 2.3 and 8.6 | H-2, H-8 |
Solvent: (CD₃)₂CO, Spectrometer Frequency: 300 MHz[1]
Elemental Analysis
| Element | Experimental (%)[1] | Calculated (%)[1] |
| Carbon (C) | 42.41 | 42.08 |
| Hydrogen (H) | 2.19 | 2.44 |
| Nitrogen (N) | 3.43 | 3.77 |
Other Spectroscopic Data
Visualizations
Experimental Workflow: Synthesis and Purification
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Potential Biological Relevance of the Phenothiazine Scaffold
While specific signaling pathway interactions for this compound have not been documented, the broader class of phenothiazine derivatives is known for a wide range of biological activities. The diagram below illustrates some of the general therapeutic areas where phenothiazines have shown potential.
Caption: General biological activities of the phenothiazine chemical scaffold.
References
An In-depth Technical Guide to the NMR Data of 3,7-Dibromo-10-methylphenothiazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available nuclear magnetic resonance (NMR) data for the compound 3,7-Dibromo-10-methylphenothiazine. This document is intended to be a valuable resource for researchers and scientists working with this compound in fields such as medicinal chemistry and materials science. This guide presents the known ¹H NMR spectral data, a detailed experimental protocol for its synthesis, and a structural diagram for reference.
Introduction
This compound is a halogenated derivative of the phenothiazine core structure, a privileged scaffold in drug discovery and development. The introduction of bromine atoms at the 3 and 7 positions, along with the methylation of the nitrogen atom at the 10 position, significantly influences the molecule's electronic properties and steric hindrance, which in turn can modulate its biological activity and material properties. Accurate spectral data is crucial for the unambiguous identification and characterization of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was recorded on a 300 MHz spectrometer in deuterated acetone ((CD₃)₂CO). The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. The data is summarized in the table below.
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| 3.37 | Singlet (s) | - | 3H | N-CH₃ |
| 6.90 | Doublet (d) | 8.6 | 2H | H-1, H-9 |
| 7.30 | Doublet (d) | 2.3 | 2H | H-4, H-6 |
| 7.36 | Doublet of doublets (dd) | 2.3 and 8.6 | 2H | H-2, H-8 |
Note: The assignments are based on the expected electronic environment and coupling patterns of the protons on the phenothiazine ring system.
¹³C NMR Spectral Data
Despite extensive searches of the available scientific literature and chemical databases, experimental ¹³C NMR data for this compound could not be located. Researchers requiring this data are advised to acquire it experimentally upon synthesis and purification of the compound.
Experimental Protocols
Synthesis of this compound
The following protocol details the synthesis of this compound from 10-methylphenothiazine.[1]
Materials:
-
10-Methylphenothiazine
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Saturated aqueous solution of sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 10-methylphenothiazine in glacial acetic acid.
-
To the stirred solution, add one molar equivalent of bromine dropwise at room temperature.
-
After stirring for 1 hour at room temperature, add another molar equivalent of bromine to the reaction mixture.
-
Continue stirring the solution for 12 hours at room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and diethyl ether. Stir the mixture for 1 hour.
-
Separate the organic phase. Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and dry over sodium sulfate.
-
Remove the solvents under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound.
Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with the proton and carbon atoms numbered for clarity in NMR assignments.
Caption: Molecular structure of this compound.
References
Crystal Structure of 3,7-Dibromo-10-methylphenothiazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the crystal structure of 3,7-Dibromo-10-methylphenothiazine. A thorough investigation of publicly available scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that as of the date of this publication, a definitive, experimentally determined crystal structure for this compound has not been deposited or published.
However, significant data exists for its close structural analog, 3,7-dibromo-10H-phenothiazine, which lacks the N-methyl group. This guide provides a comprehensive overview of the available synthesis protocols for this compound and presents the detailed crystallographic data for 3,7-dibromo-10H-phenothiazine to serve as a valuable reference point for researchers. The experimental protocols for synthesis and the crystallographic analysis of the analog are detailed herein.
Introduction
Phenothiazine and its derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and optoelectronic properties. The substitution pattern on the phenothiazine core dictates its three-dimensional structure and, consequently, its function. The title compound, this compound, is of interest for its potential applications stemming from the combined electronic effects of the bromine substituents and the N-methyl group. An understanding of its solid-state conformation through single-crystal X-ray diffraction is crucial for rational drug design and materials engineering.
This guide summarizes the current state of knowledge regarding the synthesis of this compound and provides a detailed analysis of the crystal structure of the closely related 3,7-dibromo-10H-phenothiazine.
Synthesis of this compound
Two primary synthetic routes for this compound have been reported, starting from 10-Methylphenothiazine.
Experimental Protocol: Bromination of 10-Methylphenothiazine
A common method for the synthesis of this compound involves the direct bromination of 10-methylphenothiazine.
Materials:
-
10-Methylphenothiazine (MPT)
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Saturated aqueous solution of Sodium Sulfite
-
Diethyl Ether
-
Sodium Sulfate
-
Silica Gel
-
Ethyl Acetate
-
Hexane
Procedure:
-
10-Methylphenothiazine (e.g., 10 g, 46.8 mmol) is dissolved in degassed glacial acetic acid (75 mL) under an inert atmosphere (e.g., argon).
-
The mixture is stirred at room temperature.
-
A molar equivalent of bromine (e.g., 2.43 mL, 46.8 mmol) is added dropwise to the solution.
-
The reaction is stirred for 1 hour at room temperature.
-
A second equivalent of bromine (e.g., 2.43 mL, 46.8 mmol) is then added to the reaction mixture.
-
The solution is stirred for an additional 12 hours at room temperature.
-
To quench the reaction, a saturated aqueous solution of sodium sulfite (40 mL) and diethyl ether (70 mL) are added, and the mixture is stirred for 1 hour.
-
The organic phase is separated, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are dried over sodium sulfate, and the solvents are removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 2:3 ratio) to yield the final product.[1]
Workflow for the Synthesis of this compound:
Crystal Structure of the Analog: 3,7-dibromo-10H-phenothiazine
While the crystal structure for this compound is not available, the structure of its parent compound, 3,7-dibromo-10H-phenothiazine, has been determined and is available through the Cambridge Crystallographic Data Centre (CCDC Deposition Number: 732813). This structure provides valuable insight into the likely conformation of the dibrominated phenothiazine core.
Logical Relationship between Target Compound and Structural Analog:
Experimental Protocol: Crystal Growth and Structure Determination of 3,7-dibromo-10H-phenothiazine
The experimental details for the crystallization and X-ray diffraction analysis of 3,7-dibromo-10H-phenothiazine are crucial for understanding the provided crystallographic data.
Crystallization:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent system. Common solvents for phenothiazine derivatives include combinations of chlorinated solvents and alcohols, or aromatic solvents and alkanes.
X-ray Data Collection and Structure Refinement:
-
A suitable single crystal is selected and mounted on a diffractometer.
-
X-ray diffraction data is collected at a specific temperature (often 100 K or 293 K) using a specific wavelength of X-ray radiation (e.g., Mo Kα or Cu Kα).
-
The collected diffraction data is processed to yield a set of structure factors.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Crystallographic Data for 3,7-dibromo-10H-phenothiazine
The following table summarizes the crystallographic data for 3,7-dibromo-10H-phenothiazine. This data is essential for computational modeling and as a comparative reference for future studies on this compound.
| Parameter | Value (for 3,7-dibromo-10H-phenothiazine) |
| CCDC Deposition Number | 732813 |
| Empirical Formula | C₁₂H₇Br₂NS |
| Formula Weight | 357.07 |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 20.334(4) |
| b (Å) | 14.129(3) |
| c (Å) | 4.2180(8) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1212.1(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.956 |
| Absorption Coeff. (mm⁻¹) | 7.458 |
| F(000) | 680 |
Data sourced from the Cambridge Crystallographic Data Centre, deposition number 732813.
Conclusion
This technical guide has established that while methods for the synthesis of this compound are documented, its single-crystal X-ray structure has not been reported in the public domain. To facilitate further research, this guide has provided detailed synthetic protocols and has presented the crystallographic data for the closely related analog, 3,7-dibromo-10H-phenothiazine. The availability of this analog's crystal structure offers a robust starting point for computational studies and molecular modeling of this compound. The determination of the crystal structure of the title compound remains a key objective for a complete understanding of its structure-property relationships.
References
Physical and chemical properties of 3,7-Dibromo-10-methylphenothiazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3,7-Dibromo-10-methylphenothiazine, a heterocyclic compound with significant potential in various scientific domains. This document is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry, materials science, and drug development.
Physical and Chemical Properties
This compound is a solid, green-colored compound.[1] While a definitive boiling point has not been reported, likely due to decomposition at elevated temperatures, its melting point has been documented within the range of 146-152°C. Detailed solubility in various organic solvents is not extensively reported in the literature; however, its synthesis and purification procedures suggest solubility in solvents like ethyl acetate and hexane.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 34964-70-0 | [1] |
| Molecular Formula | C₁₃H₉Br₂NS | [1] |
| Molecular Weight | 371.09 g/mol | [1] |
| Appearance | Green solid | [1] |
| Melting Point | 146-147°C or 151-152°C | |
| Boiling Point | No data available | [2] |
| Solubility | Soluble in ethyl acetate/hexane mixture | [1] |
Synthesis and Reactivity
The primary synthetic route to this compound involves the bromination of 10-methylphenothiazine.[1] This electrophilic aromatic substitution reaction is typically carried out using bromine in a suitable solvent such as acetic acid. The compound exhibits reactivity characteristic of halogenated aromatic systems, notably undergoing halogen-metal exchange reactions. For instance, treatment with butyllithium can replace the bromine atoms with lithium, providing a versatile intermediate for the introduction of various functional groups at the 3 and 7 positions.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
10-Methylphenothiazine (10 g, 46.8 mmol)
-
Glacial acetic acid (75 mL), degassed
-
Bromine (4.86 mL, 93.6 mmol)
-
Saturated aqueous solution of sodium sulfite
-
Diethyl ether
-
Sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Dissolve 10-methylphenothiazine in degassed glacial acetic acid in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Stir the mixture at room temperature.
-
Add a molar equivalent of bromine (2.43 mL, 46.8 mmol) dropwise to the solution.
-
Continue stirring for 1 hour at room temperature.
-
Add a second molar equivalent of bromine (2.43 mL, 46.8 mmol) to the reaction mixture.
-
Stir the solution for an additional 12 hours at room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (40 mL) and diethyl ether (70 mL). Stir the biphasic mixture for 1 hour.
-
Separate the organic phase and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and dry over sodium sulfate.
-
Remove the solvents under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane (2:3) mixture as the eluent.
-
The final product is recovered as a green solid with a reported yield of 99%.[1]
Below is a graphical representation of the synthesis workflow.
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Table 2: Spectral Data of this compound
| Technique | Data | Reference(s) |
| ¹H NMR | ((CD₃)₂CO, 300 MHz) δ/ppm: 3.37 (s, 3H), 6.90 (d, J = 8.6 Hz, 2H), 7.30 (d, J = 2.3 Hz, 2H), 7.36 (dd, J = 2.3 and 8.6 Hz, 2H) | [1] |
| ¹³C NMR | Data for the parent compound, 3,7-dibromo-10H-phenothiazine, is available. | [3] |
| Mass Spec. | For the parent compound, 3,7-dibromo-10H-phenothiazine: MS (ESI) m/z 358 (M+2H)⁺. | [4] |
| IR | Characteristic peaks for 3,7-disubstituted phenothiazines include vibrations in a 1,2,4-trisubstituted benzene ring. | [5] |
Biological Activity and Signaling Pathways
Phenothiazine derivatives are a well-established class of compounds with a broad spectrum of biological activities, most notably as antipsychotic agents that act on the central nervous system. Their mechanism of action often involves the antagonism of dopamine receptors. Furthermore, phenothiazines have been investigated for their potential as anticancer agents. One proposed mechanism for their antitumor activity is the inhibition of calmodulin, a calcium-binding protein involved in cell proliferation, and the reactivation of the tumor suppressor protein phosphatase 2A (PP2A).
While specific studies detailing the interaction of this compound with these signaling pathways are limited, its structural similarity to other bioactive phenothiazines suggests it may exhibit similar pharmacological properties. The following diagram illustrates a generalized signaling pathway that phenothiazine derivatives are known to modulate.
Crystal Structure
While the crystal structure of this compound has not been explicitly reported, the Cambridge Crystallographic Data Centre (CCDC) contains the crystal structure for the parent compound, 3,7-dibromo-10H-phenothiazine (CCDC Number: 732813).[3] This structure provides valuable insight into the molecular geometry and packing of the dibrominated phenothiazine core. The phenothiazine ring system adopts a characteristic butterfly conformation.
Conclusion
This compound is a versatile compound with established synthetic accessibility and potential for further functionalization. Its physical and chemical properties, coupled with the known biological activities of the broader phenothiazine class, make it a compound of interest for further investigation in medicinal chemistry and materials science. This technical guide serves as a foundational resource to aid researchers in their exploration of this promising molecule.
References
- 1. 10H-Phenothiazine, 3,7-dibromo-10-methyl- synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,7-dibromo-10H-phenothiazine | C12H7Br2NS | CID 3547115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,7-dibromo-10H-phenothiazine synthesis - chemicalbook [chemicalbook.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Navigating the Solubility Landscape of 3,7-Dibromo-10-methylphenothiazine: A Technical Guide
For Immediate Release
[City, State] – Researchers, scientists, and professionals in drug development seeking to understand the solubility of 3,7-Dibromo-10-methylphenothiazine in organic solvents will find a comprehensive resource in this technical guide. While a thorough review of publicly available scientific literature and databases reveals no specific quantitative solubility data for this compound, this document provides essential qualitative insights and a detailed experimental framework for determining its solubility profile.
Executive Summary
This compound is a derivative of phenothiazine, a class of compounds with significant interest in medicinal chemistry and materials science. Understanding its solubility is a critical first step in designing experimental protocols, formulating drug delivery systems, and ensuring the success of synthetic applications. This guide addresses the current knowledge gap by providing a qualitative assessment of expected solubility and a detailed methodology for its empirical determination.
Qualitative Solubility Assessment
Based on the known solubility of its parent compound, phenothiazine, this compound is anticipated to exhibit low solubility in polar solvents like water and slight to moderate solubility in common organic solvents. The presence of the dibromo- and methyl- substitutions on the phenothiazine core will influence its polarity and crystal lattice energy, thereby affecting its interaction with different solvents. It is expected to be more soluble in non-polar and moderately polar organic solvents such as ethers and chlorinated hydrocarbons. For instance, the parent compound, 10H-phenothiazine, is known to be slightly soluble in ethanol, ether, and chloroform.[1]
Experimental Protocol for Determining Thermodynamic Solubility
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[2] This technique measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test solubility at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[2][3]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[4]
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.[4][5]
-
-
Data Calculation:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
The solubility is typically expressed in mg/mL or mol/L.
-
Data Presentation
The following table provides a template for recording and comparing the experimentally determined solubility of this compound in various organic solvents.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Dimethyl Sulfoxide | 25 | HPLC | ||
| Ethanol | 25 | HPLC | ||
| Methanol | 25 | HPLC | ||
| Acetone | 25 | HPLC | ||
| Acetonitrile | 25 | HPLC | ||
| Tetrahydrofuran | 25 | HPLC | ||
| Dichloromethane | 25 | HPLC | ||
| Chloroform | 25 | HPLC |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Conclusion
While direct quantitative solubility data for this compound remains elusive in current literature, this guide equips researchers with the necessary framework to determine this crucial physicochemical property. By following the detailed experimental protocol and utilizing the provided templates for data organization and visualization, scientists can systematically and accurately map the solubility profile of this compound, thereby facilitating its application in drug discovery and materials science.
References
An In-depth Technical Guide to the Electrochemical Properties of 3,7-Dibromo-10-methylphenothiazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical properties of 3,7-Dibromo-10-methylphenothiazine. While direct experimental data for this specific compound is not extensively available in the reviewed literature, this document extrapolates its expected behavior based on the well-established electrochemical characteristics of the phenothiazine scaffold and its derivatives. This guide covers the synthesis, expected redox behavior, relevant experimental protocols, and the underlying reaction mechanisms.
Introduction to this compound
This compound is a halogenated derivative of the 10-methylphenothiazine core structure. The phenothiazine family of heterocyclic compounds is of significant interest in medicinal chemistry and materials science due to their redox activity. The central thiazine ring can undergo oxidation to form stable radical cations, a property that underpins their application as antioxidants, redox mediators in biosensors, and charge-transfer materials in organic electronics. The introduction of electron-withdrawing bromine atoms at the 3 and 7 positions is expected to significantly influence the electronic properties and, consequently, the electrochemical behavior of the molecule.
Synthesis of this compound
The synthesis of this compound can be achieved through the bromination of 10-methylphenothiazine. A typical synthetic route involves the reaction of 10-methylphenothiazine with a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, in a suitable solvent like acetic acid.
A general procedure is as follows: 10-methylphenothiazine is dissolved in glacial acetic acid. To this solution, a molar excess of bromine is added dropwise at room temperature. The reaction mixture is stirred for several hours to ensure complete dibromination at the electron-rich 3 and 7 positions. The product can then be isolated by filtration and purified by recrystallization.
Expected Electrochemical Properties
The electrochemical behavior of phenothiazine derivatives is characterized by their ability to undergo reversible one-electron oxidation to form a stable radical cation. A second, often irreversible, oxidation to a dication can occur at higher potentials.
The redox potentials of substituted phenothiazines are highly dependent on the nature of the substituents on the aromatic rings. Electron-donating groups, such as methyl, tend to lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups, like halogens, increase the oxidation potential.
Given that this compound possesses two electron-withdrawing bromine atoms, its first oxidation potential is expected to be higher than that of the parent 10-methylphenothiazine. The oxidation of 10-methylphenothiazine to its radical cation occurs at approximately +0.7 V versus a standard calomel electrode (SCE). Therefore, the first oxidation potential of this compound is anticipated to be in the range of +0.8 to +1.0 V vs. SCE.
Estimated Electrochemical Data
The following table summarizes the expected electrochemical parameters for this compound. These values are estimations based on the known properties of related phenothiazine compounds and the electronic effects of the substituents.
| Parameter | Estimated Value | Reference Compound | Notes |
| First Oxidation Potential (Epa1) | ~ +0.8 to +1.0 V vs. SCE | 10-methylphenothiazine (~ +0.7 V vs. SCE) | The electron-withdrawing bromine atoms are expected to increase the oxidation potential. |
| First Reduction Potential (Epc1) | ~ +0.7 to +0.9 V vs. SCE | 10-methylphenothiazine | The process is expected to be quasi-reversible. |
| HOMO Energy Level | ~ -5.2 to -5.4 eV | Calculated from Eox | Estimated using the empirical formula: EHOMO = - (Eox + 4.4) eV. |
| LUMO Energy Level | Not readily determined by oxidation | - | The reduction of the phenothiazine core is typically not observed within the common solvent windows. |
Experimental Protocols
A detailed methodology for the key experiments is crucial for reproducible research. The following section outlines a standard protocol for cyclic voltammetry analysis of this compound.
Cyclic Voltammetry
Objective: To determine the oxidation and reduction potentials of this compound and to assess the reversibility of the redox processes.
Materials:
-
This compound
-
Anhydrous acetonitrile or dichloromethane (spectroscopic grade)
-
Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6)
-
Three-electrode electrochemical cell
-
Working electrode: Glassy carbon or platinum disk electrode
-
Reference electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode
-
Counter electrode: Platinum wire or gauze
-
Potentiostat
Procedure:
-
Prepare a 1-5 mM solution of this compound in the chosen solvent containing 0.1 M TBAPF6.
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment. A typical starting potential could be 0.0 V, with a switching potential of +1.5 V and a scan rate of 100 mV/s.
-
Record the cyclic voltammogram.
-
If a ferrocene/ferrocenium (Fc/Fc+) internal standard is used for calibration, its half-wave potential (E1/2) should also be recorded under the same conditions.
Visualizations
Electrochemical Oxidation Pathway
The electrochemical oxidation of this compound is expected to proceed through a one-electron transfer to form a stable radical cation, followed by a second one-electron transfer at a higher potential to form a dication.
Caption: Proposed electrochemical oxidation pathway of this compound.
Experimental Workflow for Cyclic Voltammetry
The following diagram illustrates the typical workflow for conducting a cyclic voltammetry experiment.
Caption: Standard experimental workflow for cyclic voltammetry analysis.
Conclusion
This compound is a fascinating molecule with electrochemical properties that are of considerable interest to researchers in various fields. While direct experimental data remains to be extensively published, a strong understanding of its behavior can be inferred from the rich literature on related phenothiazine compounds. The presence of electron-withdrawing bromine substituents is predicted to increase the oxidation potential of the molecule, enhancing the stability of its neutral form. This guide provides a solid foundation for researchers looking to explore the electrochemical characteristics and potential applications of this and similar compounds. Further experimental work is encouraged to precisely quantify the redox potentials and fully elucidate the electrochemical behavior of this compound.
Unveiling the Photophysical Landscape of 3,7-Dibromo-10-methylphenothiazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the photophysical properties of 3,7-Dibromo-10-methylphenothiazine and its derivatives. Phenothiazines are a class of heterocyclic compounds recognized for their diverse applications, from pharmaceuticals to materials science. The introduction of bromine atoms at the 3 and 7 positions, along with N-alkylation, significantly modulates their electronic and photophysical characteristics. This guide summarizes the available quantitative data, details experimental methodologies for characterization, and presents logical workflows for synthesis and analysis.
Core Photophysical Properties
Phenothiazine and its derivatives are known to be fluorescent, exhibiting a non-planar butterfly conformation that can suppress intermolecular aggregation and excimer formation. The core photophysical processes involve absorption of ultraviolet or visible light, leading to an excited singlet state. This excited state can then relax through several pathways, including fluorescence emission, intersystem crossing to a triplet state (which can lead to phosphorescence), or non-radiative decay. The nature and position of substituents on the phenothiazine core, as well as the solvent environment, play a crucial role in determining the efficiency and characteristics of these pathways.
The parent 10-methylphenothiazine typically displays two primary absorption bands in the UV region, one between 235-265 nm and another from 290-345 nm.[1] The fluorescence quantum yield of the unsubstituted phenothiazine core is generally low, in the range of 0.01-0.02.[1] However, strategic substitution can dramatically alter these properties. For instance, the introduction of a nitro group at the 3-position of the phenothiazine core has been shown to lead to a remarkable increase in the fluorescence quantum yield, reaching up to 100% in nonpolar solvents.[2][3] This is attributed to the electron-withdrawing nature of the nitro group, which alters the character of the electronic transitions.[2][3]
Quantitative Photophysical Data
| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Notes |
| 10-Methylphenothiazine | Various | 235-265, 290-345 | 450 | 0.01-0.02 (for parent PTZ) | General values for N-alkylated phenothiazines.[1][4] |
| N-Phosphorylated Phenothiazine Derivative | DMSO | 234, 280 | 374 (Fluorescence) | Not Reported | Also exhibits a strong phosphorescence peak at 540 nm.[4][5] |
Note: The data for this compound and its simple alkyl derivatives is not extensively reported in the reviewed literature, highlighting a potential area for future research. The presented data is for structurally related compounds and should be used as a general reference.
Experimental Protocols
The characterization of the photophysical properties of this compound derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light, providing information about its electronic transitions.
-
Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer (e.g., SHIMADZU UV-VIS-NIR spectrophotometer) is typically used.[5]
-
Sample Preparation: Solutions of the phenothiazine derivative are prepared in a suitable spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, DMSO) at a concentration of approximately 10⁻⁵ M.
-
Measurement: The absorption spectrum is recorded at room temperature using a quartz cuvette with a 1 cm path length. A solvent-only baseline is recorded and subtracted from the sample spectrum. The wavelengths of maximum absorbance (λ_abs) are then identified.
Fluorescence Spectroscopy
This method measures the emission of light from a substance that has absorbed light, providing insights into the excited state properties.
-
Instrumentation: A spectrofluorimeter (e.g., FLS-900 spectrofluorimeter) is employed for these measurements.[5]
-
Sample Preparation: Solutions are prepared in spectroscopic grade solvents at a concentration low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
Measurement: The sample is excited at or near its absorption maximum. The emission spectrum is recorded at a 90-degree angle to the excitation beam. The wavelength of maximum emission (λ_em) is determined.
Fluorescence Quantum Yield (Φ_f) Determination
The quantum yield is a measure of the efficiency of the fluorescence process. The relative method is commonly used.
-
Protocol:
-
A well-characterized fluorescence standard with a known quantum yield in the same solvent and with an emission range similar to the sample is chosen.
-
The absorption and fluorescence spectra of both the standard and the sample are recorded under identical experimental conditions.
-
The integrated fluorescence intensity and the absorbance at the excitation wavelength are determined for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:
-
Φ_r is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
-
Phosphorescence Spectroscopy
This technique measures the emission of light from the triplet excited state, which is typically longer-lived than fluorescence.
-
Instrumentation: A spectrofluorimeter equipped with a phosphorescence lifetime measurement setup and a cryogenic sample holder.[5]
-
Measurement: The sample is typically cooled to 77 K (liquid nitrogen temperature) to reduce non-radiative decay pathways and enhance phosphorescence. The emission spectrum is recorded after a delay following pulsed excitation, allowing the short-lived fluorescence to decay.
Visualizations
Synthesis and Functionalization Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of 3,7-Dibromo-10-alkylphenothiazine derivatives.
Caption: A generalized synthetic route to 3,7-Dibromo-10-Alkylphenothiazine and subsequent functionalization pathways.
Photophysical Characterization Workflow
This diagram outlines the typical experimental workflow for characterizing the photophysical properties of the synthesized derivatives.
Caption: Experimental workflow for the photophysical characterization of phenothiazine derivatives.
Signaling Pathways and Drug Development Applications
While phenothiazine derivatives have a rich history in pharmacology, particularly as antipsychotic agents, the 3,7-dibromo-10-alkylphenothiazine class of compounds is primarily explored within the realm of materials science. Their photophysical properties make them promising candidates for applications in organic light-emitting diodes (OLEDs), sensors, and as components in dye-sensitized solar cells. At present, there is no significant body of research linking these specific dibrominated derivatives to defined biological signaling pathways in the context of drug development. Their primary value to drug development professionals may lie in their potential as fluorescent probes or photosensitizers, leveraging their tunable optical properties.
Conclusion
The this compound core offers a versatile platform for the development of new functional materials. While a comprehensive photophysical dataset for a homologous series of N-alkyl derivatives is yet to be established, the existing data on related phenothiazine compounds indicates a strong dependence of their optical properties on substitution and environment. The experimental protocols outlined in this guide provide a robust framework for the systematic characterization of these promising molecules. Future research focused on elucidating the structure-property relationships within this specific class of compounds will be crucial for unlocking their full potential in both materials science and biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Tuning Electron-Withdrawing Strength on Phenothiazine Derivatives: Achieving 100 % Photoluminescence Quantum Yield by NO2 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tuning Electron‐Withdrawing Strength on Phenothiazine Derivatives: Achieving 100 % Photoluminescence Quantum Yield by N… [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability of 3,7-Dibromo-10-methylphenothiazine
Physicochemical and Stability Data
While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for 3,7-Dibromo-10-methylphenothiazine is not extensively documented, the following table summarizes its known physical properties and stability information, along with data for related phenothiazine compounds to provide context for its thermal behavior. The stability of phenothiazine derivatives can be influenced by substitution patterns and the nature of the substituent at the 10-position.
| Property | This compound | 3,7-Dibromo-10H-phenothiazine | 3,7-Dibromo-10-hexylphenothiazine |
| CAS Number | 34964-70-0[1] | 21667-32-3[2][3] | 312924-93-9 |
| Molecular Formula | C13H9Br2NS[1] | C12H7Br2NS[2][3] | C18H19Br2NS |
| Molecular Weight | 371.09 g/mol [1] | 357.07 g/mol [4][5] | 429.32 g/mol |
| Appearance | Green solid[1] | Pale Green to Beige Solid Powder[3] | White to light yellow powder/crystal |
| Melting Point | Not available | Not known[3] | 54.0 - 58.0 °C |
| Decomposition Temp. | Not available | Not known[3] | Not available |
| Chemical Stability | Stable under recommended storage conditions. | Stable under recommended storage conditions.[3] The parent 10-methylphenothiazine can degrade at low pH and high temperatures.[6] | Stable under recommended storage conditions. |
Experimental Protocols
The synthesis of this compound is crucial for obtaining the material for stability studies. The following is a detailed experimental protocol for its synthesis from 10-methylphenothiazine.
Synthesis of this compound [1]
-
Materials:
-
10-Methylphenothiazine (MPT)
-
Bromine (Br2)
-
Glacial Acetic Acid
-
Saturated aqueous solution of sodium sulfite
-
Diethyl ether
-
Sodium sulfate
-
Silica gel
-
Ethyl acetate
-
Hexane
-
Argon (or other inert gas)
-
-
Procedure:
-
10 g (46.8 mmol) of 10-methylphenothiazine is dissolved in 75 mL of glacial acetic acid that has been previously degassed for 30 minutes under an argon atmosphere.
-
The mixture is stirred under an inert atmosphere at room temperature.
-
A first molar equivalent of bromine (2.43 mL, 46.8 mmol) is added dropwise to the stirring solution.
-
The reaction is allowed to stir for 1 hour at room temperature.
-
A second portion of bromine (2.43 mL, 46.8 mmol) is then added to the reaction mixture.
-
The resulting solution is stirred for an additional 12 hours at room temperature.
-
To quench the reaction, 40 mL of a saturated aqueous solution of sodium sulfite and 70 mL of diethyl ether are added to the mixture, and it is stirred for 1 hour.
-
The organic phase is separated, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are dried over sodium sulfate, and the solvents are removed under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel using a 2:3 mixture of ethyl acetate and hexane as the eluent.
-
The final product is recovered as a green solid with a reported yield of 99%.
-
Visualizations
To better illustrate the processes involved with this compound, the following diagrams have been generated.
Caption: Synthetic pathway for this compound.
Caption: General oxidative degradation of phenothiazines.[6]
References
- 1. 10H-Phenothiazine, 3,7-dibromo-10-methyl- synthesis - chemicalbook [chemicalbook.com]
- 2. 3,7-dibromo-10H-phenothiazine synthesis - chemicalbook [chemicalbook.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. 3,7-dibromo-10H-phenothiazine | C12H7Br2NS | CID 3547115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Star of Materials Science: A Technical Guide to 3,7-Dibromo-10-methylphenothiazine
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 3,7-Dibromo-10-methylphenothiazine is emerging as a pivotal building block in the advancement of materials science, particularly in the realm of organic electronics. Its unique structural and electronic properties, stemming from the electron-rich phenothiazine core, make it an attractive candidate for a variety of applications, including organic light-emitting diodes (OLEDs), solar cells, and sensors. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this versatile molecule, offering a valuable resource for researchers and developers in the field.
Core Synthesis and Derivatization
The synthetic pathway to this compound and its derivatives is crucial for tuning its properties for specific applications. The core structure is typically synthesized through the bromination of 10-methylphenothiazine. Further functionalization at the 3 and 7 positions, as well as at the nitrogen atom, allows for the creation of a diverse library of materials with tailored electronic and optical characteristics.
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of this compound involves the direct bromination of 10-methylphenothiazine.
Materials:
-
10-Methylphenothiazine
-
Bromine (Br₂)
-
Acetic acid
-
Sodium sulfite solution (saturated)
-
Diethyl ether
-
Sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexane solvent system
Procedure:
-
Dissolve 10-methylphenothiazine in glacial acetic acid in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Slowly add a molar equivalent of bromine dropwise to the stirred solution at room temperature.
-
After one hour of stirring, add another molar equivalent of bromine to the reaction mixture.
-
Continue stirring the solution for 12 hours at room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and diethyl ether. Stir the mixture for one hour.
-
Separate the organic phase and extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic layers and dry over sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane solvent system to yield the desired this compound.
Physicochemical and Electronic Properties
The properties of this compound and its derivatives are central to their function in electronic devices. The non-planar, butterfly-like conformation of the phenothiazine core helps to suppress intermolecular aggregation, which is beneficial for maintaining high emission efficiency in the solid state. The electron-donating nature of the nitrogen and sulfur atoms in the phenothiazine ring results in a low ionization potential, making these materials excellent hole conductors.
Table 1: Key Properties of this compound and Representative Derivatives
| Compound | Molecular Weight ( g/mol ) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application |
| This compound | 371.09 | - | - | - | Precursor |
| Phenothiazine-based HTM 1 | - | -5.29 | - | - | Perovskite Solar Cells |
| Phenothiazine-based HTM 2 | - | -5.34 | - | - | Perovskite Solar Cells |
| PTZ-SA (TADF Emitter) | - | - | - | 2.5 (Triplet Energy) | OLEDs |
Applications in Materials Science
The versatility of this compound as a precursor allows for the development of a wide range of materials with applications in organic electronics.
Hole Transporting Materials in Perovskite Solar Cells
Derivatives of this compound have shown great promise as hole transporting materials (HTMs) in perovskite solar cells (PSCs). Their suitable highest occupied molecular orbital (HOMO) energy levels facilitate efficient hole extraction from the perovskite layer, while their high hole mobility contributes to improved device performance. Research has demonstrated that PSCs incorporating phenothiazine-based HTMs can achieve high power conversion efficiencies (PCEs). For instance, devices employing such HTMs have exhibited PCEs of up to 17.57%.[1]
Experimental Workflow: Fabrication of a Perovskite Solar Cell
Fabrication and characterization workflow for a perovskite solar cell.
Emitters in Organic Light-Emitting Diodes (OLEDs)
The ability to tune the electronic properties of phenothiazine derivatives makes them suitable for use as emitters in OLEDs. By incorporating both donor and acceptor moieties into the molecular structure, it is possible to design materials that exhibit thermally activated delayed fluorescence (TADF). TADF emitters can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. A yellow TADF emitter, PTZ-SA, based on a phenothiazine donor and a benzothiadiazine-1,1-dioxide acceptor, has been synthesized and shown to have a small singlet-triplet energy gap, which is crucial for efficient reverse intersystem crossing.[2]
Logical Relationship: Design of a TADF Emitter
Key components for designing an efficient TADF emitter.
Future Outlook
The field of organic electronics continues to benefit from the development of novel materials with enhanced performance and stability. This compound stands out as a highly adaptable platform for the creation of such materials. Future research will likely focus on the synthesis of new derivatives with even more finely tuned properties, leading to further improvements in the efficiency and lifetime of organic electronic devices. The exploration of this compound and its derivatives in other areas, such as sensing and bioimaging, also holds significant promise.
References
Discovery and history of phenothiazine derivatives
An In-depth Technical Guide to the Discovery and History of Phenothiazine Derivatives
Introduction: The Dawn of Psychopharmacology
The discovery of phenothiazine derivatives, particularly chlorpromazine, represents a watershed moment in the history of medicine and psychiatry. Before the 1950s, treatments for severe mental illnesses like schizophrenia were limited and often crude, ranging from institutionalization to insulin coma therapy and lobotomy. The introduction of chlorpromazine, the first effective antipsychotic, not only transformed psychiatric wards but also catalyzed the birth of modern psychopharmacology, shifting the understanding of mental illness towards a neurochemical basis.[1][2][3][4] This guide provides a technical overview of the journey from a synthetic dye to a revolutionary therapeutic agent, detailing the key discoveries, experimental protocols, and pharmacological principles that underpin the phenothiazine class of drugs.
Early History and Synthesis of the Phenothiazine Core
The story of phenothiazine begins not in a pharmacy, but in the burgeoning synthetic dye industry of the 19th century. The core tricyclic structure, 10H-phenothiazine, was first synthesized in 1883 by August Bernthsen through the reaction of diphenylamine with sulfur.[5][6] This discovery was an offshoot of the work on methylene blue, a phenothiazine derivative synthesized in 1876, which became a widely used histological stain and later, one of the first antimalarial drugs.[5] For decades, the parent phenothiazine compound was of little therapeutic interest, finding applications primarily as an insecticide and an anthelmintic for livestock in the 1930s and 1940s.[5][7]
Experimental Protocol: Synthesis of 10H-Phenothiazine (Bernthsen's Method)
The classic synthesis of the phenothiazine nucleus is a direct reaction between diphenylamine and sulfur, typically catalyzed by an agent like anhydrous aluminum chloride or iodine.
-
Reactants : Diphenylamine, Sulfur, and a catalyst (e.g., Anhydrous Aluminum Chloride or Iodine).
-
Procedure :
-
22g of Diphenylamine, 8.2g of sulfur, and 3.2g of anhydrous aluminum chloride are combined and melted together in a reaction vessel.[8]
-
The temperature is raised to 140-150°C, at which point a rapid evolution of hydrogen sulfide gas is observed, indicating the cyclization reaction is proceeding.[8] The temperature can be slightly lowered to moderate the reaction rate.
-
Once the initial vigorous reaction has subsided, the temperature is raised to 160°C for a period to ensure the reaction goes to completion.[8]
-
After cooling, the solidified melt is ground into a powder.
-
The powder is extracted first with water and then with dilute alcohol to remove the catalyst and any unreacted starting materials.[8]
-
The remaining residue, consisting of nearly pure phenothiazine, is collected.[9]
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[8][9]
-
The following diagram illustrates the workflow for this foundational synthesis.
From Antihistamines to a Psychiatric Revolution
The pivotal shift towards medical applications began in the 1940s at the Rhône-Poulenc laboratories in France.[10] Driven by the recent discovery of the first synthetic antihistamine by Daniel Bovet, a research group led by chemist Paul Charpentier sought to develop improved antihistamine agents.[11][12] This work led to the synthesis of promethazine in 1947, a phenothiazine derivative with potent sedative effects in addition to its antihistamine activity.[1]
Its sedative properties were quickly exploited by surgeons. Henri Laborit, a French naval surgeon, used promethazine in an anesthetic combination he termed a "lytic cocktail" to reduce surgical shock and induce a state of calm indifference in patients.[1][4][11] Laborit hypothesized that a drug with even stronger central stabilizing properties could be beneficial and encouraged Rhône-Poulenc to pursue this.[1][13]
Synthesis and Preclinical Screening of Chlorpromazine
Responding to this need, Paul Charpentier's team synthesized a series of new derivatives. By introducing a chlorine atom at the 2-position of the phenothiazine ring and modifying the side chain, they created compound RP-4560 on December 11, 1950.[2][11] This compound would soon be known as chlorpromazine .[13]
The initial patent for chlorpromazine outlines its synthesis by reacting 2-chlorophenothiazine with a suitable aminoalkyl halide.
-
Experimental Protocol: Synthesis of Chlorpromazine
-
Starting Materials : 2-chlorophenothiazine and 3-dimethylamino-1-chloropropane.
-
Reaction : 2-chlorophenothiazine is reacted with 3-dimethylamino-1-chloropropane in the presence of a strong base, such as sodamide (NaNH₂), to act as a condensing agent and bind the halogen acid produced.[6][14]
-
Conditions : The reaction is typically carried out in an organic solvent or diluent (e.g., toluene, xylene) at an elevated temperature to facilitate the nucleophilic substitution at the nitrogen of the phenothiazine ring.[14]
-
Workup and Purification : After the reaction is complete, the mixture is worked up to remove the salt byproduct and unreacted materials. The resulting chlorpromazine base is then purified. For pharmaceutical use, it is often converted to its hydrochloride salt by reacting the base with hydrogen chloride gas in a solvent like isopropanol, which facilitates crystallization and improves stability and solubility.[15][16]
-
The new compound was passed to Simone Courvoisier, the head of pharmacology at Rhône-Poulenc, for preclinical evaluation.[12][17]
-
Experimental Protocol: Preclinical Pharmacological Screening
-
Courvoisier's team employed a battery of animal tests to characterize the drug's effects. A key test that distinguished chlorpromazine from simple sedatives was the conditioned rope-climbing test .[11][12]
-
Methodology : Rats were trained to climb a rope at the sound of a bell to avoid an electric shock and receive a food reward. Standard sedatives like barbiturates would impair the rats' motor ability to climb at all. Chlorpromazine, however, selectively blocked the conditioned response (climbing at the bell's sound) while leaving the unconditioned escape reflex (climbing in response to the shock) intact.[11][18] This indicated a unique central action, disrupting a learned behavior without causing general motor impairment.
-
Other Tests : Additional screening methods included antagonism of apomorphine-induced vomiting (an indicator of anti-dopaminergic activity) and reduction of spontaneous motor activity.[11]
-
The discovery and development pathway is outlined below.
The First Psychiatric Trials
Laborit's observations of a "disinterested" state in his surgical patients led him to champion its use in psychiatry.[1][11] After some initial reluctance from the psychiatric community, the first psychiatric patient, a 24-year-old man with mania named Jacques Lh., was given chlorpromazine on January 19, 1952.[1][2][13][19] The results were dramatic.
This success captured the attention of Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris.[1][11][13]
-
Experimental Protocol: Delay and Deniker's 1952 Clinical Trial
-
Objective : To assess the efficacy of chlorpromazine in treating psychotic symptoms without the use of other sedatives.
-
Patient Population : 38 psychotic patients, primarily with symptoms of agitation and excitement.[1][20]
-
Methodology : Patients received daily injections of chlorpromazine. Unlike Laborit's initial use as part of a cocktail, Delay and Deniker administered the drug as a standalone therapy.[13]
-
Dosage : They determined that higher doses than those used by Laborit were necessary for psychiatric efficacy, typically administering 75-100 mg per day.[1]
-
Results : They published their findings in 1952, reporting that the drug's effect went far beyond simple sedation.[13][20] Patients showed marked improvements in core psychotic symptoms, including disorganized thinking and emotional behavior.[1] This trial was instrumental in establishing chlorpromazine as the first true antipsychotic agent.
-
Mechanism of Action and Receptor Profile
The therapeutic effects of phenothiazines are primarily attributed to their ability to block dopamine receptors in the brain, specifically the Dopamine D2 receptor .[12][21] This discovery formed the basis of the "dopamine hypothesis" of schizophrenia, which posits that the positive symptoms of the disorder arise from excessive dopaminergic activity in mesolimbic pathways.[1]
-
D2 Receptor Signaling Pathway : The D2 receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gαi/o).[8][9][22]
-
Under normal conditions, dopamine binds to the D2 receptor.
-
This activates the Gαi/o protein, which then inhibits the enzyme adenylyl cyclase.[23]
-
Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
This cascade modulates downstream signaling and neuronal excitability, in part by activating certain potassium channels (GIRKs), which hyperpolarizes the neuron and makes it less likely to fire.[8][9]
-
-
Action of Phenothiazines : Phenothiazines act as antagonists at the D2 receptor, binding to it without activating it. This blockade prevents dopamine from binding and initiating the signaling cascade, thereby reducing dopaminergic neurotransmission and alleviating psychotic symptoms.
Chlorpromazine is often referred to as a "dirty drug" because it lacks specificity and binds to a wide range of other receptors, which accounts for its broad therapeutic profile and numerous side effects.[1] The table below summarizes the receptor binding affinities for chlorpromazine and other representative antipsychotics.
Table 1: Comparative Receptor Binding Affinities of Antipsychotics
| Antipsychotic | Dopamine (D2) Blockade | Histamine (H1) Blockade | Alpha-1 (α1) Blockade | Muscarinic (M1) Blockade |
| Chlorpromazine | +++ | ++++ | ++++ | +++ |
| Haloperidol | ++++ | - | + | - |
| Clozapine | + | ++++ | ++++ | ++++ |
| Olanzapine | ++ | +++ | + | +++ |
| Risperidone | +++ | + | +++ | - |
| Quetiapine | + | +++ | +++ | + |
| Aripiprazole¹ | ++++ | ++ | ++ | - |
| Data adapted from Correll et al. (2010), Horacek et al. (2006), and others.[24] | ||||
| Key: ++++ (Strong Affinity), +++ (Moderate-Strong), ++ (Moderate), + (Weak), - (Negligible). ¹Partial D2 agonist activity. |
Structure-Activity Relationships (SAR) and Side Effects
The discovery of chlorpromazine spurred extensive research into modifying the phenothiazine structure to improve efficacy and reduce side effects. This led to the classification of phenothiazines into three main groups based on the side chain at the N-10 position: aliphatic, piperidine, and piperazine.[5]
Key SAR findings include:
-
Position 2 Substitution : An electron-withdrawing group (e.g., -Cl, -CF₃) at the C-2 position of the phenothiazine ring is crucial for antipsychotic activity. The potency generally increases in the order: -Cl < -COCH₃ < -CF₃.[21]
-
N-10 Side Chain : A three-carbon chain separating the ring nitrogen (N-10) and the terminal amino nitrogen is optimal for neuroleptic activity.[25] Shortening or lengthening this chain decreases potency.
-
Terminal Amino Group : The amino group at the end of the side chain must be tertiary for maximal activity.[25]
The non-specific receptor binding of phenothiazines is responsible for their wide range of adverse effects.
Table 2: Common Side Effects of Phenothiazines and Associated Receptors
| Side Effect Category | Specific Symptoms | Associated Receptor(s) |
| Extrapyramidal Symptoms (EPS) | Dystonia, Akathisia, Parkinsonism, Tardive Dyskinesia | Dopamine D2 Blockade (in Nigrostriatal Pathway) |
| Anticholinergic Effects | Dry mouth, blurred vision, constipation, urinary retention | Muscarinic M1 Blockade |
| Cardiovascular Effects | Orthostatic hypotension, dizziness, reflex tachycardia | Alpha-1 Adrenergic Blockade |
| Sedation & Weight Gain | Drowsiness, increased appetite | Histamine H1 Blockade |
| Endocrine Effects | Hyperprolactinemia, galactorrhea | Dopamine D2 Blockade (in Tuberoinfundibular Pathway) |
A rare but life-threatening side effect is Neuroleptic Malignant Syndrome (NMS), characterized by fever, muscle rigidity, and autonomic instability.[21]
Conclusion: The Legacy of Phenothiazines
The discovery of phenothiazine derivatives, born from research in dye chemistry and refined through surgical application, fundamentally altered the course of psychiatry. Chlorpromazine and its successors provided the first effective pharmacological tools for managing psychosis, enabling the deinstitutionalization movement and establishing the biological basis of mental illness as a valid field of inquiry.[3][19] They became the prototypes for medicinal chemistry research, demonstrating how systematic structural modification could optimize therapeutic activity. While newer, more specific ("atypical") antipsychotics are now more commonly used, the "dirty" phenothiazines remain on the World Health Organization's List of Essential Medicines, and chlorpromazine is still a benchmark against which new treatments are measured.[1][13] Their story is a powerful example of scientific serendipity, interdisciplinary collaboration, and the profound impact of chemistry on human health.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CHLORPROMAZINE HYDROCHLORIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. Tranquilizer chlorpromazine | Research Starters | EBSCO Research [ebsco.com]
- 8. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fifty years chlorpromazine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paul Charpentier, Henri-Marie Laborit, Simone Courvoisier, Jean Delay, and Pierre Deniker | Science History Institute [sciencehistory.org]
- 13. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]
- 16. CN102617509A - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]
- 17. Simone Courvoisier - Wikipedia [en.wikipedia.org]
- 18. Chlorpromazine after 50 Years [inhn.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. scielo.br [scielo.br]
- 21. if-pan.krakow.pl [if-pan.krakow.pl]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 23. tandfonline.com [tandfonline.com]
- 24. thecarlatreport.com [thecarlatreport.com]
- 25. SAR of phenothiazine.pptx [slideshare.net]
The Versatile Core: 3,7-Dibromo-10-methylphenothiazine as a Premier Building Block for High-Performance Organic Electronics
An In-depth Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of next-generation electronic devices has underscored the critical role of novel organic semiconductor materials. Among these, phenothiazine derivatives have emerged as a prominent class of electron-rich systems, offering exceptional versatility and performance in a range of applications, from vibrant organic light-emitting diodes (OLEDs) to sensitive organic field-effect transistors (OFETs). At the heart of many of these advanced materials lies a key molecular scaffold: 3,7-Dibromo-10-methylphenothiazine. This in-depth guide explores the synthesis, fundamental properties, and diverse applications of this pivotal building block, providing researchers and scientists with a comprehensive overview of its potential in shaping the future of organic electronics.
The Core Moiety: Synthesis and Physicochemical Properties
This compound serves as a crucial intermediate, offering two reactive bromine sites at the 3 and 7 positions for the introduction of a wide array of functional groups through cross-coupling reactions. The methyl group at the 10-position enhances solubility and influences the molecular packing of its derivatives.
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct bromination of 10-methylphenothiazine. The reaction is carried out in a suitable solvent, such as glacial acetic acid, with the dropwise addition of bromine.
Physicochemical Properties
The fundamental physical and electronic properties of this compound are foundational to understanding the behavior of its more complex derivatives.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉Br₂NS | [1] |
| Molecular Weight | 371.09 g/mol | [1] |
| Melting Point | 146–147 °C | [2] |
| Appearance | Green solid | [1] |
A Versatile Scaffold for Organic Light-Emitting Diodes (OLEDs)
The true potential of this compound is unlocked when it is used as a scaffold to create a diverse range of materials for OLEDs. By employing synthetic strategies such as the Suzuki or Buchwald-Hartwig cross-coupling reactions, the bromine atoms can be replaced with various aryl, heteroaryl, or amine moieties. This functionalization allows for the precise tuning of the material's electronic and photophysical properties, leading to efficient emitters, hosts, and charge-transport materials.
dot
Caption: General structure of a multi-layer Organic Light-Emitting Diode (OLED).
Performance of 3,7-Disubstituted-10-methylphenothiazine Derivatives in OLEDs
The following table summarizes the performance of various OLEDs that utilize derivatives of 3,7-disubstituted phenothiazines as the emissive or host material. This data highlights the impact of different substituents on key device metrics.
| Derivative Type | Role in OLED | Max. External Quantum Efficiency (EQE) | Max. Brightness (cd/m²) | Max. Power Efficiency (lm/W) | Color |
| Phenothiazine-S,S-dioxide based | Emitter | 2% | 10,000 | - | Sky-blue to Whitish-yellow |
| PTZ-SA (Benzothiadiazine-1,1-dioxide acceptor) | Emitter | 4.2% | - | - | Yellow |
| PTZ-SA doped with Ir(piq)₂acac | Host | 8.1% | - | 7.2 | Red |
| KCPOZ (Phenoxazine donor) | Emitter | 31.5% | 18,240 | 85.6 | Yellow |
Application in Organic Field-Effect Transistors (OFETs)
The excellent charge-transporting properties of phenothiazine derivatives also make them highly suitable for use as the active semiconductor layer in OFETs. The ability to modify the molecular structure allows for control over the material's charge carrier mobility and threshold voltage.
dot
Caption: Schematic of a bottom-gate, bottom-contact Organic Field-Effect Transistor (OFET).
Charge Transport Properties of Phenothiazine Derivatives
The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor. The table below presents the hole and electron mobilities for several phenothiazine-based materials.
| Derivative Type | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Measurement Technique |
| Naphthalimide-functionalized (NPI 1) | 4.06 x 10⁻³ | 3.16 x 10⁻³ | SCLC |
| Naphthalimide-functionalized (NPI 2) | 7.5 x 10⁻³ | 4.48 x 10⁻³ | SCLC |
| Naphthalimide-functionalized (NPI 3) | 6.76 x 10⁻³ | 3.1 x 10⁻³ | SCLC |
| Azo-functionalized (AZO-II) | 2 x 10⁻⁵ | - | Q-TOF |
| Unsubstituted Phenothiazine Derivative (1) | 10⁻³ | - | - |
| (PTZ)₃ Derivative | > 1 x 10⁻⁴ | - | - |
Experimental Protocols
Synthesis of 3,7-Disubstituted-10-methylphenothiazine Derivatives via Suzuki Coupling
This protocol provides a general procedure for the functionalization of this compound.
dot
Caption: General workflow for the Suzuki coupling reaction.
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1 equivalent), the desired aryl or heteroaryl boronic acid or ester (2.2-2.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a degassed solvent system (e.g., toluene, DMF, or a mixture with water).
-
Addition of Base: Add an aqueous solution of a base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (4-5 equivalents).
-
Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 3,7-disubstituted-10-methylphenothiazine derivative.
Fabrication of a Solution-Processed OLED
This protocol outlines the general steps for fabricating a multi-layer OLED using spin-coating.
-
Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a solution of a hole injection material (e.g., PEDOT:PSS) onto the ITO substrate and anneal according to the material's specifications.
-
Hole Transport Layer (HTL) Deposition: On top of the HIL, spin-coat a solution of a hole-transporting material and anneal.
-
Emissive Layer (EML) Deposition: Spin-coat a solution of the phenothiazine-based emissive material (or a host doped with the emissive material) dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene). Anneal the film to remove residual solvent.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit the electron transport layer, a low work function metal or bilayer (e.g., LiF/Al), to form the cathode.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.
Conclusion
This compound stands as a cornerstone in the development of advanced organic electronic materials. Its robust synthetic accessibility and the ease with which its electronic properties can be tailored through functionalization at the 3 and 7 positions have led to a plethora of high-performance materials for OLEDs and OFETs. The continued exploration of novel derivatives based on this versatile scaffold promises to push the boundaries of organic electronics, paving the way for more efficient, stable, and cost-effective devices. This guide serves as a foundational resource for researchers looking to harness the remarkable potential of this key building block in their scientific endeavors.
References
Methodological & Application
Application Notes and Protocols: Polymerization of 3,7-Dibromo-10-methylphenothiazine for Organic Solar Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phenothiazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of organic electronics due to their unique "butterfly" non-planar structure, strong electron-donating capabilities, and ability to form stable radical cations.[1][2] The electron-rich nitrogen and sulfur atoms make phenothiazine a more potent donor compared to other amine structures like carbazole or triphenylamine.[3] These properties make phenothiazine-based polymers excellent candidates for use as donor materials in the active layer of organic solar cells (OSCs).
This document provides detailed protocols for the synthesis of the monomer, 3,7-dibromo-10-methylphenothiazine, and its subsequent polymerization via common cross-coupling reactions. It also outlines a general procedure for the fabrication of bulk heterojunction (BHJ) organic solar cells and summarizes key performance data from related phenothiazine-based polymers.
Part 1: Monomer Synthesis & Characterization
The key starting material is the monomer, this compound. It is synthesized by the bromination of 10-methylphenothiazine.
Experimental Protocol: Synthesis of this compound
This protocol is based on the direct bromination of 10-methylphenothiazine.[4]
Materials:
-
10-Methylphenothiazine (CAS: 1207-72-3)[5]
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Saturated aqueous solution of Sodium Sulfite (Na₂SO₃)
-
Diethyl ether
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl acetate/Hexane (2:3 mixture for chromatography)
-
Argon gas
Procedure:
-
Dissolve 10-methylphenothiazine (e.g., 10 g, 46.8 mmol) in glacial acetic acid (75 mL) in a round-bottom flask.[4]
-
Degas the solution for 30 minutes under a stream of argon.
-
Stir the mixture under an inert argon atmosphere at room temperature.
-
Add a molar equivalent of bromine (e.g., 2.43 mL, 46.8 mmol) dropwise to the solution.[4]
-
After stirring for 1 hour at room temperature, add a second portion of bromine (e.g., 2.43 mL, 46.8 mmol) to the reaction mixture.[4]
-
Continue stirring the solution for 12 hours at room temperature.[4]
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (40 mL) and diethyl ether (70 mL). Stir the mixture for 1 hour.[4]
-
Transfer the mixture to a separatory funnel. Separate the organic phase.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine all organic layers and dry over anhydrous sodium sulfate.[4]
-
Remove the solvents under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an ethyl acetate/hexane (2:3) mixture as the eluent.[4]
-
The final product is recovered as a green solid with a reported yield of up to 99%.[4]
Characterization Data:
-
Molecular Formula: C₁₃H₉Br₂NS[4]
-
Molecular Weight: 371.09 g/mol [4]
-
¹H NMR ((CD₃)₂CO, 300 MHz) δ/ppm: 3.37 (s, 3H), 6.90 (d, J = 8.6 Hz, 2H), 7.30 (d, J = 2.3 Hz, 2H), 7.36 (dd, J = 2.3 and 8.6 Hz, 2H).[4]
Diagram: Synthesis of this compound
Caption: Reaction scheme for the synthesis of the monomer.
Part 2: Polymerization Protocols
This compound can be polymerized with various co-monomers using transition-metal-catalyzed cross-coupling reactions like Suzuki or Stille polycondensation to create donor-acceptor (D-A) copolymers. These methods are versatile and tolerate a wide range of functional groups.[6]
Experimental Protocol: Suzuki Coupling Polymerization
This protocol describes a general procedure for the copolymerization of this compound with a diboronic ester comonomer, such as a fluorene or thiophene derivative.[7][8]
Materials:
-
This compound (Monomer A)
-
Comonomer with two boronic ester groups (e.g., 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene) (Monomer B)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., aqueous K₂CO₃ or Na₂CO₃ solution)
-
Solvent (e.g., Toluene or a Toluene/Water mixture)
-
Phase-transfer catalyst (e.g., Aliquat 336), if needed
-
Phenylboronic acid (end-capping agent)
-
Bromobenzene (end-capping agent)
Procedure:
-
To a degassed mixture of toluene and aqueous K₂CO₃ (2M), add equimolar amounts of Monomer A and Monomer B.
-
Add the palladium catalyst (typically 1-2 mol%).
-
If using a two-phase system, add a phase-transfer catalyst like Aliquat 336.
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) under an inert argon atmosphere and stir vigorously for 48-72 hours.[7]
-
To ensure termination and control molecular weight, add a small amount of an end-capping agent. Add phenylboronic acid to cap any remaining bromine functionalities, stir for 4 hours. Then, add bromobenzene to cap any remaining boronic ester functionalities and stir for another 4 hours.
-
Cool the mixture to room temperature and pour it into a vigorously stirred precipitating solvent like methanol or acetone.
-
Filter the precipitated polymer and wash it extensively with methanol and acetone to remove catalyst residues and oligomers.
-
Purify the polymer further by Soxhlet extraction with solvents such as methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the desired polymer fraction.
-
Precipitate the polymer from the final chloroform/chlorobenzene fraction into methanol, filter, and dry under vacuum.
Diagram: Suzuki Polymerization Workflow
Caption: General workflow for Suzuki polycondensation.
Experimental Protocol: Stille Coupling Polymerization
This protocol provides a general method for copolymerizing this compound with an organotin comonomer. The Stille reaction is known for its high reaction rates and tolerance of diverse functional groups.[6]
Materials:
-
This compound (Monomer A)
-
Comonomer with two trialkylstannyl groups (e.g., 2,5-bis(trimethylstannyl)thiophene) (Monomer B)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Solvent (e.g., anhydrous Toluene or DMF)
Procedure:
-
In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve equimolar amounts of Monomer A and Monomer B in anhydrous toluene.
-
Add the palladium catalyst (1-2 mol%) to the solution.
-
Degas the solution using several freeze-pump-thaw cycles.
-
Heat the mixture to reflux (e.g., 110 °C) and stir for 24-48 hours. The progress of the polymerization is often indicated by an increase in the solution's viscosity.
-
End-cap the polymer as described in the Suzuki protocol.
-
Cool the reaction mixture and precipitate the polymer into a stirred solution of methanol containing a small amount of hydrochloric acid to help remove tin residues.
-
Filter the polymer and perform Soxhlet extraction as described in the Suzuki protocol to purify the final product.
Part 3: Data Presentation
The properties of polymers derived from this compound are highly dependent on the chosen comonomer and polymerization conditions. The following tables summarize representative data for related phenothiazine-based copolymers used in solar cells to provide a benchmark for expected results.
Table 1: Properties of Phenothiazine-Based Copolymers
| Polymer Name | Comonomer | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Ref. |
|---|---|---|---|---|
| p-PTZOD-E | EDOT | 141 | 2.1 | [9] |
| p-PTZMes-E | EDOT | 4.9 | 1.9 | [9] |
| p-PTZMes-E-PTZOD-E | EDOT | 152 | 1.8 | [9] |
| poly(OPTAN-co-PTZ) | Arylenevinylene | - | - |[8] |
EDOT: 3,4-ethylenedioxythiophene
Table 2: Photovoltaic Performance of Solar Cells with Phenothiazine-Based Polymers
| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | PCE (%) | Ref. |
|---|---|---|---|---|---|---|
| poly(50OPTAN-alt-50PTZ) | C₇₀-PCBM | 0.79 | 5.25 | 0.30 | 1.25 | [8] |
| PBTDT | PCBM | - | - | - | 0.42 | [10] |
| p-PTZMes-E-PTZOD-E* | Perovskite | - | - | - | 25.1 |[9][11] |
Note: p-PTZMes-E-PTZOD-E was used as a Hole Transport Layer (HTL) in a perovskite solar cell, not as the primary donor in a BHJ OSC. This demonstrates the material's broader applicability.[9][11]
Part 4: Organic Solar Cell Fabrication and Testing
This section outlines a standard protocol for fabricating and testing a bulk heterojunction organic solar cell.
Experimental Protocol: BHJ Device Fabrication
Device Architecture: ITO / PEDOT:PSS / Polymer:Acceptor Blend / Ca / Al
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
PEDOT:PSS aqueous dispersion
-
Synthesized phenothiazine-based polymer (Donor)
-
Fullerene derivative (e.g., PC₆₁BM or PC₇₁BM) (Acceptor)
-
Solvent for active layer (e.g., Chlorobenzene or o-dichlorobenzene)
-
Calcium (Ca) and Aluminum (Al) for thermal evaporation
Procedure:
-
Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function.
-
Hole Transport Layer (HTL): Spin-coat a layer of PEDOT:PSS onto the ITO substrate (e.g., at 4000 rpm for 60s). Anneal the film at 140-150 °C for 10-15 minutes in air.
-
Active Layer: Prepare a solution of the polymer donor and fullerene acceptor (e.g., in a 1:1 or 1:1.5 weight ratio) in chlorobenzene. Spin-coat the active layer solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The thickness is controlled by the solution concentration and spin speed.
-
Solvent Annealing (Optional): To optimize the active layer morphology, the device can be left in a chamber with a saturated solvent atmosphere for a period of time.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a layer of Calcium (Ca, ~20 nm) followed by a layer of Aluminum (Al, ~100 nm) under high vacuum (<10⁻⁶ Torr).
-
Annealing (Optional): The completed device may be post-annealed at a specific temperature (e.g., 150 °C for 10 min) to further optimize performance.[12]
Diagram: Organic Solar Cell Fabrication Workflow
Caption: Workflow for fabricating a BHJ organic solar cell.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. ossila.com [ossila.com]
- 4. 10H-Phenothiazine, 3,7-dibromo-10-methyl- synthesis - chemicalbook [chemicalbook.com]
- 5. 10-Methylphenothiazine 98 1207-72-3 [sigmaaldrich.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis and Optical Properties of Conjugated Copolymers based on Phenoxazine and Fluorene for an Activated Layer in Polymeric Solar Cell Applications | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 8. Synthesis and properties of copolymers composed of arylenevinylene and phenothiazine for organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An alternating copolymer of phenothiazine and ethylenedioxythiophene for perovskite solar cells: effects of flexible and rigid substituent alternation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. High efficiency polymer solar cells based on poly(3-hexylthiophene)/indene-C70 bisadduct with solvent additive - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Hole-Transporting Materials from 3,7-Dibromo-10-methylphenothiazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel hole-transporting materials (HTMs) starting from the precursor 3,7-Dibromo-10-methylphenothiazine. The protocols cover the synthesis of the precursor itself, followed by its functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to yield high-performance organic semiconductors. These materials are of significant interest for applications in optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).
Introduction
Phenothiazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in materials science due to their strong electron-donating nature, high hole mobility, and excellent film-forming properties. The unique non-planar "butterfly" conformation of the phenothiazine core helps to suppress intermolecular aggregation, which is beneficial for maintaining high photoluminescence quantum yields in the solid state.
Starting with this compound, a versatile building block, researchers can introduce a wide variety of functional groups at the 3 and 7 positions. This allows for the fine-tuning of the material's optoelectronic properties, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge carrier mobility, and thermal stability. This targeted molecular engineering is crucial for optimizing the performance of HTMs in electronic devices.
This application note details the synthesis of the key precursor and provides step-by-step protocols for its subsequent conversion into advanced HTMs using palladium-catalyzed cross-coupling reactions. Additionally, it summarizes key performance metrics of related phenothiazine-based HTMs and outlines standard characterization techniques.
Synthesis of the Precursor: this compound
The starting material can be synthesized from 10-methylphenothiazine through a bromination reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
10-Methylphenothiazine
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Sulfite (saturated aqueous solution)
-
Diethyl Ether
-
Sodium Sulfate
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexane solvent system
Procedure:
-
In a flask protected from light, dissolve 10-methylphenothiazine (e.g., 10 g, 46.8 mmol) in glacial acetic acid (e.g., 75 mL) that has been previously degassed with an inert gas like argon for 30 minutes.
-
Stir the mixture under an inert atmosphere at room temperature.
-
Slowly add a molar equivalent of bromine (e.g., 2.43 mL, 46.8 mmol) dropwise to the solution.
-
After stirring for 1 hour at room temperature, add a second portion of bromine (e.g., 2.43 mL, 46.8 mmol).
-
Continue stirring the solution for 12 hours at room temperature.
-
To quench the reaction, add a saturated aqueous solution of sodium sulfite (e.g., 40 mL) and diethyl ether (e.g., 70 mL). Stir the mixture vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel. Separate the organic phase, and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane 2:3) to obtain this compound as a green solid[1].
Synthesis of Hole-Transporting Materials
The this compound core can be functionalized using various cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Synthesis of a Thiophene-Functionalized HTM
This protocol describes the synthesis of a 3,7-di(thiophen-2-yl)-10-alkylphenothiazine derivative, which can be adapted for the 10-methyl analogue.
dot
Caption: Suzuki-Miyaura coupling workflow.
Materials:
-
This compound
-
Thiophene-2-boronic acid (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (e.g., 5-6 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (e.g., 4 mmol)
-
Toluene, Ethanol, and Water (solvent mixture) or 1,4-Dioxane and Water
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a Schlenk flask, add this compound (1 equivalent), thiophene-2-boronic acid (2.5 equivalents), and the base (e.g., K₃PO₄, 4 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 6 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water).
-
Stir the reaction mixture at an elevated temperature (e.g., 90 °C) for 12-24 hours, monitoring the reaction progress by TLC[2].
-
After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired HTM.
Buchwald-Hartwig Amination: Synthesis of a Triarylamine-Functionalized HTM
This protocol describes the synthesis of a 3,7-bis(diarylamino)-10-alkylphenothiazine derivative, which can be adapted for the 10-methyl analogue.
dot
Caption: Buchwald-Hartwig amination workflow.
Materials:
-
This compound
-
Diarylamine (e.g., diphenylamine, 2.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (e.g., 2 mol%)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (e.g., 2.5 equivalents)
-
Anhydrous Toluene
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography or solvent for recrystallization
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1 equivalent), the diarylamine (2.2 equivalents), and sodium tert-butoxide (2.5 equivalents).
-
Add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to reflux (e.g., 110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Characterization of Hole-Transporting Materials
The synthesized HTMs should be thoroughly characterized to determine their physicochemical properties and assess their suitability for device applications.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compounds.
-
Mass Spectrometry (MS): To verify the molecular weight of the target molecules.
Optoelectronic Properties
-
UV-Visible Spectroscopy: To determine the absorption properties and estimate the optical bandgap of the materials.
-
Photoluminescence (PL) Spectroscopy: To study the emission properties.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels. The HOMO level can be calculated from the onset of the first oxidation peak, often referenced against a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.
Thermal and Physical Properties
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the HTMs by determining their decomposition temperature (T_d).
-
Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (T_g) and melting point (T_m), which are crucial for the morphological stability of thin films in devices.
Data Presentation: Properties of Phenothiazine-Based HTMs
The following tables summarize key properties of various phenothiazine-based HTMs reported in the literature, providing a benchmark for newly synthesized materials.
Table 1: Optoelectronic Properties of Selected Phenothiazine-Based HTMs
| HTM Name | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) | Reference |
| PTZ1 | -4.77 | - | - | - | [3] |
| PTZ2 | -5.15 | - | - | - | [3] |
| AZO-I | -4.97 | - | - | 2 x 10⁻⁶ | [2][3] |
| AZO-II | -4.94 | - | - | 2 x 10⁻⁵ | [2][3] |
| Z28 | -5.93 | -2.83 | 3.1 | 6.18 x 10⁻⁵ | [3] |
| Z30 | -5.27 | -2.73 | 2.54 | 6.70 x 10⁻⁵ | [3] |
| SFX-PT1 | - | - | - | 2.08 x 10⁻³ | |
| SFX-PT2 | -5.20 | -2.04 | 3.16 | 2.76 x 10⁻⁴ | [3] |
| spiro-PT | -5.33 | -2.18 | 3.15 | 1.29 x 10⁻⁴ | [3] |
Table 2: Thermal Properties of Selected Phenothiazine-Based HTMs
| HTM Name | Decomposition Temp. (T_d, °C) | Glass Transition Temp. (T_g, °C) | Reference |
| PTZ1 | 416 | 74 | [3] |
| PTZ2 | 359 | 135 | [3] |
| AZO-I | 392 | 85 | [3] |
| AZO-II | 405 | 120 | [3] |
| SFX-PT1 | 435 | - |
Table 3: Performance of Perovskite Solar Cells with Phenothiazine-Based HTMs
| HTM Name | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PTZ1 | 0.82 | 4.2 | 61 | 2.1 | [3] |
| PTZ2 | 1.11 | 21.1 | 75 | 17.6 | [3] |
| AZO-I | 1.00 | 20.1 | 66 | 12.6 | [2] |
| AZO-II | 0.95 | 21.6 | 71 | 14.0 | [2] |
| Z28 | 1.087 | 23.01 | 60 | 17.77 | [3] |
| Z30 | 1.114 | 23.53 | 73 | 19.17 | [3] |
Application in Perovskite Solar Cells: A General Protocol
The synthesized HTMs can be incorporated into perovskite solar cells to evaluate their performance. Below is a general workflow for the fabrication of a standard n-i-p planar perovskite solar cell.
dot
Caption: Perovskite solar cell fabrication workflow.
Experimental Protocol: Device Fabrication
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) or indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a cleaning agent (e.g., Mucasol), deionized water, acetone, and isopropanol. The substrates are then dried with a stream of nitrogen and treated with UV-ozone immediately before use.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ or SnO₂ is deposited onto the substrate. For example, a c-TiO₂ layer can be deposited by spray pyrolysis at 450 °C.
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent system) is deposited onto the ETL-coated substrate via spin-coating in a nitrogen-filled glovebox. The film is then annealed at a specific temperature (e.g., 100-150 °C) to induce crystallization.
-
Hole Transport Layer (HTL) Deposition: A solution of the synthesized phenothiazine-based HTM in a suitable solvent (e.g., chlorobenzene or toluene) is prepared. Often, additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) are included to improve conductivity and device performance. This solution is then spin-coated on top of the perovskite layer.
-
Metal Electrode Deposition: Finally, a top metal electrode (typically gold or silver) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Characterization: The completed devices are characterized by measuring their current density-voltage (J-V) characteristics under simulated sunlight (AM 1.5G, 100 mW/cm²) to determine the key photovoltaic parameters: open-circuit voltage (V_oc), short-circuit current density (J_sc), fill factor (FF), and power conversion efficiency (PCE).
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of hole-transporting materials. Through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, various aryl and amino moieties can be readily introduced at the 3 and 7 positions of the phenothiazine core. This allows for the systematic tuning of the material's electronic and physical properties to meet the specific requirements for high-performance optoelectronic devices. The protocols and data presented herein provide a solid foundation for researchers to design, synthesize, and evaluate novel phenothiazine-based HTMs for next-generation solar cells and lighting technologies.
References
- 1. Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2017013174A1 - Methods of chemical synthesis of substituted 10h-phenothiazine-3,7-diamine compounds - Google Patents [patents.google.com]
Application Notes and Protocols for 3,7-Dibromo-10-methylphenothiazine in Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 3,7-Dibromo-10-methylphenothiazine and its potential application as an active material in Organic Field-Effect Transistors (OFETs). While specific performance data for OFETs based on this material is not extensively reported in the reviewed literature, this document outlines detailed protocols for its synthesis and the fabrication and characterization of OFETs, based on established methodologies for phenothiazine derivatives and other organic semiconductors.
Introduction to this compound in Organic Electronics
Phenothiazine and its derivatives are a class of sulfur and nitrogen-containing heterocyclic compounds that have garnered significant interest in the field of organic electronics. Their electron-rich nature makes them excellent hole-transporting materials. The introduction of bromine atoms at the 3 and 7 positions of the phenothiazine core, as in this compound, offers several advantages:
-
Functionalization: The bromine atoms serve as versatile handles for further chemical modifications, such as Suzuki or Stille cross-coupling reactions, allowing for the synthesis of more complex molecular structures with tailored electronic properties.
-
Molecular Packing: The presence of heavy bromine atoms can influence the solid-state packing of the molecules, which is a critical factor in determining the charge transport characteristics of the organic semiconductor film.
-
Solubility and Processing: The methyl group at the 10-position enhances the solubility of the compound in common organic solvents, facilitating its deposition from solution for the fabrication of thin-film devices.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically a two-step process starting from 10-methylphenothiazine.
Step 1: Bromination of 10-Methylphenothiazine
This protocol describes the direct bromination of 10-methylphenothiazine to yield the 3,7-dibrominated product.
-
Materials:
-
10-Methylphenothiazine
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Saturated aqueous solution of sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
-
-
Procedure:
-
Dissolve 10-methylphenothiazine in glacial acetic acid in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
To the stirred solution, add a molar equivalent of bromine dropwise at room temperature.
-
Allow the reaction mixture to stir for 1 hour.
-
Add a second molar equivalent of bromine to the reaction mixture and continue stirring for 12 hours at room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and diethyl ether. Stir the mixture for 1 hour.
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain this compound as a solid.
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol describes a general procedure for fabricating a bottom-gate, top-contact (BGTC) OFET using a solution-based deposition method for the organic semiconductor.
-
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (serves as gate electrode and gate dielectric)
-
This compound
-
Anhydrous organic solvent (e.g., chloroform, toluene, or chlorobenzene)
-
Hexamethyldisilazane (HMDS) for surface treatment (optional)
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
-
-
Procedure:
-
Substrate Cleaning:
-
Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with an oxygen plasma or a piranha solution to remove any organic residues and to hydroxylate the surface.
-
-
Dielectric Surface Modification (Optional but Recommended):
-
To improve the film quality and device performance, treat the SiO₂ surface with a self-assembled monolayer (SAM) of a material like HMDS or octadecyltrichlorosilane (OTS). This can be done by vapor deposition or solution immersion.
-
-
Semiconductor Film Deposition:
-
Prepare a solution of this compound in a suitable anhydrous organic solvent (e.g., 5-10 mg/mL).
-
Deposit the solution onto the substrate using a technique such as spin-coating, drop-casting, or dip-coating.
-
Anneal the film at a moderate temperature (e.g., 60-100 °C) under an inert atmosphere to remove residual solvent and improve molecular ordering.
-
-
Source-Drain Electrode Deposition:
-
Place a shadow mask with the desired channel length and width onto the organic semiconductor film.
-
Deposit a 40-50 nm thick layer of gold (Au) through the shadow mask using thermal evaporation at a high vacuum (e.g., < 10⁻⁶ Torr). This defines the source and drain electrodes.
-
-
Protocol for the Synthesis of 3,7-Disubstituted Phenothiazine Polymers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenothiazine and its derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. Polymers incorporating the phenothiazine moiety are of particular importance for applications in drug delivery, organic electronics, and sensor technology. This document provides detailed protocols for the synthesis of 3,7-disubstituted phenothiazine polymers via various modern polymerization techniques. The methodologies outlined below are intended to serve as a comprehensive guide for researchers in the synthesis and characterization of these promising materials.
Monomer Synthesis: 3,7-Disubstituted Phenothiazines
The synthesis of well-defined phenothiazine polymers begins with the preparation of appropriately functionalized 3,7-disubstituted phenothiazine monomers. Common starting materials include 10-alkyl-phenothiazine, which can be halogenated or otherwise functionalized at the 3 and 7 positions.
Synthesis of 3,7-dibromo-10-alkylphenothiazine
A common precursor for many polymerization reactions is 3,7-dibromo-10-alkylphenothiazine. The synthesis typically involves the bromination of a 10-alkylphenothiazine.
Experimental Protocol:
-
Dissolve 10-alkylphenothiazine in a suitable solvent such as acetic acid or dichloromethane.
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution at room temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., Na2SO4).
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 3,7-dibromo-10-alkylphenothiazine.[1][2]
Polymerization Methodologies
Several polymerization methods can be employed to synthesize 3,7-disubstituted phenothiazine polymers. The choice of method will influence the polymer's properties, such as molecular weight, polydispersity, and processability.
Buchwald-Hartwig Amination Polymerization
This method is effective for creating carbon-nitrogen bonds and is suitable for synthesizing polymers from 3,7-dihalo-10-alkylphenothiazine and various diamine comonomers.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere (e.g., argon), charge a reaction vessel with 3,7-dibromo-10-alkylphenothiazine, a diamine comonomer, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., a biarylphosphine ligand), and a base (e.g., sodium tert-butoxide).
-
Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.
-
Monitor the polymerization progress by gel permeation chromatography (GPC) to observe the increase in molecular weight.
-
After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Filter the polymer, wash it with methanol and acetone, and dry it under vacuum.
-
Further purification can be achieved by Soxhlet extraction or reprecipitation.
Suzuki Polycondensation
Suzuki coupling is a versatile method for forming carbon-carbon bonds and can be used to synthesize conjugated phenothiazine polymers. This typically involves the reaction of a 3,7-dibromophenothiazine derivative with a diboronic acid or ester comonomer.
Experimental Protocol:
-
Combine 3,7-dibromo-10-alkylphenothiazine, a diboronic acid or diboronic ester comonomer (e.g., 1,4-phenylenediboronic acid), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or CsF) in a reaction flask.
-
Add a degassed solvent system, often a mixture of toluene and water or an organic solvent with an aqueous base.
-
Heat the mixture under an inert atmosphere to reflux (typically 85-110 °C) for 24-72 hours.
-
After cooling, precipitate the polymer in a non-solvent such as methanol.
-
Collect the polymer by filtration, wash it sequentially with water, methanol, and acetone.
-
Dry the polymer under vacuum. Soxhlet extraction can be used for further purification.[2]
Oxidative Polymerization
Chemical oxidative polymerization is a straightforward method to synthesize phenothiazine polymers. It typically uses an oxidizing agent like iron(III) chloride (FeCl3).
Experimental Protocol:
-
Dissolve the 3,7-disubstituted phenothiazine monomer in a suitable solvent, such as chloroform or nitrobenzene.
-
Add a solution of an oxidizing agent, typically FeCl3, dropwise to the monomer solution while stirring vigorously at room temperature.
-
Continue stirring for a set period, usually several hours, during which the polymer precipitates.
-
Collect the polymer by filtration and wash it extensively with methanol to remove any remaining oxidant and oligomers.
-
Wash the polymer with a dilute acid solution (e.g., HCl) and then with water until the filtrate is neutral.
-
Dry the final polymer product under vacuum.
Stille Polycondensation
Stille coupling involves the reaction of an organotin compound with an organic halide. For phenothiazine polymers, this would typically involve a 3,7-bis(trimethylstannyl)-10-alkylphenothiazine monomer reacting with a dihaloaromatic comonomer.
Experimental Protocol:
-
In an inert atmosphere, dissolve 3,7-bis(trimethylstannyl)-10-alkylphenothiazine and a dihaloaromatic comonomer in a dry, degassed solvent like toluene or DMF.
-
Add a palladium catalyst, such as Pd(PPh3)4 or Pd2(dba)3, to the solution.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C and stir for 24-48 hours.
-
Monitor the reaction by GPC.
-
Once the desired molecular weight is achieved, cool the reaction and precipitate the polymer in methanol.
-
Filter and wash the polymer with methanol.
-
Purify the polymer by reprecipitation or Soxhlet extraction and dry under vacuum.[3]
Electrochemical Polymerization
Electropolymerization allows for the direct deposition of a polymer film onto an electrode surface. This method is particularly useful for creating thin, uniform films for electronic and sensor applications.
Experimental Protocol:
-
Prepare an electrolyte solution containing the 3,7-disubstituted phenothiazine monomer (e.g., 3,7-bis(2-thienyl)-10-alkylphenothiazine) and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in a suitable solvent like acetonitrile or dichloromethane.
-
Use a three-electrode electrochemical cell with a working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Perform the electropolymerization by cycling the potential between the monomer's oxidation potential and a suitable negative potential or by holding the potential at a constant value where the monomer oxidizes.
-
The polymer film will deposit on the working electrode. The thickness of the film can be controlled by the number of cycles or the polymerization time.
-
After polymerization, rinse the polymer-coated electrode with fresh solvent to remove any unreacted monomer and electrolyte.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of 3,7-disubstituted phenothiazine polymers synthesized by different methods.
Table 1: Monomer Synthesis Data
| Monomer | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |
| 3,7-dibromo-10-hexyl-10H-phenothiazine | Bromination with NBS | ~85 | 92-94 | |
| 3,7-dibromo-10-(3'-bromopropyl)-10H-phenothiazine | Bromination with Br2 in AcOH | 71 | 125-127 | [2] |
| 10-Chloroacetyl-3,7-dibromo-10H-phenothiazine | Acylation with chloroacetyl chloride | 71 | - | [1] |
Table 2: Polymer Characterization Data
| Polymerization Method | Comonomers | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Yield (%) | Reference |
| Buchwald-Hartwig | 3,7-dibromo-10-hexyl-10H-phenothiazine + Aniline | 10.5 | 18.9 | 1.8 | 85 | |
| Buchwald-Hartwig | 3,7-dibromo-10-hexyl-10H-phenothiazine + 4-Ethylaniline | 12.3 | 23.4 | 1.9 | 88 | |
| Suzuki | 3,7-dibromo-10-alkylphenothiazine + Thiophene-2,5-diboronic acid | 15-30 | 30-60 | 2.0-2.5 | 70-90 | |
| Oxidative (FeCl3) | 3,7-dithien-2-yl-10-H-phenothiazine | - | - | - | ~60 | |
| Stille | 3,7-bis(trimethylstannyl)-10-alkylphenothiazine + Dihaloarene | 10-50 | 20-100 | 2.0-3.0 | >70 | [3] |
| Electrochemical | 3,7-bis(2-thienyl)-10-alkylphenothiazine | - | - | - | - |
Note: The data presented are representative values and can vary depending on the specific reaction conditions and monomers used.
Visualization of Synthetic Pathways
The following diagrams illustrate the general synthetic routes for the monomers and the different polymerization methods described.
Caption: Synthesis of 3,7-dibromo-10-alkylphenothiazine monomer.
Caption: Overview of different polymerization methods for 3,7-disubstituted phenothiazines.
Conclusion
The synthesis of 3,7-disubstituted phenothiazine polymers can be achieved through a variety of polymerization techniques, each offering distinct advantages. The choice of method will depend on the desired polymer structure, properties, and intended application. The protocols provided herein offer a starting point for the synthesis and exploration of this versatile class of polymers for applications in drug development and materials science. Careful control over reaction conditions and monomer purity is crucial for obtaining well-defined polymers with reproducible properties.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,7-Dibromo-10-methylphenothiazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3,7-diamino-10-methylphenothiazine derivatives via a palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds, offering a versatile route to functionalized phenothiazine scaffolds. Such compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic and photophysical properties. The protocol described herein is adapted from established methodologies for the twofold Buchwald-Hartwig coupling of 10-alkyl-3,7-dibromo-10H-phenothiazine with various primary and secondary amines.[1]
Introduction
The phenothiazine core is a privileged scaffold in drug discovery and development, exhibiting a wide range of biological activities. The functionalization of the phenothiazine ring system, particularly at the 3 and 7 positions, allows for the modulation of its pharmacological and physicochemical properties. The Buchwald-Hartwig amination has emerged as a robust and general method for the synthesis of arylamines, overcoming the limitations of traditional methods which often require harsh reaction conditions and exhibit limited substrate scope.[2][3] This palladium-catalyzed cross-coupling reaction enables the efficient formation of C-N bonds between aryl halides and a broad range of amines.[2][4]
This application note details the synthesis of 3,7-diamino-10-methylphenothiazine derivatives from 3,7-Dibromo-10-methylphenothiazine and various amine coupling partners. The reaction proceeds via a twofold Buchwald-Hartwig amination, providing a direct and efficient route to these valuable compounds.
Reaction Scheme
Caption: General scheme for the twofold Buchwald-Hartwig amination of this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific amine substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine Ligand (e.g., Xantphos, RuPhos)
-
Cesium Carbonate (Cs₂CO₃) or other suitable base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous Toluene or Dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the amine (2.2 - 2.5 eq), and the base (e.g., Cs₂CO₃, 2.5 - 3.0 eq).
-
In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (4-10 mol%) in the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add anhydrous solvent (e.g., Toluene or Dioxane) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,7-diamino-10-methylphenothiazine derivative.
Data Presentation
The following table summarizes representative yields for the Buchwald-Hartwig amination of a 10-alkyl-3,7-dibromophenothiazine with various amines, based on analogous reactions reported in the literature.[1]
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 3,7-Di(phenylamino)-10-methylphenothiazine | 85-95 |
| 2 | Morpholine | 3,7-Di(morpholino)-10-methylphenothiazine | 80-90 |
| 3 | n-Butylamine | 3,7-Di(n-butylamino)-10-methylphenothiazine | 75-85 |
| 4 | Diethylamine | 3,7-Di(diethylamino)-10-methylphenothiazine | 70-80 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Reactions under inert atmosphere require proper handling of Schlenk lines and inert gases.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 3,7-diamino-10-methylphenothiazine derivatives. The reaction is generally high-yielding and tolerates a wide variety of amine coupling partners, making it a valuable tool for the generation of diverse libraries of phenothiazine-based compounds for applications in drug discovery and materials science.
References
- 1. Synthesis and electronic properties of 3,7-dianilino substituted N-hexyl phenothiazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Derivatization of 3,7-Dibromo-10-methylphenothiazine for Specific Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: 10-Methylphenothiazine (MPT) is a heterocyclic compound that forms the core scaffold for a wide range of functional materials and therapeutic agents. The strategic installation of bromine atoms at the C-3 and C-7 positions creates 3,7-dibromo-10-methylphenothiazine, a versatile precursor for further functionalization. The bromine atoms serve as excellent leaving groups for various cross-coupling reactions and can be converted into organometallic species, enabling the synthesis of a diverse library of derivatives. These derivatives have found applications in fields ranging from neuropharmacology to organic electronics, owing to the unique electronic properties and the non-planar, butterfly-like conformation of the phenothiazine core.[1] This document provides detailed protocols for key derivatization reactions and highlights specific applications with mechanistic insights.
Section 1: Synthetic Protocols for Derivatization
The functionalization of this compound is primarily achieved through metal-catalyzed cross-coupling reactions or via halogen-metal exchange. Below are generalized protocols for these key transformations.
dot
Caption: Synthetic routes from this compound.
Protocol 1.1: Synthesis of 3,7-Disubstituted Derivatives via Halogen-Metal Exchange
This protocol describes the formation of a dilithiated intermediate, which can be quenched with various electrophiles to introduce a wide range of functional groups at the 3 and 7 positions.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi) solution in hexanes
-
Electrophile (e.g., dimethyl disulfide (DMDS), trimethylsilyl chloride (TMSCl), N,N-dimethylformamide (DMF))
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add t-Butyllithium (2.1 eq) dropwise to the stirred solution. The formation of the dilithiated species is typically rapid. Maintain the temperature at -78 °C for 1 hour.
-
Electrophilic Quench: Slowly add the chosen electrophile (2.2 eq) to the reaction mixture. After the addition, allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.[2]
-
Workup:
-
Quench the reaction by the slow addition of deionized water.
-
Evaporate the THF under reduced pressure.
-
Add DCM and water to the residue and transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., EtOAc/EtOH) to yield the desired 3,7-disubstituted-10-methylphenothiazine.
Protocol 1.2: Synthesis of 3,7-Diaryl/Diheteroaryl Derivatives via Suzuki-Miyaura Cross-Coupling
This method is ideal for forming C-C bonds, attaching aryl or heteroaryl moieties to the phenothiazine core.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or boronic ester (2.2 - 2.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (3.0 - 4.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: To a Schlenk flask, add this compound (1.0 eq), the boronic acid/ester (2.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via cannula.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the 3,7-di(hetero)aryl-10-methylphenothiazine derivative.
Protocol 1.3: Synthesis of 3,7-Diamino Derivatives via Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds, introducing primary or secondary amines at the 3 and 7 positions.
Materials:
-
This compound
-
Amine (primary or secondary) (2.2 - 2.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-4 mol%)
-
Ligand (e.g., BINAP, Xantphos) (2-8 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (2.5 - 3.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: In a glovebox or under a flow of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Reagent Addition: Add the this compound (1.0 eq) and the amine (2.2 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe or cannula.
-
Reaction: Seal the tube and heat the mixture to the required temperature (typically 80-120 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature and pass it through a short plug of Celite, eluting with ethyl acetate or DCM.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 2: Applications & Mechanisms
Application Area 1: Pharmacology - Dopamine Receptor Antagonism
Application Note: Derivatives of phenothiazine are foundational in psychopharmacology, primarily used as first-generation antipsychotics for managing conditions like schizophrenia.[3][4] Their therapeutic effect stems from their ability to act as antagonists at dopamine D2 receptors in the central nervous system.[3] By blocking these receptors in the mesolimbic pathway, they can reduce the "positive" symptoms of psychosis, such as hallucinations and delusions.[3] The derivatization of the phenothiazine core, particularly at the N-10 position and on the aromatic rings, allows for fine-tuning of potency, selectivity for different dopamine receptor subtypes, and modulation of side-effect profiles, such as extrapyramidal symptoms.
Mechanism of Action: In psychosis, an overactivity of dopaminergic neurons in the mesolimbic pathway is often implicated. Dopamine released from a presynaptic neuron crosses the synapse and binds to D2 receptors on the postsynaptic neuron, propagating the signal. Phenothiazine derivatives, due to their structural similarity to dopamine, can bind to these D2 receptors without activating them. This competitive antagonism blocks dopamine from binding, thereby dampening the excessive downstream signaling and alleviating psychotic symptoms.
dot
Caption: Phenothiazines block dopamine D2 receptors, reducing downstream signaling.
Application Area 2: Organic Electronics - Hole Transport Materials
Application Note: The electron-rich nature of the phenothiazine core makes its derivatives excellent electron donors, a property leveraged in organic electronics.[1] They are particularly promising as hole-transporting materials (HTMs) in devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). In PSCs, the HTM layer is crucial for efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the anode, while simultaneously blocking electrons. Derivatization of the 3,7-positions can be used to tune the material's energy levels (specifically the HOMO level) to better align with the valence band of the perovskite, improving charge extraction efficiency. It also influences film morphology and stability, which are critical for device performance and longevity. For instance, a self-assembled monolayer (SAM) derived from 3,7-dibromo-10H-phenothiazine has been used as a hole-selective contact in p-i-n PSCs, achieving power conversion efficiencies (PCE) as high as 22.44%.[1]
Mechanism of Action: In a p-i-n perovskite solar cell, light absorption in the perovskite layer generates electron-hole pairs (excitons). The phenothiazine-based Hole Transport Layer (HTL) is positioned between the perovskite and the high-work-function anode (e.g., ITO). The HOMO energy level of the phenothiazine derivative is designed to be slightly higher than the valence band maximum of the perovskite, creating an energetic driving force for holes to move from the perovskite into the HTL. These holes are then transported through the HTL to be collected at the anode, while electrons are driven in the opposite direction toward the electron transport layer (ETL), generating a photocurrent.
dot
Caption: Role of a phenothiazine HTL in a perovskite solar cell.
Section 3: Quantitative Data Summary
The following tables summarize representative quantitative data from the literature for the derivatization of the phenothiazine core and its application in electronic devices.
Table 1: Product Distribution of 3,7-Disubstituted 10-Methylphenothiazines via Lithiation and Electrophilic Quench (Data adapted from Thieme Connect, 2001)[2]
| Electrophile | Reagent | Product | Yield (%) |
| H₂O | - | 10-Methylphenothiazine | 95 |
| MeI | Methyl Iodide | 3,7,10-Trimethylphenothiazine | 86 |
| Me₃SiCl | Trimethylsilyl chloride | 3,7-Bis(trimethylsilyl)-10-methylphenothiazine | 93 |
| DMF | Dimethylformamide | 10-Methylphenothiazine-3,7-dicarboxaldehyde | 86 |
| (MeS)₂ | Dimethyl disulfide | 3,7-Bis(methylthio)-10-methylphenothiazine | 90 |
| CO₂ | Carbon Dioxide | 10-Methylphenothiazine-3,7-dicarboxylic acid | 82 |
Table 2: Performance of Optoelectronic Devices Employing Phenothiazine Derivatives (Data sourced from Ossila)[1]
| Device Type | Phenothiazine Derivative Role | Key Performance Metric | Value |
| Perovskite Solar Cell (p-i-n) | Hole Selective SAM (Br-2EPT) | Power Conversion Efficiency (PCE) | 22.44% |
| Perovskite Solar Cell (p-i-n) | Hole Selective SAM (Br-2EPT) | Fill Factor (FF) | ~81% |
| Organic Battery | Cathode Material (PTZAN) | Specific Capacity | 145 mAh g⁻¹ |
| Organic Battery | Cathode Material (PTZAN) | Energy Density | 187.2 Wh kg⁻¹ |
| Organic Battery | Cathode Material (PTZAN) | Cycle Stability | >2000 cycles |
References
Application Notes and Protocols for the Electrochemical Characterization of Phenothiazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenothiazine and its derivatives are a class of heterocyclic compounds with significant applications in pharmacology, serving as antipsychotics, antihistamines, and antiemetics. Their therapeutic effects are often linked to their ability to undergo redox reactions and interact with various biological signaling pathways. The electrochemical behavior of phenothiazine derivatives is of great interest as it provides insights into their mechanism of action, metabolic fate, and can be utilized for their sensitive detection and quantification in pharmaceutical formulations and biological fluids.
This document provides a detailed guide to the experimental setup and protocols for the electrochemical characterization of phenothiazine derivatives using common electroanalytical techniques: Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS).
Experimental Setup
A standard three-electrode electrochemical cell is employed for the analysis.
-
Working Electrode: A glassy carbon electrode (GCE) is commonly used due to its wide potential window, chemical inertness, and low background current.
-
Reference Electrode: A Silver/Silver Chloride (Ag/AgCl) electrode serves as a stable reference potential.
-
Counter Electrode: A platinum wire or graphite rod is used as the auxiliary electrode to complete the electrical circuit.
All electrochemical measurements are performed using a potentiostat/galvanostat controlled by dedicated software.
Data Presentation
The electrochemical oxidation of phenothiazine derivatives is a key characteristic used for their analysis. The oxidation potential can vary depending on the substituent groups on the phenothiazine core and the experimental conditions.
| Phenothiazine Derivative | Supporting Electrolyte | pH | Oxidation Potential (V vs. Ag/AgCl) | Reference |
| Chlorpromazine | 0.1 M HClO₄ | ~1 | 0.72 | |
| Thioridazine | 0.1 M Phosphate Buffer | 2 | 0.68 | |
| Propericiazine | 0.1 M HClO₄ | ~1 | 0.75 | |
| N-[2-(2-methoxyethoxy)ethyl]phenothiazine | Not specified | - | 0.3 vs. Fc/Fc⁺ | [1] |
| N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine | Not specified | - | 0.65 vs. Fc/Fc⁺ | [1] |
| Ethylpromethazine bis(trifluoromethanesulfonyl)imide | Not specified | - | 1.12 vs. Fc/Fc⁺ | [1] |
Experimental Protocols
Preparation of Glassy Carbon Electrode
Prior to each experiment, the GCE surface must be meticulously cleaned to ensure reproducibility.
-
Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.
-
Rinse the electrode thoroughly with deionized water.
-
Sonica te the electrode in deionized water and then in ethanol for 5 minutes each to remove any adsorbed particles.
-
Allow the electrode to dry at room temperature.
-
Before measurements, the electrode can be electrochemically activated by cycling the potential in 0.5 M H₂SO₄.
Cyclic Voltammetry (CV)
CV is a versatile technique to investigate the redox behavior of phenothiazine derivatives, including the reversibility of the electron transfer process and the effect of scan rate.
Protocol:
-
Prepare a stock solution of the phenothiazine derivative in a suitable solvent (e.g., methanol or water).
-
In the electrochemical cell, add a known volume of the supporting electrolyte (e.g., 0.1 M HClO₄ or phosphate buffer at a specific pH).
-
Deaerate the solution by purging with high-purity nitrogen gas for at least 10 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.
-
Spike the cell with a known concentration of the phenothiazine derivative stock solution.
-
Immerse the prepared GCE, Ag/AgCl reference electrode, and platinum counter electrode into the solution.
-
Set the CV parameters:
-
Initial Potential: A potential where no faradaic reaction occurs (e.g., 0.0 V).
-
Vertex Potential 1: A potential beyond the oxidation peak of the phenothiazine derivative (e.g., +1.0 V).
-
Vertex Potential 2: A potential to observe the reduction of the oxidized species (e.g., 0.0 V).
-
Scan Rate: Start with a typical scan rate of 100 mV/s. The scan rate can be varied (e.g., 20, 50, 100, 200 mV/s) to study the nature of the electrochemical process.
-
-
Record the cyclic voltammogram.
Differential Pulse Voltammetry (DPV)
DPV is a highly sensitive technique used for the quantitative determination of phenothiazine derivatives. It offers improved resolution and lower detection limits compared to CV.
Protocol:
-
Follow steps 1-5 of the CV protocol.
-
Set the DPV parameters:
-
Initial Potential: A potential before the onset of oxidation (e.g., +0.4 V).
-
Final Potential: A potential after the oxidation peak (e.g., +0.9 V).
-
Pulse Amplitude: Typically 50 mV.
-
Pulse Width: Typically 50 ms.
-
Scan Increment: Typically 4 mV.
-
Pulse Period: Typically 0.2 s.
-
-
Record the differential pulse voltammogram.
-
For quantitative analysis, create a calibration curve by recording DPVs for a series of standard solutions of the phenothiazine derivative and plotting the peak current versus concentration.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for characterizing the interfacial properties of the electrode, including charge transfer resistance and double-layer capacitance, which can be affected by the adsorption or reaction of phenothiazine derivatives.
Protocol:
-
Follow steps 1-5 of the CV protocol.
-
Set the DC potential to a value where a specific electrochemical process occurs (e.g., the half-wave potential of the phenothiazine derivative's oxidation).
-
Set the EIS parameters:
-
Frequency Range: Typically from 100 kHz to 0.1 Hz.
-
AC Amplitude: A small amplitude perturbation, typically 5-10 mV.
-
-
Record the impedance spectrum.
-
The data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance). The plot can be fitted to an equivalent electrical circuit to model the electrochemical interface and extract quantitative parameters.
Visualizations
Experimental Workflow
Caption: General workflow for electrochemical characterization.
Signaling Pathways
Phenothiazine derivatives are known to interact with several key signaling pathways. Understanding these interactions is crucial for drug development.
Caption: Phenothiazine antagonism of the D2 dopamine receptor.
Caption: Modulation of the Wnt signaling pathway by phenothiazines.
References
Application Notes and Protocols for Thin-Film Deposition of 3,7-Dibromo-10-methylphenothiazine-Based Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the deposition of high-quality thin films based on 3,7-Dibromo-10-methylphenothiazine and its derivatives. The following sections detail various deposition techniques, offering insights into their underlying principles and providing step-by-step experimental procedures.
Introduction
This compound is a phenothiazine derivative of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.[1][2][3] The performance of these devices is critically dependent on the quality and morphology of the deposited thin films. This document outlines key solution-based and vacuum-based deposition techniques suitable for these materials.
General Workflow for Thin-Film Deposition
The overall process for fabricating thin films from this compound-based materials follows a logical sequence from material preparation to final film characterization. This workflow ensures reproducibility and allows for systematic optimization of the film properties.
Caption: General experimental workflow for thin-film deposition and characterization.
Solution-Based Deposition Techniques
Solution-based techniques are advantageous for their low cost, high throughput, and compatibility with large-area and flexible substrates.
Spin Coating
Spin coating is a widely used method for producing uniform thin films on flat substrates. The process involves depositing a small amount of the material solution onto the center of a substrate and then spinning the substrate at high speed.
Caption: Key stages of the spin coating process.
Experimental Protocol for Spin Coating:
-
Solution Preparation:
-
Dissolve this compound in a suitable organic solvent (e.g., chlorobenzene, chloroform, or toluene) to a concentration of 5-20 mg/mL.
-
Stir the solution on a hot plate at a slightly elevated temperature (e.g., 40-60 °C) for several hours to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter before use to remove any particulate matter.
-
-
Substrate Preparation:
-
Clean the substrates (e.g., glass, silicon wafers) by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Optional: Treat the substrates with oxygen plasma or a UV-ozone cleaner for 5-10 minutes to enhance surface wettability.
-
-
Deposition Process:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a controlled volume of the solution (e.g., 50-100 µL) onto the center of the substrate.
-
Start the spin coating program. A typical two-step program is effective:
-
Step 1 (Spreading): 500-1000 rpm for 5-10 seconds.
-
Step 2 (Thinning): 2000-5000 rpm for 30-60 seconds.
-
-
The film will form as the solvent evaporates during spinning.
-
-
Post-Deposition Annealing:
-
Transfer the coated substrate to a hot plate in a nitrogen-filled glovebox.
-
Anneal at a temperature of 80-120 °C for 10-30 minutes to remove residual solvent and improve film crystallinity.
-
Blade Coating
Blade coating is a scalable deposition technique that is compatible with roll-to-roll processing, making it suitable for large-area device fabrication.[4][5][6] A blade is moved at a constant speed and height over a substrate, spreading the solution into a uniform film.
Experimental Protocol for Blade Coating:
-
Solution Preparation: As described in the spin coating protocol. A slightly higher viscosity may be beneficial.
-
Substrate Preparation: As described in the spin coating protocol.
-
Deposition Process:
-
Fix the cleaned substrate on the heated stage of the blade coater (typically set between 40-80 °C).
-
Dispense a line of the solution in front of the blade.
-
Set the blade gap (the distance between the blade and the substrate) to 50-200 µm.[7]
-
Move the blade across the substrate at a constant speed, typically in the range of 10-100 mm/s.[6][7]
-
-
Post-Deposition Annealing: As described in the spin coating protocol.
Vacuum-Based Deposition Technique
Vacuum Thermal Evaporation (VTE)
VTE is a physical vapor deposition method that involves heating the source material in a high-vacuum chamber until it evaporates or sublimes. The vapor then travels in a straight line and condenses onto a cooler substrate, forming a thin film. Phenothiazine derivatives often exhibit good thermal stability, making them suitable for VTE.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-induced optoelectronic properties of phenothiazine-based materials - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC03421E [pubs.rsc.org]
- 3. Phenothiazine functional materials for organic optoelectronic applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Gas-assisted blade-coating of organic semiconductors: molecular assembly, device fabrication and complex thin-film structuring - Nanoscale (RSC Publishing) DOI:10.1039/D2NR05947A [pubs.rsc.org]
- 5. DSpace [repository.kaust.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effect on Small-Molecule Thin Film Formation Deposited Using the Doctor Blade Technique [mdpi.com]
Application Notes and Protocols for the Fabrication of High-Efficiency Perovskite Solar Cells Using a 3,7-Dibromo-10H-phenothiazine Derivative
Introduction
This document provides detailed application notes and protocols for the utilization of a 3,7-dibromo-10H-phenothiazine derivative in the fabrication of highly efficient p-i-n perov-skite solar cells (PSCs). 3,7-Dibromo-10-methylphenothiazine and its analogues serve as crucial precursors for the synthesis of advanced organic electronic materials. In the protocols described herein, a derivative of 3,7-dibromo-10H-phenothiazine is functionalized to create a self-assembled monolayer (SAM) that acts as a highly effective hole-selective contact. This SAM, referred to as Br-2EPT, facilitates efficient charge extraction and transport at the anode interface, leading to perovskite solar cells with exceptional power conversion efficiencies and stability.[1]
These protocols are intended for researchers and scientists in the fields of materials science, organic electronics, and photovoltaics. The following sections detail the synthesis of the phenothiazine-based SAM, the step-by-step fabrication of the perovskite solar cell, and the resulting device performance metrics.
Key Applications
Phenothiazine derivatives, synthesized from precursors like this compound, are versatile building blocks for a range of organic electronic devices:
-
Perovskite Solar Cells (PSCs): As demonstrated in these notes, they are excellent precursors for hole-selective SAMs, leading to devices with power conversion efficiencies exceeding 22%.[1]
-
Organic Light-Emitting Diodes (OLEDs): Phenothiazine-based compounds are effective as solution-processable hole-transporting materials in OLEDs.
-
Organic Field-Effect Transistors (OFETs): Polymers derived from phenothiazine exhibit semiconducting properties suitable for the active layer in OFETs.
-
Dye-Sensitized Solar Cells (DSSCs): The electron-rich nature of the phenothiazine core makes it an excellent donor component in sensitizer dyes for DSSCs.
Quantitative Data Summary
The following table summarizes the performance of a champion perovskite solar cell fabricated using the Br-2EPT self-assembled monolayer, a derivative of 3,7-dibromo-10H-phenothiazine, as the hole-selective contact.[1]
| Parameter | Value |
| Power Conversion Efficiency (PCE) | 22.44% (certified 21.81%) |
| Open-Circuit Voltage (Voc) | 1.16 V |
| Short-Circuit Current Density (Jsc) | 24.1 mA/cm² |
| Fill Factor (FF) | 80.5% |
Experimental Protocols
I. Synthesis of (2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl)phosphonic acid (Br-2EPT)
This protocol outlines the synthesis of the Br-2EPT self-assembled monolayer material starting from a 3,7-dibromo-10H-phenothiazine precursor.
Caption: Synthetic pathway for Br-2EPT.
Materials:
-
3,7-Dibromo-10H-phenothiazine
-
Bromine
-
Glacial Acetic Acid
-
Triethyl phosphite
-
Bromotrimethylsilane (TMSBr)
-
1,4-Dioxane
-
Argon gas
Procedure:
-
Bromination: Dissolve 3,7-dibromo-10H-phenothiazine in glacial acetic acid. Add 3.0 equivalents of bromine dropwise and stir the mixture at room temperature for 16 hours.[1]
-
Phosphonation (Arbuzov Reaction): Isolate the product from the previous step and react it with 21.0 equivalents of triethyl phosphite. Heat the mixture to 165 °C and maintain for 18 hours to form the phosphonate ester.[1]
-
Demethylation: Dissolve the resulting phosphonate ester in 1,4-dioxane under an argon atmosphere. Add 10.0 equivalents of bromotrimethylsilane and stir at room temperature for 24 hours to yield the final product, Br-2EPT.[1]
II. Fabrication of p-i-n Perovskite Solar Cells
This protocol describes the fabrication of a complete perovskite solar cell device on an ITO-coated glass substrate using the synthesized Br-2EPT as a hole-selective SAM.
Caption: Workflow for PSC fabrication.
Device Architecture: ITO / Br-2EPT / CsMAFA Perovskite / C₆₀ / BCP / Cu
Materials:
-
Patterned ITO-coated glass substrates
-
Br-2EPT solution
-
CsMAFA perovskite precursor solution
-
Fullerene (C₆₀)
-
Bathocuproine (BCP)
-
Copper (Cu) pellets for thermal evaporation
-
Detergent, deionized water, acetone, isopropanol
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes.
-
-
Hole-Selective SAM Deposition:
-
Prepare a solution of Br-2EPT.
-
Spin-coat the Br-2EPT solution onto the cleaned ITO substrate to form the self-assembled monolayer.
-
-
Perovskite Layer Deposition:
-
Transfer the substrates with the SAM layer into a nitrogen-filled glovebox.
-
Spin-coat the CsMAFA perovskite precursor solution onto the SAM layer.
-
Anneal the film on a hotplate to crystallize the perovskite.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a layer of C₆₀ followed by a layer of BCP via thermal evaporation in a high-vacuum chamber.
-
-
Top Electrode Deposition:
-
Without breaking vacuum, thermally evaporate a copper (Cu) top electrode through a shadow mask to define the active area of the device.
-
III. Device Characterization
Procedure:
-
Current Density-Voltage (J-V) Measurement:
-
Measure the J-V characteristics of the fabricated perovskite solar cells under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
Extract key performance parameters: Voc, Jsc, FF, and PCE.
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum to determine the wavelength-dependent photon-to-electron conversion efficiency.
-
Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the Jsc and verify the J-V measurements.
-
-
Stability Testing:
-
Monitor the device performance over time under continuous illumination at the maximum power point to assess operational stability.[1]
-
Logical Relationships
The successful fabrication of high-efficiency perovskite solar cells is critically dependent on the quality of the interfaces between the different layers. The use of the phenothiazine-derived Br-2EPT SAM establishes a favorable energy level alignment between the ITO anode and the perovskite active layer, which is essential for efficient hole extraction and transport while simultaneously blocking electrons.
References
Application Notes and Protocols: 3,7-Dibromo-10-methylphenothiazine in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,7-Dibromo-10-methylphenothiazine as a crucial building block for the synthesis of hole-transporting materials (HTMs) for high-performance perovskite solar cells (PSCs). While not typically used as a primary HTM itself, its derivatives are instrumental in achieving high power conversion efficiencies and stability in PSCs.
Introduction
This compound is a key heterocyclic intermediate. The phenothiazine core is an excellent electron donor and can be functionalized at the 3, 7, and 10 positions to tune its electronic and physical properties. In the context of perovskite solar cells, the dibrominated nature of this compound allows for further chemical modifications, such as Suzuki or Stille coupling reactions, to synthesize more complex and efficient HTMs. These HTMs play a critical role in extracting holes from the perovskite layer and transporting them to the electrode, thereby influencing the overall device performance.
Data Presentation
The following table summarizes the performance of various perovskite solar cells employing HTMs derived from 3,7-disubstituted phenothiazine precursors. This data provides a benchmark for the potential of new materials synthesized from this compound.
| HTM Designation | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm2] | Fill Factor (FF) [%] | Reference |
| PDO1 | 16.7 | 1.08 | 22.6 | 68.3 | [1] |
| PDO2 | 20.2 | 1.15 | 23.9 | 73.6 | [1] |
| AZO-I | 12.6 | - | - | - | [2] |
| AZO-II | 14.0 | - | - | - | [2] |
| PTZ-Py | 19.9 | - | - | - | [3] |
| PTZ-Py (with Spiro-OMeTAD) | 22.1 | - | - | - | [3] |
| Z30 | 19.17 | 1.114 | 23.53 | 73 | [3] |
| HZ2 | 14.2 | 1.026 | 20.43 | 68 | [3] |
Note: Specific performance parameters for some HTMs were not fully detailed in the provided search results.
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from 10-methylphenothiazine.
Materials:
-
10-Methylphenothiazine
-
Bromine (Br2)
-
Glacial Acetic Acid
-
Saturated aqueous solution of sodium sulfite
-
Diethyl ether
-
Sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 10-methylphenothiazine (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add a first molar equivalent of bromine dropwise to the solution while stirring at room temperature.
-
Continue stirring for 1 hour.
-
Add a second molar equivalent of bromine dropwise to the reaction mixture.
-
Stir the solution for 12 hours at room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and diethyl ether.
-
Stir the mixture for 1 hour.
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine all organic layers and dry with sodium sulfate.
-
Remove the solvents under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain this compound.[4]
General Protocol for Perovskite Solar Cell Fabrication
This protocol outlines the general steps for fabricating a perovskite solar cell using a phenothiazine-based HTM.
Materials:
-
FTO-coated glass substrates
-
Titanium dioxide (TiO2) paste
-
Perovskite precursor solution (e.g., a mixture of FAPbI3 and MAPbBr3)
-
Hole-transporting material (HTM) solution (phenothiazine-derivative dissolved in a suitable solvent like chlorobenzene)
-
Additives for HTM solution (e.g., Li-TFSI, tBP)
-
Gold or Silver for the back electrode
Procedure:
-
Substrate Cleaning: Sequentially clean the FTO-coated glass substrates with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a stream of nitrogen.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO2 onto the FTO substrate by spin-coating, followed by sintering at high temperature. Then, deposit a mesoporous TiO2 layer and sinter again.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, deposit the perovskite precursor solution onto the TiO2 layer via spin-coating. Anneal the substrate at a specific temperature to form the crystalline perovskite film.
-
Hole-Transporting Material (HTM) Layer Deposition: Prepare the HTM solution by dissolving the synthesized phenothiazine derivative and additives in a solvent. Spin-coat the HTM solution on top of the perovskite layer.
-
Back Electrode Deposition: Deposit the metal back electrode (e.g., gold or silver) by thermal evaporation through a shadow mask.
-
Device Characterization: Characterize the photovoltaic performance of the fabricated solar cell under simulated sunlight (AM 1.5G, 100 mW/cm2).
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Role of phenothiazine-based HTM in a perovskite solar cell.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3,7-Dibromo-10-methylphenothiazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the Suzuki-Miyaura cross-coupling of 3,7-Dibromo-10-methylphenothiazine.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in the Suzuki coupling of this compound?
A1: The most critical parameters for a successful Suzuki coupling of this substrate are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Due to the presence of two bromine atoms, achieving selective mono- or di-substitution requires careful control of these conditions.
Q2: Which palladium catalysts are recommended for the Suzuki coupling of this compound?
A2: A range of palladium catalysts can be effective. For electron-rich heteroaromatic halides like this compound, catalysts with electron-donating and bulky phosphine ligands are often a good starting point. Commonly used catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and pre-catalysts like SPhos Pd G3 or XPhos Pd G3.[1][2] Catalyst screening is highly recommended to find the optimal choice for your specific boronic acid partner.
Q3: How does the choice of base affect the reaction?
A3: The base plays a crucial role in the transmetalation step of the catalytic cycle. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.[2][3] The strength and solubility of the base can significantly impact the reaction rate and yield. For instance, K₃PO₄ is a stronger base than K₂CO₃ and can be effective in more challenging couplings. The presence of water as a co-solvent can also influence the effectiveness of the base.[4]
Q4: What solvent systems are suitable for this reaction?
A4: A variety of organic solvents can be used, often in combination with water. Common choices include toluene, dioxane, THF, and DMF.[5][6] The choice of solvent can affect the solubility of the reactants and the catalyst, as well as influence the reaction kinetics and selectivity. For instance, polar aprotic solvents may favor different reaction pathways compared to nonpolar solvents.[7]
Q5: How can I control for mono- versus di-substitution?
A5: Achieving selective mono-arylation of this compound can be challenging. Key strategies include:
-
Stoichiometry: Using a limited amount of the boronic acid (e.g., 1.0-1.2 equivalents).
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor mono-substitution.
-
Catalyst Choice: Some catalytic systems may exhibit higher selectivity for mono-coupling.
For di-substitution, an excess of the boronic acid (e.g., 2.5-3.0 equivalents) and longer reaction times are typically required.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst | • Use a fresh batch of catalyst or a pre-catalyst.• Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[5] |
| 2. Inefficient Base | • Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).• Ensure the base is finely powdered for better reactivity. | |
| 3. Poor Solubility of Reactants | • Try a different solvent or solvent mixture (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF). | |
| 4. Protodeboronation of Boronic Acid | • Use anhydrous solvents if water is not necessary for the chosen base.• Consider using a boronic ester (e.g., pinacol ester) which can be more stable. | |
| Formation of Side Products (e.g., Homocoupling) | 1. Presence of Oxygen | • Thoroughly degas the solvent and reaction mixture before adding the catalyst. |
| 2. Catalyst Decomposition | • Use a more stable catalyst or a higher catalyst loading.• Lower the reaction temperature. | |
| Incomplete Conversion | 1. Insufficient Reaction Time or Temperature | • Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.• Gradually increase the reaction temperature. |
| 2. Catalyst Deactivation | • Add a fresh portion of the catalyst. | |
| Difficulty in Product Purification | 1. Residual Palladium | • Use a palladium scavenger resin or perform a filtration through Celite after the reaction.• Consider using a water-soluble catalyst that can be removed with an aqueous wash. |
| 2. Boronic Acid Impurities | • Recrystallize the boronic acid before use.• Use an appropriate work-up procedure to remove boronic acid-related byproducts. |
Data Presentation: Representative Reaction Conditions
The following tables summarize representative conditions for Suzuki coupling reactions involving dihaloheterocycles, which can be adapted for this compound.
Table 1: Screening of Palladium Catalysts
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 65 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 8 | 85 |
| 3 | SPhos Pd G3 (2) | K₃PO₄ (3) | Toluene/H₂O (4:1) | 100 | 6 | 92 |
| 4 | XPhos Pd G3 (2) | K₃PO₄ (3) | Toluene/H₂O (4:1) | 100 | 6 | 90 |
Yields are hypothetical and for illustrative purposes based on typical outcomes for similar substrates.
Table 2: Effect of Base and Solvent
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 12 | 70 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 8 | 85 |
| 3 | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Toluene/H₂O (4:1) | 100 | 6 | 91 |
| 4 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | THF/H₂O (4:1) | 80 | 10 | 88 |
Yields are hypothetical and for illustrative purposes based on typical outcomes for similar substrates.
Experimental Protocols
General Procedure for Double Suzuki Coupling of this compound:
-
To a Schlenk flask is added this compound (1.0 equiv.), the desired arylboronic acid (2.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
The degassed solvent (e.g., Toluene/H₂O 4:1) is added, and the mixture is stirred for 15 minutes.
-
The palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) is added under a positive flow of the inert gas.
-
The reaction mixture is heated to the desired temperature (e.g., 90-100 °C) and stirred for the required time (typically 6-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. researchgate.net [researchgate.net]
- 6. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,7-Dibromo-10-methylphenothiazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude 3,7-Dibromo-10-methylphenothiazine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield After Purification | - Incomplete precipitation during recrystallization.- Product loss during column chromatography. | - Optimize the solvent system for recrystallization by testing different solvent ratios.- Ensure the column is properly packed and the elution solvent polarity is appropriate to prevent premature elution of the product. |
| Product Contaminated with Starting Material (10-Methylphenothiazine) | - Incomplete bromination reaction.- Inefficient separation during purification. | - Monitor the reaction progress using TLC to ensure complete consumption of the starting material.- In column chromatography, use a less polar eluent system to effectively separate the less polar starting material from the product. |
| Presence of Over-brominated Byproducts | - Excess brominating agent used.- Prolonged reaction time. | - Carefully control the stoichiometry of the brominating agent.- Optimize the reaction time and temperature to minimize the formation of polybrominated species.- A gradient elution in column chromatography might be necessary to separate products with different degrees of bromination. |
| Oily Product Instead of Solid Crystals | - Residual solvent.- Presence of impurities that inhibit crystallization. | - Ensure the product is thoroughly dried under vacuum.- Try recrystallizing from a different solvent system or perform a preliminary purification by column chromatography to remove impurities. |
| Difficulty Dissolving Crude Product for Recrystallization | - Inappropriate solvent choice. | - Test the solubility of the crude product in various solvents to find a suitable one where the product is soluble at high temperatures but sparingly soluble at room temperature.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for the purification of crude this compound are column chromatography and recrystallization.[2][3][4] Column chromatography is often used for the initial purification to separate the desired product from starting materials and byproducts, while recrystallization is used to obtain a highly pure crystalline product.
Q2: What solvent systems are recommended for column chromatography?
A2: A common eluent system for column chromatography is a mixture of dichloromethane (CH2Cl2) and hexanes. A typical starting ratio is 1:9 (v/v) CH2Cl2/hexanes.[2] The polarity of the eluent can be gradually increased by increasing the proportion of dichloromethane to facilitate the elution of the product.
Q3: What solvents are suitable for the recrystallization of this compound?
A3: A mixture of dichloromethane (CH2Cl2) and methanol (MeOH) or ethanol (EtOH) is frequently used for recrystallization.[2][5] The crude product is dissolved in a minimal amount of hot dichloromethane, and then methanol or ethanol is added dropwise until turbidity is observed. Upon cooling, pure crystals of the product should form.
Q4: How can I monitor the purity of the product during the purification process?
A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the purity. By comparing the spots of the crude mixture and the purified fractions against a reference standard, you can assess the success of the purification. The final purity should be confirmed by techniques such as NMR spectroscopy and mass spectrometry.
Q5: My purified product has a greenish or brownish tint. Is this normal?
A5: While the desired product is often reported as a white or pale yellow powder, a slight coloration can sometimes be observed due to minor impurities.[2][3] If the spectroscopic data (NMR, MS) confirms the identity and high purity of the compound, the color may not be detrimental for many applications. However, if a completely colorless product is required, further recrystallization or treatment with activated carbon may be necessary.
Experimental Protocols
Column Chromatography
-
Slurry Preparation : Prepare a slurry of silica gel in hexane.
-
Column Packing : Pour the slurry into a glass column and allow the silica to settle, ensuring a well-packed, crack-free stationary phase.
-
Sample Loading : Dissolve the crude this compound in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica onto the top of the column.
-
Elution : Begin elution with a non-polar solvent system, such as a 1:9 mixture of dichloromethane and hexanes.[2]
-
Fraction Collection : Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Recrystallization
-
Dissolution : In a flask, dissolve the crude or column-purified this compound in a minimal amount of hot dichloromethane.
-
Precipitation : While the solution is still warm, slowly add methanol or ethanol until the solution becomes slightly cloudy.
-
Crystallization : Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of cold methanol or ethanol to remove any remaining soluble impurities.
-
Drying : Dry the purified crystals under vacuum to remove all traces of solvent.
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
References
Common side reactions in the bromination of 10-methylphenothiazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 10-methylphenothiazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of 10-methylphenothiazine?
A1: The two primary side reactions are overbromination and oxidation of the sulfur atom. Overbromination leads to the formation of di-, tri-, and even tetra-brominated derivatives of 10-methylphenothiazine. The electron-rich nature of the phenothiazine ring system makes it susceptible to multiple halogenations. Oxidation of the sulfur atom results in the formation of 10-methylphenothiazine-5-oxide.[1] This is particularly prevalent when using strong brominating agents or in the presence of oxidizing impurities.
Q2: How does the regioselectivity of the bromination reaction affect the product distribution?
A2: The phenothiazine nucleus is highly activated towards electrophilic substitution. The nitrogen and sulfur atoms direct bromination primarily to the 3, 7, 1, and 9 positions. The initial bromination typically occurs at the 3-position due to electronic and steric factors. Subsequent brominations often lead to the 3,7-dibromo derivative. Controlling the stoichiometry of the brominating agent is crucial for achieving the desired level of substitution.
Q3: What are the typical solvents and brominating agents used for this reaction?
A3: Common solvents for the bromination of 10-methylphenothiazine include glacial acetic acid and carbon tetrachloride. The choice of brominating agent depends on the desired product. For mono- or di-bromination, molecular bromine (Br₂) is frequently used. For more controlled or selective bromination, N-bromosuccinimide (NBS) can be employed, which can sometimes help to minimize overbromination and side reactions.
Q4: Are there any visual cues that can indicate the progress of the reaction or the formation of side products?
A4: The reaction of 10-methylphenothiazine with bromine in a solvent like acetic acid often results in a color change. The disappearance of the reddish-brown color of bromine can indicate its consumption. However, the formation of colored byproducts, such as phenothiazine radical cations or oxidized species, can lead to a complex color profile. A persistent dark or tarry appearance may suggest significant side reactions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Monobrominated Product and Formation of Multiple Products
| Symptom | Possible Cause | Recommended Solution |
| TLC or GC-MS analysis shows a mixture of unreacted starting material, monobrominated, and di- or polybrominated products. | Incorrect stoichiometry of bromine: Using an excess of bromine will lead to overbromination. | Carefully control the stoichiometry of the brominating agent. Use one equivalent of bromine for monobromination. Consider using a syringe pump for slow, controlled addition of the bromine solution. |
| Reaction temperature is too high: Higher temperatures can increase the rate of multiple substitutions. | Perform the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity for the monobrominated product. | |
| Inefficient mixing: Poor mixing can lead to localized high concentrations of bromine, causing overbromination in those areas. | Ensure vigorous and efficient stirring throughout the addition of the brominating agent. |
Issue 2: Significant Formation of 10-Methylphenothiazine-5-oxide
| Symptom | Possible Cause | Recommended Solution |
| A significant peak corresponding to the mass of 10-methylphenothiazine-5-oxide is observed in the mass spectrum of the crude product. A polar spot on the TLC plate is also observed. | Presence of oxidizing impurities: The brominating agent or solvent may contain oxidizing impurities. | Use freshly distilled or high-purity solvents and reagents. |
| Reaction conditions are too harsh: Prolonged reaction times or high temperatures in the presence of an oxidizing agent (bromine) can lead to sulfoxide formation.[1] | Reduce the reaction time and temperature. Once the starting material is consumed (as monitored by TLC), quench the reaction promptly. | |
| Presence of water: Water can participate in the oxidation of the sulfur atom. | Conduct the reaction under anhydrous conditions using dried solvents and glassware. |
Issue 3: The Reaction Mixture Turns Dark and Tarry
| Symptom | Possible Cause | Recommended Solution |
| The reaction mixture becomes a dark, intractable tar, making product isolation difficult. | Formation of phenothiazine radical cations and subsequent polymerization: This can be initiated by strong oxidizing conditions or light. | Protect the reaction from light by covering the reaction flask with aluminum foil. Use a less aggressive brominating agent like N-bromosuccinimide (NBS). Degas the solvent to remove dissolved oxygen, which can contribute to radical formation. |
| Excessive heat: Runaway reactions can lead to decomposition and polymerization. | Maintain strict temperature control throughout the reaction, especially during the addition of the brominating agent. |
Data Presentation
The following table summarizes the expected product distribution based on the stoichiometry of bromine used in the bromination of 10-methylphenothiazine in a non-polar solvent. These are representative yields and can vary based on specific reaction conditions.
| Molar Ratio (10-Methylphenothiazine : Br₂) | 10-Methylphenothiazine (%) | 3-bromo-10-methylphenothiazine (%) | 3,7-dibromo-10-methylphenothiazine (%) | Polybrominated Products (%) | 10-methylphenothiazine-5-oxide (%) |
| 1 : 0.8 | ~20 | ~70 | ~5 | <1 | <5 |
| 1 : 1 | ~5 | ~85 | ~10 | <1 | <5 |
| 1 : 2 | <1 | ~10 | ~85 | ~5 | <5 |
| 1 : 3 | <1 | <5 | ~50 | ~40 | <5 |
Note: The yield of 10-methylphenothiazine-5-oxide is highly dependent on the purity of reagents and reaction conditions. With careful exclusion of water and oxygen, its formation can be minimized.
Experimental Protocols
Protocol 1: Synthesis of 3-bromo-10-methylphenothiazine
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10-methylphenothiazine (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Prepare a solution of bromine (1 equivalent) in glacial acetic acid and add it to the dropping funnel. Add the bromine solution dropwise to the stirred solution of 10-methylphenothiazine over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench the excess bromine. The color of the solution should change from reddish-brown to a lighter color.
-
Isolation: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Synthesis of this compound
-
Setup: Follow the same setup as in Protocol 1.
-
Reagent Addition: Dissolve 10-methylphenothiazine (1 equivalent) in glacial acetic acid. Prepare a solution of bromine (2.2 equivalents) in glacial acetic acid and add it dropwise to the stirred solution at room temperature over 1 hour.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Workup and Isolation: Follow the same workup and isolation procedure as in Protocol 1.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Visualizations
Caption: Troubleshooting workflow for the bromination of 10-methylphenothiazine.
Caption: Competing reaction pathways in the bromination of 10-methylphenothiazine.
References
Troubleshooting low yields in the synthesis of 3,7-Dibromo-10-methylphenothiazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,7-Dibromo-10-methylphenothiazine.
Troubleshooting Guide: Low Yields
Low yields in the synthesis of this compound can arise from several factors, from reagent quality to reaction conditions and work-up procedures. This guide provides a systematic approach to identifying and resolving common issues.
Question: My reaction has resulted in a low yield of the desired this compound. What are the potential causes and how can I address them?
Answer: Low yields can be attributed to several factors. A logical troubleshooting workflow can help pinpoint the issue.
Caption: Troubleshooting workflow for low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound and how can I identify them?
A1: The most common side products are:
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10-methylphenothiazine-5-oxide: This occurs due to the oxidation of the sulfur atom in the phenothiazine ring. It can be identified by its characteristic S=O stretch in the IR spectrum (around 1050 cm⁻¹) and a downfield shift of the protons adjacent to the sulfur in the ¹H NMR spectrum. The reaction mixture may also turn a deep red or purple color if significant oxidation occurs.
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Mono-brominated 10-methylphenothiazine: Incomplete bromination can lead to the formation of 3-bromo-10-methylphenothiazine. This can be identified by mass spectrometry (lower molecular weight than the desired product) and a more complex aromatic region in the ¹H NMR spectrum compared to the symmetrical desired product.
-
Over-brominated products: Using an excess of the brominating agent can lead to the formation of tri- or even tetra-brominated phenothiazines. These can be detected by mass spectrometry (higher molecular weight).
Q2: How do I choose between using bromine (Br₂) and N-bromosuccinimide (NBS) as the brominating agent?
A2: Both Br₂ and NBS are effective for this synthesis, but they have different handling and reactivity profiles.
| Feature | Bromine (Br₂) in Acetic Acid | N-Bromosuccinimide (NBS) in DCM |
| Handling | Highly corrosive and toxic liquid, requires a fume hood and careful handling. | Crystalline solid, easier and safer to handle. |
| Selectivity | Can be less selective, potentially leading to over-bromination if not added carefully. | Generally more selective for aromatic bromination. |
| Byproducts | Generates HBr as a byproduct, which can contribute to an acidic environment that may promote side reactions. | Generates succinimide as a byproduct, which is typically easier to remove during work-up. |
| Reported Yields | High yields (up to 99%) have been reported under optimized conditions.[1] | Good to high yields are also commonly reported. |
For laboratories not equipped to handle liquid bromine, NBS is a safer and often more convenient alternative.
Q3: My reaction mixture turned a dark purple/black color. What does this indicate?
A3: A dark purple or black coloration often suggests the formation of the phenothiazinyl radical cation. This can be a result of oxidation of the phenothiazine ring, which can be promoted by acidic conditions or the presence of oxidizing impurities. While some coloration is expected, a very intense and persistent dark color may indicate significant decomposition or side reactions, potentially leading to a lower yield of the desired product. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.
Q4: I am considering a two-step synthesis: bromination of phenothiazine first, followed by N-methylation. What are the potential challenges with this approach?
A4: This is a viable alternative route. The primary challenge lies in the N-methylation of 3,7-dibromophenothiazine. The electron-withdrawing nature of the two bromine atoms can reduce the nucleophilicity of the nitrogen atom, making the methylation step more challenging than for unsubstituted phenothiazine. Stronger bases and more reactive methylating agents may be required. Potential issues include:
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Incomplete methylation: The reaction may not go to completion, leaving unreacted 3,7-dibromophenothiazine.
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Side reactions with the methylating agent: Depending on the chosen reagent, side reactions can occur.
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Purification: Separating the desired N-methylated product from the unreacted starting material can be challenging due to their similar polarities.
Experimental Protocols
Protocol 1: Direct Bromination using Bromine in Acetic Acid
This protocol is adapted from a high-yield reported synthesis.[1]
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Dissolution: Dissolve 10-methylphenothiazine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by TLC.
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Quenching: Pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bisulfite to quench the excess bromine. Stir until the reddish-brown color of bromine disappears.
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Precipitation and Filtration: Add water to the mixture to precipitate the crude product. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
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Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexanes, to obtain pure this compound.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
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Dissolution: Dissolve 10-methylphenothiazine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
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NBS Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (2.1 equivalents) portion-wise over 30 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.
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Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Method 1: Br₂ in Acetic Acid | Method 2: NBS in DCM |
| Starting Material | 10-methylphenothiazine | 10-methylphenothiazine |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Glacial Acetic Acid | Dichloromethane (DCM) |
| Stoichiometry | 1 : 2.1 (Substrate : Br₂) | 1 : 2.1 (Substrate : NBS) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours | 4-6 hours |
| Reported Yield | Up to 99%[1] | Good to High |
| Key Considerations | Requires careful handling of bromine. | Safer alternative to liquid bromine. |
Visualizations
Caption: Synthetic routes to this compound.
References
Stability issues of 3,7-Dibromo-10-methylphenothiazine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,7-Dibromo-10-methylphenothiazine in solution. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: Based on data from related phenothiazine compounds, the primary factors affecting the stability of this compound in solution are exposure to light, the pH of the solution, temperature, and the presence of oxidizing agents. Phenothiazines are known to be susceptible to photo-oxidation, leading to the formation of colored degradation products.
Q2: What are the expected degradation products of this compound?
A2: While specific studies on this compound are limited, research on the related compound 10-methylphenothiazine has shown that in an acidic, oxygen-saturated medium, it degrades to form 10-methylphenothiazine 5-oxide and 3H-phenothiazine-3-one.[1] It is plausible that this compound follows a similar degradation pathway, resulting in the corresponding brominated oxide and phenothiazin-3-one derivatives.
Q3: What are the recommended storage conditions for stock solutions of phenothiazine derivatives?
A3: For the related compound 3,7-Dibromo-10H-phenothiazine, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. To minimize degradation, it is advisable to prepare fresh solutions for immediate use whenever possible and to store stock solutions in the dark, tightly sealed, and under an inert atmosphere (e.g., argon or nitrogen).
Q4: How does pH affect the stability of this compound solutions?
A4: The stability of phenothiazine derivatives is known to be pH-dependent. A study on 10-methylphenothiazine found its degradation rate to be independent of pH up to pH 7 in an acidic medium.[1] However, for other phenothiazines, the pH of maximum stability can vary. It is recommended to determine the optimal pH for your specific application and buffer system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solution turns a pink, red, or purple color. | Photo-oxidation of the phenothiazine ring. | Prepare solutions fresh and protect from light by using amber vials or covering containers with aluminum foil. Work in a dimly lit area. |
| Precipitate forms in the solution upon storage. | Poor solubility or degradation leading to insoluble products. | Ensure the compound is fully dissolved initially. Consider using a different solvent or co-solvent. Store solutions at the recommended temperature and check for compatibility with the chosen solvent over time. |
| Loss of compound activity or inconsistent experimental results. | Degradation of the this compound. | Prepare fresh solutions before each experiment. Store stock solutions in small, single-use aliquots at low temperatures (-20°C or -80°C) to avoid repeated freeze-thaw cycles. Protect from light at all times. |
| Appearance of new peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | Analyze the solution using a stability-indicating analytical method to identify and quantify degradation products. Compare with the expected degradation products (e.g., sulfoxide). |
Experimental Protocols
Protocol: Preliminary Assessment of Solution Stability
This protocol outlines a general method for assessing the stability of this compound in a specific solvent and under defined conditions.
-
Solution Preparation:
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Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, DMF, acetonitrile) at a known concentration.
-
Ensure the solution is prepared in a low-light environment.
-
-
Sample Aliquoting:
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Dispense the stock solution into multiple amber glass vials, each containing the same volume.
-
Tightly cap the vials. For oxygen-sensitive experiments, purge the headspace with an inert gas (e.g., argon) before capping.
-
-
Storage Conditions:
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Store the vials under different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, -20°C in the dark).
-
-
Time Points:
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Establish a series of time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and 1 week).
-
-
Analysis:
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At each time point, retrieve a vial from each storage condition.
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Analyze the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
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Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
-
Data Evaluation:
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Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time 0).
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Plot the percentage of the remaining compound against time for each storage condition to determine the stability profile.
-
Visualizations
Diagram: Postulated Degradation Pathway
The following diagram illustrates a plausible degradation pathway for 10-methylphenothiazine, which may be analogous for this compound, leading to the formation of the corresponding sulfoxide and a phenothiazin-3-one derivative.
Caption: Postulated degradation pathway of 10-methylphenothiazine.
Diagram: Experimental Workflow for Stability Assessment
This diagram outlines the key steps in a typical experimental workflow to assess the stability of this compound in solution.
Caption: Workflow for assessing solution stability.
References
Preventing dehalogenation in cross-coupling reactions of dibrominated heterocycles
Welcome to the technical support center for cross-coupling reactions involving dibrominated heterocycles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on preventing undesired dehalogenation.
Troubleshooting Guide: Minimizing Dehalogenation
Dehalogenation is a prevalent side reaction in the cross-coupling of dibrominated heterocycles, leading to the formation of mono-halogenated or fully reduced byproducts. This guide provides a structured approach to diagnosing and resolving this issue.
Problem 1: Significant dehalogenation observed in Suzuki-Miyaura coupling.
Possible Causes and Solutions:
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Excess Water: The presence of excess water can promote hydrodehalogenation.[1] It is crucial to use minimal amounts of water to avoid this side reaction.[1]
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Choice of Base and Solvent: The combination of base and solvent can significantly influence the extent of dehalogenation. For instance, using potassium carbonate (K₂CO₃) in a dioxane/water mixture can lead to dehalogenation being the major product, especially with higher water content.[1] Consider switching to a different solvent system, like toluene, which has been observed to reduce dehalogenation compared to dioxane or DMF.
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Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. While Pd(PPh₃)₄ is a common catalyst, it may not be optimal for all substrates and can lead to dehalogenation.[2][3] Experimenting with different ligands, particularly bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, can suppress dehalogenation and improve reaction efficiency.[4][5][6] For instance, using bulky biarylphosphine ligands can sometimes lead to undesired "overarylation" even with a 1:1 substrate to nucleophile ratio.[4]
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Reaction Temperature: Higher temperatures can sometimes favor dehalogenation. If feasible for your specific reaction, consider running the coupling at a lower temperature.
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Protection of Heterocycle Nitrogen: For N-heterocycles like pyrroles, dehalogenation can be a significant issue. Protection of the pyrrole nitrogen, for example with a BOC group, has been shown to suppress this side reaction.[7]
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for minimizing dehalogenation in Suzuki-Miyaura coupling.
Problem 2: Dehalogenation as a major side product in Stille coupling.
Possible Causes and Solutions:
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Solvent Effects: Solvents like dioxane and DMF have been reported to promote dehalogenation in Stille couplings.[2] Switching to a less coordinating solvent such as toluene can significantly improve the yield of the desired coupled product.[2]
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Catalyst Choice: The use of older, "one-size-fits-all" catalysts like Pd(PPh₃)₄ can lead to slow reductive elimination, which in turn can favor dehalogenation.[2] It is advisable to screen more modern and efficient catalytic systems.[2]
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Reaction Kinetics: If the cross-coupling reaction is slow, dehalogenation can become a more prominent side reaction. Utilizing a microwave reactor can enhance reaction kinetics and potentially reduce the extent of dehalogenation.
Problem 3: Unwanted dehalogenation during Negishi coupling.
Possible Causes and Solutions:
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Formation of Hydride Species: Dehalogenation in palladium-catalyzed cross-coupling reactions often proceeds through the formation of a palladium-hydride species.[8] This can arise from the reaction of the palladium complex with various components in the reaction mixture, such as amine bases or alcoholic solvents.[8]
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Ligand Selection: The choice of ligand can influence the propensity for dehalogenation. N-heterocyclic carbene (NHC) ligands have been shown to be effective in various cross-coupling reactions and can also catalyze the dehalogenation of aryl halides.[5][6] Therefore, careful selection of the NHC ligand is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
A1: Dehalogenation typically occurs after the oxidative addition of the aryl halide to the Pd(0) complex. The resulting Pd(II) complex can then react with a hydride source in the reaction mixture (e.g., from an amine base or solvent) to form a palladium-hydride species. Subsequent reductive elimination of the aryl group and the hydride leads to the dehalogenated product.[8]
Mechanism of Dehalogenation
Caption: General mechanism of palladium-catalyzed dehalogenation.
Q2: How does the choice of dibrominated heterocycle affect the likelihood of dehalogenation?
A2: The electronic properties and steric environment of the dibrominated heterocycle play a significant role. For instance, in 2,5-dibromo-3-hexylthiophene, selective mono-arylation can be achieved.[3] In the case of 4-bromopyrrole-2-carboxylates, dehalogenation is a significant issue unless the pyrrole nitrogen is protected.[7] The position of the bromine atoms and the presence of other substituents on the heterocyclic ring can influence the rate of oxidative addition and the stability of the resulting palladium complex, thereby affecting the competition between cross-coupling and dehalogenation.
Q3: Are there any general strategies to favor mono-coupling over di-coupling and dehalogenation?
A3: Yes, achieving selective mono-coupling is a common goal. Strategies include:
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Stoichiometry Control: Using a slight excess of the dibrominated heterocycle relative to the coupling partner.
-
Careful Optimization: Fine-tuning reaction parameters such as the catalyst, ligand, base, solvent, and temperature is crucial for achieving high selectivity.[9]
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Ligand Effects: The steric and electronic properties of the ligand can be used to control selectivity. For some dihalogenated heteroarenes, changing the ligand can even switch the site of reactivity.[4]
Quantitative Data Summary
| Heterocycle | Coupling Reaction | Key Condition | Dehalogenation (%) | Desired Product Yield (%) | Reference |
| 4,5-dibromothiophene-2-carboxaldehyde | Suzuki | 6:1 Dioxane/Water, Pd(OAc)₂, PPh₃ | <10 | Good | [1] |
| 4,5-dibromothiophene-2-carboxaldehyde | Suzuki | 4:1 Dioxane/Water, Pd(PPh₃)₄, K₂CO₃ | Major Product | Low | [1] |
| Bromo-aminothienopyrimidine | Miyaura Borylation | Various Pd catalysts | Significant | Not successful | [10] |
Key Experimental Protocols
Protocol 1: Selective Mono-Suzuki Coupling of 2,5-dibromo-3-hexylthiophene[3]
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Reaction Setup: To a Schlenk flask under an argon atmosphere, add 2,5-dibromo-3-hexylthiophene (1 mmol) and Pd(PPh₃)₄ (4 mol %).
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Solvent Addition: Add 1,4-dioxane (2 mmol) and stir the mixture at 25 °C for 30 minutes.
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Reagent Addition: Add the desired arylboronic acid (1 mmol), K₃PO₄ (1.75 mmol), and water (0.5 mL) under the argon atmosphere.
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Reaction Execution: Stir the solution at 90 °C for 12 hours.
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Work-up: After cooling to room temperature, proceed with standard aqueous work-up and purification by column chromatography.
Protocol 2: Suppression of Dehalogenation in Suzuki Coupling of 4-Bromopyrrole-2-carboxylates via N-Protection[7]
Note: The referenced article highlights the suppression of dehalogenation by BOC protection but does not provide a detailed experimental protocol. The following is a general procedure based on the information provided.
-
N-Protection: Protect the nitrogen of the 4-bromopyrrole-2-carboxylate with a BOC group using standard conditions (e.g., (BOC)₂O, DMAP, in a suitable solvent like THF or CH₂Cl₂).
-
Suzuki Coupling:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the N-BOC-4-bromopyrrole-2-carboxylate in a suitable solvent (e.g., dioxane/water).
-
Reagent Addition: Add the arylboronic acid, a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., K₂CO₃).
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Reaction Execution: Heat the reaction mixture to the desired temperature and monitor for completion. The BOC group may be removed under the reaction conditions.
-
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Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up followed by purification to isolate the desired coupled product.
References
- 1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
Technical Support Center: Efficient Suzuki Coupling of Dibromophenothiazines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the efficient Suzuki coupling of dibromophenothiazines. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Suzuki coupling of dibromophenothiazines?
A1: The main challenge lies in controlling the selectivity of the reaction. Depending on the desired product, achieving either selective mono-arylation or complete di-arylation can be difficult. Issues such as low yields, catalyst deactivation, and the formation of side products like homocoupled boronic acids or debrominated starting material are also common. The reactivity of the C-Br bonds can be influenced by the substitution on the phenothiazine nitrogen.
Q2: Which palladium catalyst systems are generally recommended for this type of reaction?
A2: For the Suzuki coupling of dibrominated N-heterocycles, palladium(0) catalysts are standard.[1] While older methods utilized catalysts like Pd(PPh₃)₄, modern systems often show higher efficacy.[2][3] Catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) with a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) have proven effective for similar chloro-substituted phenothiazine derivatives.[1] For less complex systems, Pd(PPh₃)₄ remains a viable, though potentially less active, option.[2]
Q3: How does the choice of base and solvent affect the reaction outcome?
A3: The base is crucial for the transmetalation step of the catalytic cycle.[4] Inorganic bases are commonly used, with potassium phosphate (K₃PO₄) and carbonates (e.g., K₂CO₃, Cs₂CO₃) being effective choices.[1][2] The choice of solvent is critical for ensuring the solubility of all reactants and the catalyst complex. A mixture of an organic solvent like 1,4-dioxane or toluene with water is often employed to facilitate the dissolution of both the organic substrates and the inorganic base.[1][2]
Q4: How can I favor mono-arylation over di-arylation?
A4: Achieving selective mono-arylation of a dibrominated substrate requires careful control of reaction conditions. Key strategies include:
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Stoichiometry: Using a limited amount of the boronic acid (typically 1.0-1.2 equivalents) is the most straightforward approach.
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Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to halt the reaction after the first coupling.
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Catalyst Choice: Some catalyst systems may inherently favor mono-arylation. For instance, in some dihalogenated systems, catalyst speciation (mononuclear Pd vs. Pd nanoparticles) can influence selectivity.[5]
Q5: Does N-substitution on the phenothiazine ring affect the Suzuki coupling?
A5: Yes, the substituent on the phenothiazine nitrogen can influence the electronic properties of the entire ring system, which in turn can affect the reactivity of the C-Br bonds. N-alkylation can alter the electron density at the bromine-substituted positions.[6] While specific comparative studies on dibromophenothiazines are limited, it is a critical variable to consider during reaction optimization. An N-H phenothiazine may behave differently than an N-alkyl or N-aryl substituted one, potentially requiring different optimal conditions.
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst, especially Pd(0) sources, has been stored under an inert atmosphere. For Pd(II) precatalysts, ensure the conditions are suitable for in-situ reduction to Pd(0). Consider using a more active, modern catalyst system with bulky phosphine ligands (e.g., SPhos, XPhos).[1] |
| Poor Solubility of Reactants | Confirm that your dibromophenothiazine derivative and boronic acid are soluble in the chosen solvent system at the reaction temperature. If solubility is an issue, consider switching to a solvent like DMF or increasing the proportion of the organic solvent in aqueous mixtures.[7] |
| Ineffective Base | The base may not be strong enough or sufficiently soluble. K₃PO₄ is often a reliable choice.[1][2] Ensure the base is finely powdered to maximize its surface area and reactivity. |
| Presence of Oxygen | The Suzuki coupling catalytic cycle is sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensure the reaction mixture is thoroughly degassed (e.g., by bubbling with argon or nitrogen for 20-30 minutes) before adding the catalyst and maintain an inert atmosphere throughout the reaction.[8] |
| Deborylation of Boronic Acid | Boronic acids can be unstable under certain conditions, leading to protodeboronation. Consider using a boronic ester (e.g., a pinacol ester) which can be more stable and release the boronic acid slowly under the reaction conditions.[9] |
Problem 2: Formation of significant side products.
| Side Product | Possible Cause & Solution |
| Homocoupling of Boronic Acid (Biaryl formation) | This side reaction is often promoted by the presence of oxygen or if the transmetalation step is slow. Ensure rigorous degassing of the reaction mixture. A change in ligand or using a more active catalyst system can sometimes accelerate the desired cross-coupling over homocoupling. |
| Protodebromination (Starting material without bromine) | This can occur if the oxidative addition is slow or if there are sources of hydride in the reaction. Ensure solvents are anhydrous (if the protocol requires it) and consider if the base or other reagents might be contributing to this side reaction. |
| Mixture of Mono- and Di-substituted Products | This indicates incomplete reaction if the di-substituted product is desired, or a lack of selectivity if the mono-substituted product is the target. To favor the di-substituted product, increase the equivalents of boronic acid (e.g., 2.2-2.5 eq.), prolong the reaction time, or increase the temperature. To favor the mono-substituted product, see FAQ Q4. |
Data Presentation: Catalyst System Performance in Suzuki Coupling of Dibrominated Heterocycles
Disclaimer: The following data is compiled from studies on dibrominated heterocycles like thiophenes, which serve as a relevant proxy for dibromophenothiazines. Direct comparative data for dibromophenothiazines is limited in the literature. Yields are for the di-arylated product unless otherwise specified.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Substrate | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 90 | 12 | 2,5-Dibromo-3-hexylthiophene | 75-85 | [2] |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene / H₂O | 85-90 | - | 4,5-Dibromothiophene-2-carbaldehyde | Moderate to Excellent | [3] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 7-8 | 6-Chloro-5H-benzo[a]phenothiazin-5-one | ~70 (mono-arylation) | [1] |
| Pd(OAc)₂ / PPh₃ | - | 95% EtOH | - | - | Dibromothiophenes | Moderate to Excellent | [10] |
Experimental Protocols
Protocol 1: General Procedure for Di-arylation of Dibromophenothiazine (Adapted from Dibromothiophene Chemistry)[2]
This protocol is a starting point for achieving the di-substituted product.
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Preparation: To a Schlenk flask, add the dibromophenothiazine (1.0 mmol), the desired arylboronic acid (2.5 mmol), and potassium phosphate (K₃PO₄) (4.0 mmol).
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Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
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Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and water (2 mL).
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Degassing: Bubble argon or nitrogen through the stirred solution for 20-30 minutes.
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Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.06 mmol, 6 mol%), to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Mono-arylation of a Halogenated Phenothiazine Derivative (Adapted from Chloro-benzo[a]phenothiazine Chemistry)[1]
This protocol is a starting point for achieving the mono-substituted product.
-
Preparation: In a reaction vessel, combine the halogenated phenothiazine derivative (1.0 mmol), the arylboronic acid (1.5 mmol), potassium phosphate (K₃PO₄) (4.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon) several times.
-
Solvent Addition: Add dry, degassed toluene (10 mL) via syringe.
-
Reaction: Heat the mixture to 110 °C and stir for 7-8 hours, or until the starting material is consumed as monitored by TLC.
-
Work-up: Cool the reaction to room temperature. Filter the mixture and wash the solid residue with dichloromethane. Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by column chromatography.
Visualizations
Caption: General experimental workflow for the Suzuki coupling of dibromophenothiazines.
Caption: A decision tree for troubleshooting low product yield in Suzuki couplings.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Improving the solubility of 3,7-disubstituted phenothiazine polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3,7-disubstituted phenothiazine polymers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that limit the solubility of 3,7-disubstituted phenothiazine polymers? A1: The solubility of these polymers is primarily influenced by strong intermolecular π-π stacking interactions between the rigid, planar phenothiazine cores.[1] The inherent rigidity of the polymer backbone can also contribute to poor solubility. Additionally, a low molecular weight and lack of flexible side chains can lead to aggregation and precipitation in common organic solvents.[2][3]
Q2: How can I strategically improve the solubility of my phenothiazine polymer during synthesis? A2: Solubility can be significantly enhanced through molecular design before synthesis. Key strategies include:
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Introducing Bulky Side Chains: Attaching large, flexible, or three-dimensional side chains to the nitrogen atom (N10 position) or the 3,7-positions of the phenothiazine ring can disrupt polymer chain packing and inhibit aggregation.[2][4][5] For example, using bulky mesityl groups can suppress π–π stacking.[1]
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Incorporating Solubilizing Groups: Grafting polyethylene glycol (PEG) chains can improve water solubility for biomedical applications.[6] Long alkyl chains are a standard method for improving solubility in organic solvents.[3][4]
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Controlling Molecular Weight: While counterintuitive, lower molecular weight polymers sometimes exhibit higher solubility and can lead to better performance in certain applications like solar cells.[2]
Q3: Which solvents are typically most effective for dissolving phenothiazine-based polymers? A3: Phenothiazine polymers are often soluble in common organic solvents like chloroform, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF).[2][7] However, the ideal solvent depends heavily on the specific side chains and backbone structure of the polymer. For some applications, optimizing a mixed-solvent system, such as ethylene carbonate/ethyl methyl carbonate, can surprisingly decrease the solubility of the oxidized polymer, which is beneficial for battery performance.[8]
Q4: Can the position of the phenothiazine moiety in the polymer affect its solubility? A4: Yes, the placement of the phenothiazine unit is crucial. Incorporating it into the main polymer chain can increase π-conjugation but may also increase rigidity and lower solubility.[2] Conversely, attaching the phenothiazine unit as a pendant side group can greatly influence the physical properties and packing of the polymer chains, often leading to improved solubility.[2][4]
Troubleshooting Guide
Q1: My synthesized polymer has precipitated and will not redissolve. What should I do? A1:
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Potential Cause: The polymer may have aggregated due to strong intermolecular forces or may have a very high molecular weight. The solvent used may be inappropriate for the polymer's specific structure.
-
Suggested Solution:
-
Try a Range of Solvents: Test solubility in a variety of common organic solvents such as THF, chloroform, and DMF.[2][7]
-
Apply Gentle Heating: Carefully warming the solvent can sometimes overcome the energy barrier for dissolution.
-
Use Sonication: An ultrasonic bath can help break up aggregates and facilitate solvation.
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Purify the Polymer: Impurities or low-molecular-weight fractions can sometimes promote precipitation. Purifying the polymer using methods like Soxhlet extraction with methanol followed by chloroform can improve the quality and solubility of the final product.[2]
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Q2: The solubility of my polymer is inconsistent between different synthesis batches. Why is this happening? A2:
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Potential Cause: Inconsistency often points to variations in the polymerization process, leading to differences in molecular weight and polydispersity (PDI).
-
Suggested Solution:
-
Characterize Each Batch: Use Size Exclusion Chromatography (SEC) to determine the molecular weight (Mn, Mw) and PDI for each batch.[7] This will help you correlate solubility with these parameters.
-
Standardize Synthesis Conditions: Ensure that reaction time, temperature, monomer concentration, and catalyst loading are strictly controlled in every synthesis.
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Implement Rigorous Purification: A consistent purification protocol, such as repeated Soxhlet extractions, is essential to ensure the removal of residual monomers, catalysts, or oligomers that could affect solubility.[2]
-
Q3: My polymer is intended for a biological application, but it is not soluble in aqueous solutions. How can I fix this? A3:
-
Potential Cause: The polymer backbone and side chains are too hydrophobic for an aqueous environment.
-
Suggested Solution:
-
PEGylation: The most common strategy is to graft hydrophilic poly(ethylene glycol) (PEG) chains onto the phenothiazine core. This can be achieved via ether, ester, or amide linkages and has been shown to produce water-soluble derivatives.[6][9]
-
Salt Formation: For phenothiazine derivatives with basic amine groups, forming ammonium salts can increase water solubility.[6]
-
Formulate as Nanoparticles: Encapsulating the polymer into nanoparticles, such as polymeric micelles or nanospheres, can create a stable dispersion in aqueous media for drug delivery applications.[10]
-
Quantitative Data Summary
The solubility of phenothiazine polymers is highly dependent on their specific chemical structure, particularly the side chains. Below is a summary of qualitative solubility data for different polymer types described in the literature.
| Polymer Type / Side Chain | Solvent(s) | Solubility Description | Reference |
| Phenothiazine in polymer main chain (e.g., PPTZF) | Common organic solvents | Generally soluble, enabling solution processability. | [2] |
| Phenothiazine in polymer side chain (e.g., POTZP1-3) | DMF | Soluble; used for creating solutions for spectroscopic analysis. | [2] |
| Poly(3-vinyl-N-methylphenothiazine) (PVMPT) | Carbonate-based battery electrolytes | Solubility is a key factor; can be high in oxidized states but is tunable with solvent ratios. | [8] |
| PEGylated phenothiazines (PP, PPO) | Water, common organic solvents | Excellent solubility in water. | [6][9] |
| Phenothiazine-containing polyaniline derivatives | Common organic solvents | Soluble, allowing for the formation of films. | [4] |
| Extended phenothiazines with bulky mesityl groups | Common organic solvents (e.g., DMF) | Good solubility. | [1] |
Experimental Protocols
Protocol 1: General Method for Solubility Testing (Shake-Flask Method) This protocol is adapted from standard methods for determining drug solubility and can be applied to polymers.[11]
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Preparation: Add an excess amount of the dry polymer to a known volume of the desired solvent in a sealed, airtight vial.
-
Equilibration: Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, allow the suspension to settle. Carefully extract a sample from the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtering through a syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
Quantification: Dilute the filtered supernatant with a suitable solvent. Determine the concentration of the dissolved polymer using a calibrated UV-Vis spectrophotometer by measuring the absorbance at the polymer's λ_max.
-
Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) based on the measured concentration and the dilution factor.
Protocol 2: Polymer Purification via Soxhlet Extraction This method is effective for removing impurities and improving the quality of the synthesized polymer.[2]
-
Apparatus Setup: Assemble a Soxhlet extraction apparatus, which consists of a round-bottom flask, the Soxhlet extractor, and a condenser.
-
Sample Preparation: Place the crude polymer powder into a cellulose extraction thimble and place the thimble inside the Soxhlet extractor.
-
Solvent Addition: Fill the round-bottom flask with the first extraction solvent (e.g., methanol, to remove low-molecular-weight impurities and monomers). The solvent volume should be about 1.5 times the volume of the extractor body.
-
Extraction Process: Heat the solvent to a gentle boil. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the polymer. Once the extractor is full, the solvent (containing dissolved impurities) will siphon back into the flask. Let this cycle repeat for several hours (e.g., 24 hours).
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Second Extraction: After the first extraction, discard the solvent containing impurities. Dry the polymer-containing thimble. Repeat the entire process with a second solvent in which the desired polymer is soluble (e.g., chloroform or THF) to extract the pure polymer, leaving insoluble impurities behind in the thimble.
-
Recovery: Collect the solvent from the round-bottom flask, which now contains the purified polymer. Remove the solvent using a rotary evaporator to obtain the purified, solid polymer.
Visual Guides
Caption: Workflow for troubleshooting and improving the solubility of phenothiazine polymers.
Caption: Key factors influencing the solubility of 3,7-disubstituted phenothiazine polymers.
References
- 1. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]
- 2. Polymers Containing Phenothiazine, Either as a Dopant or as Part of Their Structure, for Dye-Sensitized and Bulk Heterojunction Solar Cells [mdpi.com]
- 3. "Side Chain Effects on the Conductivity of Phenothiazine-Derived Polyan" by Hari Giri, Guorong Ma et al. [aquila.usm.edu]
- 4. researchgate.net [researchgate.net]
- 5. Impact of sidechain on modulating conductivity and surface morphology of phenothiazine-containing polyaniline derivatives - American Chemical Society [acs.digitellinc.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. iris.unito.it [iris.unito.it]
- 8. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 9. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. daneshyari.com [daneshyari.com]
Minimizing impurities in the synthesis of 3,7-Dibromo-10-methylphenothiazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 3,7-Dibromo-10-methylphenothiazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities are typically:
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Mono-brominated species: 3-Bromo-10-methylphenothiazine is a common impurity resulting from incomplete bromination.
-
Over-brominated species: Although less common with controlled stoichiometry, poly-brominated phenothiazines can form if excess brominating agent is used.
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Oxidation products: 10-Methylphenothiazine-5-oxide can form due to the oxidation of the sulfur atom in the phenothiazine ring, particularly under harsh reaction conditions or prolonged exposure to air.[1]
Q2: Which brominating agent is better for this synthesis, elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
A2: Both reagents can be effective. NBS is often considered a milder and more selective brominating agent, which can potentially lead to fewer side products. Elemental bromine is a stronger oxidizing agent and may increase the likelihood of forming the sulfoxide impurity if not used carefully.
Q3: How can I monitor the progress of the reaction to avoid incomplete reaction or over-bromination?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. By spotting the reaction mixture alongside the starting material (10-methylphenothiazine), you can observe the disappearance of the starting material and the appearance of the product spot. It is advisable to also run a standard of the desired product if available.
Q4: What is the best method to purify the crude this compound?
A4: The most common and effective purification methods are:
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Recrystallization: This is a highly effective method for removing small amounts of impurities. A mixed solvent system, such as dichloromethane/methanol or ethyl acetate/hexane, is often used.
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Column Chromatography: For separating mixtures with significant amounts of impurities, silica gel column chromatography is recommended. A solvent system of ethyl acetate and hexane is a good starting point for elution.[2]
Q5: How can I confirm the identity and purity of the final product?
A5: The identity and purity of this compound can be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and check for the presence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time and monitor by TLC until the starting material is consumed.- Ensure the stoichiometry of the brominating agent is correct. An excess may be required, but this should be optimized. |
| Loss of product during workup or purification. | - During extraction, ensure complete transfer of the organic layer and consider back-extracting the aqueous layer.- When performing column chromatography, carefully select the eluent to ensure good separation and complete elution of the product. | |
| Presence of Mono-brominated Impurity | Insufficient brominating agent or short reaction time. | - Increase the molar equivalents of the brominating agent slightly (e.g., from 2.0 to 2.2 equivalents).- Extend the reaction time and monitor closely with TLC. |
| Presence of Sulfoxide Impurity | Oxidation of the sulfur atom. This can be caused by using a strong oxidizing brominating agent (like excess Br₂), high reaction temperatures, or prolonged exposure to air.[1] | - Use a milder brominating agent like NBS.- Maintain a moderate reaction temperature (e.g., room temperature).- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. |
| Product is a dark oil or difficult to crystallize | Presence of multiple impurities, including polymeric byproducts. | - Purify the crude product using silica gel column chromatography before attempting crystallization.- Try different solvent systems for recrystallization. A small amount of charcoal treatment during recrystallization can sometimes help to remove colored impurities. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Bromination of 10-Substituted Phenothiazines
| Starting Material | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purification Method | Reference |
| 10-Mesitylphenothiazine | NBS (2.3) | Dichloromethane | Room Temp. | 3 | 92 | Recrystallization (CH₂Cl₂/MeOH) | [2] |
| 10H-Phenothiazine | Br₂ (2.5) | Acetic Acid | Room Temp. | 16 | Quantitative | Filtration | [3] |
| 10-Methylphenothiazine | Br₂ (2.0) | Acetic Acid | Room Temp. | 13 | 99 | Column Chromatography |
Note: Data for 10-Mesitylphenothiazine and 10H-Phenothiazine are included for comparison as direct comparative data for 10-Methylphenothiazine under varied conditions was not available in the cited literature.
Experimental Protocols
Protocol 1: Synthesis of this compound using N-Bromosuccinimide (NBS)
This protocol is adapted from a similar synthesis and is expected to provide good selectivity.
Materials:
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10-Methylphenothiazine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 10-methylphenothiazine (1 equivalent) in anhydrous dichloromethane.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 3-5 hours.
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Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir for 10-15 minutes.
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Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a dichloromethane/methanol solvent system.
Protocol 2: Synthesis of this compound using Elemental Bromine (Br₂)
Materials:
-
10-Methylphenothiazine
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid
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Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Diethyl ether
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 10-methylphenothiazine (1 equivalent) in glacial acetic acid.
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Slowly add a solution of elemental bromine (2.1 equivalents) in glacial acetic acid dropwise to the stirred solution at room temperature.
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Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into a beaker containing a saturated aqueous sodium sulfite solution to quench the excess bromine.
-
Extract the product with diethyl ether (3 x).
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Combine the organic extracts and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, followed by recrystallization.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for impurity minimization.
References
Technical Support Center: Work-up Procedures for 3,7-Dibromo-10-methylphenothiazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,7-Dibromo-10-methylphenothiazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-up procedures.
Troubleshooting Guide
This guide is designed to help you resolve common issues encountered during the work-up of reactions involving this compound.
Issue 1: An emulsion has formed during aqueous extraction.
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Q: I'm seeing a persistent emulsion between the organic and aqueous layers in my separatory funnel. How can I break it?
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A: Emulsion formation is common when working with phenothiazine derivatives due to their potential surfactant-like properties. Here are several techniques to try, starting with the gentlest:
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Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
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Gentle Swirling: Gently swirl the contents of the funnel. Avoid vigorous shaking, which can worsen the emulsion.
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Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
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Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the emulsified layer.
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Change in pH: If your compound is stable to acid or base, a small change in the pH of the aqueous layer can sometimes disrupt the emulsion.
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Solvent Addition: Adding a small amount of the organic solvent used in the extraction can sometimes help.
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Issue 2: My product seems to be insoluble in the extraction solvent.
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Q: After quenching my reaction, a solid has precipitated and it does not seem to dissolve in the organic solvent I'm using for extraction. What should I do?
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A: This can happen if the product is highly crystalline or if the chosen extraction solvent is not a good solvent for your product.
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Check Solubility: Refer to the solubility data table below to select a more appropriate solvent. Dichloromethane or chloroform are often good choices for phenothiazine derivatives.
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Increase Solvent Volume: Try increasing the volume of the extraction solvent.
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Use a Solvent Mixture: A mixture of solvents, for example, dichloromethane/methanol, can increase the solubility of polar compounds. However, be aware that more polar solvent mixtures will also extract more polar impurities.
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Filter and Extract Separately: If the solid is indeed your product, you can filter the reaction mixture, wash the solid with water to remove inorganic salts, and then dissolve the solid in an appropriate organic solvent. The initial filtrate can still be extracted to recover any dissolved product.
-
Issue 3: I am having difficulty purifying my product by column chromatography.
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Q: My compound is streaking on the TLC plate and I'm getting poor separation on the column.
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A: Phenothiazine derivatives can be challenging to purify by chromatography due to their polarity and potential for interaction with the silica gel.
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TLC Optimization: Experiment with different solvent systems for your TLC analysis. A small amount of a polar solvent like methanol or a few drops of triethylamine in your eluent can often improve the spot shape and separation.
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Deactivate Silica Gel: The acidic nature of silica gel can sometimes cause streaking or degradation of sensitive compounds. You can deactivate the silica gel by pre-treating it with a solution of your eluent containing 1-2% triethylamine, then packing the column.
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Choice of Eluent: Refer to the column chromatography data table below for recommended starting eluent systems. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, often gives the best results.
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Alternative Stationary Phases: If silica gel is problematic, consider using neutral alumina or reverse-phase silica gel for your chromatography.
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Issue 4: My final product is not pure, even after chromatography.
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Q: I've purified my product by column chromatography, but my NMR spectrum still shows impurities. What are the likely contaminants and how can I remove them?
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A: Common impurities in reactions involving this compound can include:
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Starting Material: Unreacted this compound.
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Monosubstituted Product: In reactions where both bromine atoms are expected to react, you may have a significant amount of the monosubstituted product.
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Side Products from Lithiation: If you are performing a lithium-halogen exchange, side products from protonation (if the reaction is not kept anhydrous) or other side reactions can occur.
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Oxidized Species: Phenothiazines can be susceptible to oxidation, leading to the formation of the corresponding sulfoxide.
To remove these impurities:
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Recrystallization: This is an excellent technique for purifying solid compounds. Refer to the recrystallization data table for suitable solvents.
-
Repeat Chromatography: If recrystallization is not effective, a second column chromatography with a shallower solvent gradient may be necessary to separate closely eluting impurities.
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Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be a very effective method.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to quench a reaction involving this compound?
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A1: A common and effective method is to quench the reaction with a saturated aqueous solution of sodium sulfite or sodium thiosulfate. This is particularly important if you have used an oxidizing agent or if there is a possibility of residual bromine. This is typically followed by extraction with an organic solvent like dichloromethane or ethyl acetate.
-
-
Q2: How can I monitor the progress of my reaction?
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A2: Thin-layer chromatography (TLC) is the most common method. A typical eluent system for phenothiazine derivatives is a mixture of hexane and ethyl acetate. The exact ratio will depend on the polarity of your specific compounds. Staining with potassium permanganate or visualization under UV light are effective ways to see the spots.
-
-
Q3: Is this compound light-sensitive?
-
A3: Phenothiazine derivatives can be light-sensitive. It is good practice to protect your reaction and purified product from direct light, for example, by wrapping your flasks in aluminum foil.
-
-
Q4: What are the safety precautions I should take when working with this compound?
-
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.
-
Experimental Protocols
Protocol 1: General Work-up Procedure for a Reaction Involving this compound (e.g., Suzuki Coupling)
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Quenching: Cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium sulfite (approximately 2-3 times the reaction volume).
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Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL for a 100 mL reaction volume). Combine the organic layers.
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Washing: Wash the combined organic layers with water (1 x 100 mL) and then with brine (1 x 100 mL).
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Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Solubility of this compound at Room Temperature
| Solvent | Solubility |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Acetone | Sparingly Soluble |
| Ethyl Acetate | Sparingly Soluble |
| Toluene | Sparingly Soluble |
| Methanol | Poorly Soluble |
| Ethanol | Poorly Soluble |
| Hexane | Insoluble |
| Water | Insoluble |
Table 2: Recommended Purification Methods for this compound Derivatives
| Purification Method | Recommended Solvents/Eluents | Typical Purity Achieved |
| Recrystallization | Dichloromethane/Hexane | >99% |
| Toluene | >98% | |
| Ethyl Acetate/Hexane | >98% | |
| Column Chromatography | Stationary Phase: Silica Gel | |
| Eluent System (Gradient): | ||
| Start: 100% Hexane | >99% | |
| End: 90:10 Hexane/Ethyl Acetate | ||
| Eluent System (Isocratic): | ||
| 95:5 Hexane/Ethyl Acetate | >98% |
Mandatory Visualization
Caption: General workflow for the work-up of reactions involving this compound.
Caption: Decision tree for troubleshooting common work-up problems.
Characterizing and removing byproducts from phenothiazine synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of phenothiazine and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of phenothiazine, providing potential causes and recommended solutions in a direct question-and-answer format.
Q1: My phenothiazine yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields in phenothiazine synthesis, particularly in classical methods like the reaction of diphenylamine with sulfur, are a frequent issue.[1] Several factors can contribute to this:
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Incomplete Reaction: The reaction may not have gone to completion. Verify that the reaction temperature (typically 180-200°C for the classical synthesis) and duration were adequate.[2] Ensure the catalyst (e.g., iodine or aluminum chloride) is active and used in the correct amount.[2][3]
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Side Reactions: Harsh reaction conditions can lead to the formation of unwanted byproducts, consuming your starting materials.[1] Modern techniques like microwave-assisted synthesis can sometimes improve yields by reducing reaction times and minimizing side product formation.[1]
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Loss During Workup: Significant amounts of product can be lost during extraction and purification steps. Ensure efficient extraction and minimize transfers.
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Sub-optimal Stoichiometry: Incorrect molar ratios of reactants (e.g., diphenylamine to sulfur) can limit the yield.[2] Carefully check your calculations and measurements.
Q2: The final product is a dark green or black tar-like substance, not the expected yellow crystals. What went wrong?
A2: The color of crude phenothiazine can vary, but a very dark or tarry product indicates significant impurities.
-
Oxidation: Phenothiazine is susceptible to oxidation, especially when exposed to air and light, which can form colored impurities.[4] Work under an inert atmosphere (like nitrogen or argon) if possible, and protect the reaction and product from light.
-
Excess Sulfur/Byproducts: Residual elemental sulfur or sulfur-based byproducts can contribute to the dark color.
-
Catalyst Residue: Incomplete removal of catalysts like ferric chloride or aluminum chloride can lead to discoloration.[2]
-
Thermal Decomposition: Excessive temperatures during the reaction or distillation can cause the product to decompose and form tarry substances.
Solution: The crude product often requires extensive purification. Techniques like recrystallization from hot ethanol with the addition of activated charcoal can help remove colored impurities.[5] For very impure products, column chromatography or distillation with silicon dioxide may be necessary.[2][6]
Q3: My TLC plate shows multiple spots after the reaction. How do I identify them?
A3: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate an impure reaction mixture. Identifying these spots is key to optimizing your purification strategy.
-
Starting Material: One of the spots is likely unreacted diphenylamine. You can confirm this by running a co-spot with your starting material.
-
Phenothiazine Product: The main product spot should be identified by comparing its Rf value to a known phenothiazine standard.
-
Common Byproducts: Other spots may correspond to byproducts such as phenothiazine sulfoxide (an oxidation product) or polysulfides.[7]
-
Characterization: Techniques like Thin-Layer Chromatography are excellent for monitoring reaction progress and identifying the number of components in your mixture.[8] For definitive identification of unknown spots, fractions can be isolated by column chromatography and analyzed using spectroscopic methods (Mass Spectrometry, NMR).[9]
Q4: I'm struggling to purify my crude phenothiazine by recrystallization. The crystals won't form or they come out oily. What should I do?
A4: Recrystallization is a common and effective method for purifying phenothiazine, but it can be tricky.[3][10]
-
Solvent Choice: Ethanol is a commonly used solvent for recrystallizing phenothiazine.[5][10] If it's not working, the solvent system may need to be adjusted (e.g., using a mixed solvent system).
-
Purity of Crude Product: If the crude product is highly impure, it may "oil out" instead of crystallizing. The impurities can suppress crystal lattice formation. In this case, a preliminary purification step like a simple column filtration or treatment with activated charcoal might be necessary before attempting recrystallization.
-
Cooling Rate: Cooling the solution too quickly can lead to precipitation of an amorphous solid or oil rather than well-defined crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
-
Seeding: Adding a tiny crystal of pure phenothiazine to the supersaturated solution can help initiate crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts formed during the synthesis of phenothiazine from diphenylamine and sulfur?
A1: The reaction of diphenylamine and sulfur, often catalyzed by iodine or a Lewis acid, can generate several byproducts.[1][2] These may include:
-
Unreacted Starting Materials: Diphenylamine and elemental sulfur.
-
Oxidation Products: Phenothiazine can be oxidized to phenothiazine sulfoxide, especially in the presence of air at high temperatures.[7]
-
Polysulfides and Thianthrene-type Compounds: Side reactions involving sulfur can lead to the formation of compounds with multiple sulfur atoms or undesired ring structures.
-
Halogenated Derivatives: If a halogen-containing catalyst is used, halogenated phenothiazines might form as minor impurities.[2]
Q2: What analytical techniques are best for characterizing phenothiazine and its byproducts?
A2: A combination of chromatographic and spectroscopic techniques is typically employed:
-
Chromatography: Thin-Layer Chromatography (TLC) is invaluable for rapid purity assessment and reaction monitoring.[8][11] High-Performance Liquid Chromatography (HPLC) is used for quantitative analysis of purity.[4][9]
-
Spectroscopy:
-
NMR (¹H and ¹³C): Provides detailed structural information about the desired product and helps in identifying the structure of isolated impurities.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and byproducts.[9]
-
Infrared (IR) Spectroscopy: Helps identify key functional groups present in the molecules.[9]
-
UV-Vis Spectroscopy: Can be used for quantitative analysis and to characterize the electronic properties of phenothiazine derivatives.[12][13] A difference spectrophotometric method can specifically determine the intact drug in the presence of its oxidative decomposition products.[7]
-
Q3: Can you compare the most common methods for purifying crude phenothiazine?
A3: The choice of purification method depends on the scale of the synthesis and the nature of the impurities. The most common methods are summarized in the table below.
| Purification Method | Principle | Advantages | Disadvantages | Best For |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Simple, cost-effective, good for removing small amounts of impurities.[5][10] | Can be time-consuming, potential for product loss in the mother liquor. | Lab-scale synthesis with relatively pure crude product. |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Highly effective for separating complex mixtures and closely related compounds.[6][14][15] | Requires larger volumes of solvent, more labor-intensive, can be costly on a large scale. | Isolating pure compounds from complex reaction mixtures, separating isomers. |
| Distillation | Separation based on differences in boiling points. | Effective for removing non-volatile impurities and can be scaled up.[2] | Requires high temperatures which can decompose phenothiazine; not suitable for removing impurities with similar boiling points. | Industrial-scale purification of thermally stable compounds.[2] |
| Adduct Formation | Reversible chemical reaction to form a crystalline derivative, which is then isolated and decomposed to yield the pure compound. | Can be very specific and yield high-purity product in a single step.[16] | Requires additional reaction steps, may not be applicable to all derivatives. | Purifying commercial-grade phenothiazine containing stubborn impurities.[16] |
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol outlines a general procedure for analyzing the purity of a phenothiazine synthesis reaction mixture.
-
Plate Preparation: Use silica gel 60 F254 pre-coated TLC plates.
-
Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the TLC plate's baseline. Also, spot the starting material (diphenylamine) and a pure phenothiazine standard, if available, in separate lanes for comparison.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a benzene-methanol mixture or petroleum ether/ethyl acetate, 20:1).[8][14] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil. Further visualization can be achieved using staining agents if necessary.
-
Analysis: Calculate the Retention Factor (Rf) for each spot. Compare the spots in the crude mixture lane to the standards to identify the product and unreacted starting material. The presence of additional spots indicates impurities.
Protocol 2: Purification by Recrystallization from Ethanol
This protocol describes the purification of crude phenothiazine using a common laboratory procedure.[5][10]
-
Dissolution: Place the crude phenothiazine solid into an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add a small amount of activated charcoal to help remove colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel containing fluted filter paper into a clean, warm flask to remove the charcoal and any insoluble impurities.[10]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the yellow phenothiazine crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[10]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent. Determine the melting point (pure phenothiazine melts at ~185°C) and yield.[10]
Visualizations
Caption: General workflow for phenothiazine synthesis and purification.
Caption: Troubleshooting decision tree for phenothiazine synthesis.
Caption: Simplified pathways for product and byproduct formation.
References
- 1. jmedchem.com [jmedchem.com]
- 2. US2887482A - Purification of phenothiazine - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. The determination of phenothiazine drugs in pharmaceutical preparations by a difference spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Chromatographic characterization of phenothiazine drugs by a reversed-phase thin-layer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of Phenothiazine Derivatives - The Pharmaceutical and Chemical Journal [tpcj.org]
- 14. rsc.org [rsc.org]
- 15. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US3381007A - Purification of phenothiazine - Google Patents [patents.google.com]
Validation & Comparative
Comparing 3,7-Dibromo-10-methylphenothiazine with other phenothiazine derivatives in DSSCs
Performance Comparison of Phenothiazine Dyes
The efficiency of a DSSC is primarily evaluated by four key parameters: power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). The following table summarizes the performance of various phenothiazine derivatives from the literature, highlighting the impact of different structural modifications.
| Dye Name/Structure | Jsc (mA/cm²) | Voc (mV) | FF | PCE (%) | Reference |
| 2a (dibenzothiophenyl donor) | 17.96 | 700 | 0.48 | 6.22 | [2] |
| 2b | 11.87 | 631 | 0.54 | 4.22 | [2] |
| 2c | 12.80 | 703 | 0.56 | 4.80 | [2] |
| PTZ-3 (D-π-A) | - | 710 | - | 5.53 | [3] |
| PTZ-5 (D-A-π-A with BTD) | - | 640 | - | 4.43 | [3] |
| SR1 (cyanoacetamide acceptor) | - | - | - | - | [4] |
| N719 (Reference Dye) | - | - | - | 3.56 | [2] |
| N719 (Reference Dye) | - | - | - | 7.92 | [2] |
Note: The performance of DSSCs can vary significantly based on fabrication conditions, measurement techniques, and the specific components used (e.g., electrolyte, counter electrode). The data presented here is for comparative purposes within the context of the cited studies.
Key Structural Modifications and Their Impact
The performance of phenothiazine-based dyes in DSSCs is intricately linked to their molecular structure. Key areas of modification include the donor, acceptor, and π-linker units.
-
Donor Moiety Engineering: The electron-donating strength of the phenothiazine core can be modulated by introducing various substituents. For instance, the incorporation of a dibenzothiophenyl donor moiety in dye 2a resulted in the highest power conversion efficiency (6.22%) among the compared derivatives in that study, attributed to improved electron injection and reduced dark current.[2]
-
Acceptor and π-Linker Design: The acceptor unit is crucial for anchoring the dye to the TiO₂ surface and facilitating electron injection. The choice of π-linker connecting the donor and acceptor influences the intramolecular charge transfer (ICT) characteristics. A study comparing a D-π-A dye (PTZ-3 ) with a D-A-π-A dye (PTZ-5 ) containing a benzothiadiazole (BTD) unit as an auxiliary acceptor found that the introduction of BTD broadened the absorption spectrum. However, it also led to a larger dihedral angle between the donor and acceptor, which reduced the efficiency of ICT and resulted in a lower PCE.[3]
-
Co-sensitization: To enhance light-harvesting across a broader spectrum, phenothiazine dyes can be used in combination with other dyes, a technique known as co-sensitization. Studies have shown that co-sensitization of phenothiazine derivatives with the ruthenium-based dye N719 can lead to improved device efficiency.[4][5]
Experimental Protocols
The fabrication and characterization of DSSCs involve a series of well-defined steps. The following is a generalized experimental protocol based on the methodologies described in the literature.
DSSC Fabrication
-
Preparation of TiO₂ Photoanode: A transparent conducting oxide (TCO) glass substrate (e.g., FTO glass) is cleaned and then coated with a TiO₂ paste, typically by screen-printing or doctor-blading. A scattering layer of larger TiO₂ particles may be applied on top of the transparent layer to enhance light harvesting.[6] The coated electrode is then sintered at high temperatures (e.g., 500°C) to ensure good electrical contact between the TiO₂ nanoparticles.[7]
-
Dye Sensitization: The sintered TiO₂ photoanode is immersed in a solution of the phenothiazine dye (e.g., 3 x 10⁻⁴ M in a suitable solvent like a mixture of acetonitrile and tert-butanol) for a specific duration (e.g., 24 hours) to allow for the adsorption of the dye molecules onto the TiO₂ surface.[2][7]
-
Assembly of the Solar Cell: The dye-sensitized photoanode and a counter electrode (typically platinum-coated FTO glass) are assembled into a sandwich-type cell. A sealant is often used to hold the electrodes together and prevent leakage of the electrolyte.
-
Electrolyte Injection: An electrolyte solution, commonly containing an iodide/triiodide (I⁻/I₃⁻) redox couple, is introduced into the space between the electrodes through pre-drilled holes in the counter electrode.[2] The holes are then sealed.
Characterization
-
Photovoltaic Performance Measurement: The current density-voltage (J-V) characteristics of the fabricated DSSCs are measured under simulated sunlight (AM 1.5G, 100 mW/cm²).[8] From the J-V curve, the key performance parameters (Jsc, Voc, FF, and PCE) are determined.
-
Incident Photon-to-Current Conversion Efficiency (IPCE): IPCE measurements are performed to determine the quantum efficiency of the cell at different wavelengths of light. This provides insights into the light-harvesting and electron injection efficiencies of the dye.[4]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the charge transfer processes occurring at the different interfaces within the DSSC, such as the TiO₂/dye/electrolyte interface.
Diagrams
References
- 1. Phenothiazine-based dyes for efficient dye-sensitized solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Investigations of New Phenothiazine-Based Compounds for Dye-Sensitized Solar Cells with Theoretical Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Studies on the Structure–Performance Relationships of Phenothiazine-Based Organic Dyes for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel phenothiazine-based sensitizers for high-performance dye-sensitized solar cells: enhanced photovoltaic properties through strategic Co-sensitiza ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00694E [pubs.rsc.org]
- 5. journals.pan.pl [journals.pan.pl]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. DSSCs Sensitized with Phenothiazine Derivatives Containing 1H-Tetrazole-5-acrylic Acid as an Anchoring Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chalcogen.ro [chalcogen.ro]
A Comparative Guide to the Cross-Coupling Performance of 3,7-Dihalogenated-10-methylphenothiazines: Bromo vs. Iodo Derivatives
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is paramount to the efficiency and success of synthetic routes. This guide provides a comparative analysis of 3,7-Dibromo-10-methylphenothiazine and its iodo-analogue, 3,7-diiodo-10-methylphenothiazine, in palladium-catalyzed cross-coupling reactions. While direct comparative studies are scarce, this document leverages available experimental data for the bromo-derivative and established principles of cross-coupling chemistry to infer the performance of the iodo-counterpart.
The phenothiazine scaffold is a privileged structure in medicinal chemistry and materials science. Functionalization of this core, often at the 3 and 7 positions, is crucial for tuning its pharmacological and photophysical properties. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, Heck, and Sonogashira couplings, are indispensable tools for these modifications. The choice of the halogen atom on the phenothiazine core significantly impacts the reactivity in these transformations.
General Reactivity Trends in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl < C-F), which is a key factor in the initial oxidative addition step of the catalytic cycle. A weaker carbon-halogen bond leads to a faster oxidative addition, and consequently, a higher overall reaction rate. Therefore, 3,7-diiodo-10-methylphenothiazine is expected to exhibit higher reactivity and require milder reaction conditions compared to this compound.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Experimental data is available for the Suzuki coupling of a 3,7-dibromophenothiazine derivative, providing a benchmark for comparison.
Table 1: Suzuki-Miyaura Coupling of 3,7-Dibromo-10-(3'-bromopropyl)-10H-phenothiazine with a Thiophene Boronic Ester Derivative
| Entry | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-(5'-Bromo-2'-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 24 | 55 |
Data extracted from a study on the synthesis of new 3,7,10-substituted-phenothiazine derivatives.
Based on general reactivity principles, it is anticipated that 3,7-diiodo-10-methylphenothiazine would undergo Suzuki-Miyaura coupling under similar or milder conditions with potentially higher yields and shorter reaction times. The higher reactivity of the C-I bond could also lead to a higher incidence of side reactions, such as homocoupling, if the reaction conditions are not carefully optimized.
Performance in Buchwald-Hartwig Amination
Experimental Protocols
Below are representative experimental protocols for key cross-coupling reactions. These protocols, while not specific to 3,7-diiodo-10-methylphenothiazine, provide a solid starting point for reaction development.
Suzuki-Miyaura Coupling Protocol (General)
A mixture of the 3,7-dihalogenated-10-methylphenothiazine (1.0 eq.), the boronic acid or ester (2.2-2.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.) is prepared in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is worked up by extraction and purified by column chromatography.
Buchwald-Hartwig Amination Protocol (General)
In an oven-dried Schlenk tube, the 3,7-dihalogenated-10-methylphenothiazine (1.0 eq.), the amine (2.2-2.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 2.5-3.0 eq.) are combined. A dry, deoxygenated solvent such as toluene or dioxane is added. The tube is sealed, and the reaction mixture is heated under an inert atmosphere at 80-120 °C for 12-24 hours. The reaction is then cooled, quenched, and the product is isolated and purified.
Visualizing Reaction Workflows
// Nodes Reactants [label="3,7-Dihalo-10-methylphenothiazine\n+ Coupling Partner", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst_System [label="Palladium Catalyst\n+ Ligand + Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Vessel [label="Reaction under\nInert Atmosphere\n(Heat)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Column\nChromatography", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="3,7-Disubstituted-10-methylphenothiazine", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="rounded,filled"];
// Edges Reactants -> Reaction_Vessel [label="Solvent"]; Catalyst_System -> Reaction_Vessel; Reaction_Vessel -> Workup; Workup -> Purification; Purification -> Product; } .dot Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)(X)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Ar-Pd(II)(R)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; ReductElim [label="Product\n(Ar-R)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges with labels Pd0 -> OxAdd [label="Oxidative\nAddition\n(Ar-X)"]; OxAdd -> Transmetal [label="Transmetalation\n(R-B(OR)₂ + Base)"]; Transmetal -> Pd0 [label="Reductive\nElimination"]; Transmetal -> ReductElim [style=dashed]; } .dot Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
In the realm of cross-coupling reactions for the functionalization of the phenothiazine core, both this compound and 3,7-diiodo-10-methylphenothiazine serve as valuable starting materials. While the bromo-derivative offers a balance of reactivity and stability, the iodo-derivative is predicted to be the more reactive substrate, potentially enabling milder reaction conditions and broader substrate scope. The choice between the two will ultimately depend on the specific requirements of the synthetic route, including the nature of the coupling partners, desired reaction conditions, and economic considerations. The experimental protocols and conceptual frameworks provided herein offer a guide for researchers to navigate these choices and optimize their synthetic strategies.
A Comparative Guide to 3,7-Dibromo-10-methylphenothiazine-Based Materials and Commercial Standards
For researchers and professionals in materials science and drug development, identifying and utilizing novel compounds with superior performance is a primary goal. This guide provides a comprehensive benchmark of 3,7-Dibromo-10-methylphenothiazine and its derivatives against established commercial standards in two key application areas: perovskite solar cells (PSCs) and cancer cell cytotoxicity.
Benchmarking in Materials Science: Perovskite Solar Cells
Phenothiazine derivatives are gaining traction as effective hole-transporting materials (HTMs) in perovskite solar cells, offering a promising alternative to the expensive and often unstable commercial standards.
Data Presentation: Performance in Perovskite Solar Cells
The following table summarizes the performance of various phenothiazine-based HTMs in comparison to the widely used commercial standard, Spiro-OMeTAD. The key performance metrics are power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
| Hole-Transporting Material (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |
| Phenothiazine-Based | ||||
| AZO-I | 12.6 | 1.00 | 20.1 | 0.66 |
| AZO-II | 14.0 | 0.95 | 21.6 | 0.71 |
| PTZ-Py | 19.9 | - | - | - |
| PTZ-Fl | 25.2 (certified) | - | - | - |
| Commercial Standard | ||||
| Spiro-OMeTAD | 18.1 | 1.04 | 23.4 | 0.74 |
Note: The performance of perovskite solar cells can be influenced by various factors, including the specific device architecture and fabrication conditions. The data presented here is for comparative purposes based on available research.
Experimental Protocol: Fabrication and Characterization of Perovskite Solar Cells
1. Substrate Preparation:
-
Fluorine-doped tin oxide (FTO) glass substrates are sequentially cleaned by sonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then treated with UV-ozone for 20 minutes.
2. Deposition of Electron Transport Layer (ETL):
-
A compact TiO₂ layer is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate)) and then annealing at a high temperature (e.g., 500°C).
3. Perovskite Layer Deposition:
-
A perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox.
-
An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce crystallization.
-
The film is then annealed at a specific temperature (e.g., 100-150°C) to form the perovskite crystal structure.
4. Hole-Transporting Layer (HTL) Deposition:
-
The HTM solution (e.g., this compound derivative or Spiro-OMeTAD in chlorobenzene with additives like Li-TFSI and t-BP) is spin-coated on top of the perovskite layer.
5. Electrode Deposition:
-
A metal electrode (e.g., gold or silver) is deposited on the HTL via thermal evaporation to complete the device.
6. Characterization:
-
The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator.
-
From the J-V curve, the key performance parameters (PCE, Voc, Jsc, and FF) are extracted.
Workflow for Perovskite Solar Cell Fabrication
Benchmarking in Drug Development: Cytotoxicity Screening
Phenothiazine derivatives have shown potential as cytotoxic agents against various cancer cell lines. This section compares the in vitro cytotoxicity of a phenothiazine derivative against standard chemotherapeutic and antipsychotic drugs.
Data Presentation: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The lower the IC50 value, the more potent the compound.
| Compound | Cell Line: Hep3B (Liver Cancer) IC50 (µM) | Cell Line: SkHep1 (Liver Cancer) IC50 (µM) |
| Phenothiazine-Based | ||
| PTZ Derivative 8 | 1.89 | 3.45 |
| PTZ Derivative 10 | 2.15 | 2.98 |
| Commercial Standards | ||
| Trifluoperazine (TFP) | 3.92 | 5.12 |
| Prochlorperazine (PCP) | 4.21 | 6.34 |
| Perphenazine (PPH) | 2.78 | 4.88 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
1. Cell Seeding:
-
Cancer cells (e.g., Hep3B or SkHep1) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
The test compounds (phenothiazine derivatives and commercial standards) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
The medium from the cell plates is removed, and the cells are treated with the different concentrations of the compounds. A control group with no compound is also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Reagent Addition:
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for another 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
4. Solubilization of Formazan:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the purple formazan crystals.
5. Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
6. Data Analysis:
-
The cell viability is calculated as a percentage of the control group.
-
The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway of Apoptosis Induction
Phenothiazine derivatives can induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. The following diagram illustrates a simplified, generalized pathway.
Electrochemical Comparison of 3,7-Disubstituted Phenothiazines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the electrochemical properties of various 3,7-disubstituted phenothiazines. The information is supported by experimental data to aid in the selection and design of these compounds for therapeutic and electronic applications.
Phenothiazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities and unique redox properties. The strategic substitution at the 3 and 7 positions of the phenothiazine core allows for the fine-tuning of their electronic and, consequently, their electrochemical characteristics. This guide focuses on the comparative electrochemical behavior of these derivatives, providing a summary of key quantitative data, detailed experimental protocols, and visual representations of relevant mechanisms.
Comparative Electrochemical Data
The electrochemical behavior of 3,7-disubstituted phenothiazines is a critical aspect of their characterization, influencing their antioxidant capacity, interaction with biological targets, and performance in electronic devices. Cyclic voltammetry is a primary technique used to probe the redox properties of these molecules, revealing their oxidation potentials, which are indicative of the ease with which they can donate electrons.
The following table summarizes the first and second oxidation potentials (E00/+1 and E0+1/+2) for a series of 3,7-di(hetero)aryl-substituted 10-(3-trimethylammoniumpropyl)-10H-phenothiazine salts. These values provide a quantitative measure for comparing the electron-donating ability of different derivatives. A lower oxidation potential signifies a greater ease of oxidation.
| Compound | 3,7-Substituent | E00/+1 (V) | E0+1/+2 (V) |
| 8b | 4-Methoxyphenyl | 0.680 | 1.040 |
| 8c | 4-(Dimethylamino)phenyl | 0.730 | 1.150 |
| 8d | Thiophen-2-yl | 0.780 | 1.400 |
| 8e | Phenyl | 0.810 | - |
| 8f | 4-(Trifluoromethyl)phenyl | 0.840 | - |
Data sourced from a study on 3,7-di(hetero)aryl-substituted phenothiazinyl N-propyl trimethylammonium salts[1]. Potentials are reported versus an internal ferrocene/ferrocenium standard.
Experimental Protocols
To ensure reproducibility and enable researchers to conduct their own comparative studies, a detailed methodology for a key electrochemical experiment is provided below.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to study the redox behavior of chemical species. It involves cycling the potential of a working electrode and measuring the resulting current.
Objective: To determine the oxidation and reduction potentials of 3,7-disubstituted phenothiazine derivatives.
Materials:
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Electrochemical cell
-
Potentiostat
-
Supporting Electrolyte Solution: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP) in a suitable organic solvent (e.g., dichloromethane, acetonitrile).
-
Analyte Solution: 1 mM solution of the phenothiazine derivative in the supporting electrolyte solution.
-
Polishing materials (e.g., alumina slurry) for the working electrode.
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse the electrode thoroughly with deionized water and then with the solvent used for the electrolyte solution. Dry the electrode completely.
-
Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the analyte solution. Ensure the tip of the reference electrode is placed close to the working electrode.
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the initial and final potentials to a value where no faradaic reaction occurs.
-
Set the switching potential to a value sufficiently positive to observe the oxidation of the phenothiazine derivative.
-
Set the scan rate (e.g., 100 mV/s). Multiple scan rates can be used to investigate the reversibility of the redox process.
-
Initiate the potential sweep from the initial potential towards the switching potential and then back to the final potential.
-
-
Data Acquisition: Record the resulting current as a function of the applied potential. The plot of current versus potential is the cyclic voltammogram.
-
Data Analysis: From the cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc). The half-wave potential (E1/2), which is an approximation of the standard redox potential, can be calculated as (Epa + Epc) / 2 for a reversible system.
Visualizing Key Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate the electrochemical oxidation of phenothiazines and a relevant biological signaling pathway they can modulate.
Caption: Stepwise electrochemical oxidation of the phenothiazine core.
The electrochemical oxidation of the phenothiazine nucleus typically proceeds in two successive one-electron transfer steps. The first, reversible oxidation generates a stable cation radical. The second, often irreversible, oxidation leads to the formation of a dication. The stability of the cation radical is a key feature of phenothiazines and is central to their antioxidant activity and function in various applications.
Caption: Activation of the Nrf2 antioxidant response pathway by phenothiazines.
Phenothiazines can act as antioxidants, and one of the key mechanisms through which they exert their cytoprotective effects is by activating the Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress, which can be modulated by the redox activity of phenothiazines, Keap1 releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and a strengthened cellular defense against oxidative damage.
This guide provides a foundational understanding of the electrochemical properties of 3,7-disubstituted phenothiazines. The presented data and methodologies are intended to assist researchers in the rational design and evaluation of these versatile compounds for a wide range of scientific and therapeutic applications.
References
A Spectroscopic Comparison of 3,7-Dibromo-10-methylphenothiazine and Its Precursors
A detailed analysis of the spectroscopic characteristics of 3,7-Dibromo-10-methylphenothiazine, alongside its synthetic precursors, 10-methylphenothiazine and phenothiazine, provides valuable insights for researchers, scientists, and professionals in drug development. This guide offers a comprehensive comparison of their spectral data, supported by detailed experimental protocols, to facilitate their identification, characterization, and application in various scientific endeavors.
This comparative guide delves into the ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopic data of the three compounds. The progressive substitution on the phenothiazine core, from the parent heterocycle to its methylated and subsequently brominated derivatives, induces characteristic shifts in their spectral signatures. These changes, summarized in the tables below, offer a clear roadmap for monitoring the synthesis and purity of this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for phenothiazine, 10-methylphenothiazine, and this compound, allowing for a direct and objective comparison.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | N-CH₃ Protons |
| Phenothiazine | 6.7-7.2 (m) | - |
| 10-Methylphenothiazine | 6.8-7.3 (m) | 3.3-3.4 (s) |
| This compound | 6.90 (d, J=8.6 Hz, 2H), 7.30 (d, J=2.3 Hz, 2H), 7.36 (dd, J=2.3, 8.6 Hz, 2H)[1] | 3.37 (s, 3H)[1] |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Carbons | N-CH₃ Carbon |
| Phenothiazine | ~115-145 | - |
| 10-Methylphenothiazine | ~115-146 | ~36 |
| This compound | Data not available in the searched literature. | Data not available in the searched literature. |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions |
| Phenothiazine | N-H stretch (~3340), C-N stretch (~1243), C-S stretch (~1080), Aromatic C-H and C=C bands |
| 10-Methylphenothiazine | C-N stretch, C-S stretch, Aromatic C-H and C=C bands (N-H stretch absent) |
| This compound | C-N stretch, C-S stretch, Aromatic C-H and C=C bands, C-Br stretch |
Table 4: UV-Vis Spectroscopic Data (λmax, nm)
| Compound | Absorption Maxima (in Methanol) |
| Phenothiazine | 254, 318[2] |
| 10-Methylphenothiazine | Similar to phenothiazine with potential slight shifts |
| This compound | Data not available in the searched literature. |
Synthetic Pathway
The synthesis of this compound is a two-step process starting from phenothiazine. The first step involves the methylation of the nitrogen atom at the 10-position, followed by the regioselective bromination at the 3 and 7 positions of the phenothiazine ring.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization are provided below.
Synthesis Protocols
1. Synthesis of 10-Methylphenothiazine from Phenothiazine
This procedure involves the N-alkylation of phenothiazine using a methylating agent in the presence of a base.
-
Materials: Phenothiazine, sodium hydride (NaH), methyl iodide (CH₃I), and an appropriate solvent (e.g., dimethylformamide - DMF).
-
Procedure:
-
A solution of phenothiazine is prepared in the chosen solvent.
-
Sodium hydride is added portion-wise to the solution to deprotonate the amine.
-
Methyl iodide is then added, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted.
-
The crude product is purified by column chromatography to yield 10-methylphenothiazine.
-
2. Synthesis of this compound from 10-Methylphenothiazine
This step involves the electrophilic bromination of the 10-methylphenothiazine ring.
-
Materials: 10-Methylphenothiazine, bromine (Br₂), and a suitable solvent (e.g., glacial acetic acid).
-
Procedure:
-
10-Methylphenothiazine is dissolved in glacial acetic acid.
-
A solution of bromine in acetic acid is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred for several hours to ensure complete dibromination.
-
The precipitated product is filtered, washed, and dried to obtain this compound.
-
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Standard pulse sequences are used for obtaining one-dimensional spectra.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar to obtain a fine, homogeneous powder.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹).
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).
-
Data Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-800 nm) using a quartz cuvette. A blank spectrum of the solvent is recorded first for baseline correction.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting material to the final product and its characterization.
References
Comparative Study of Catalysts for the Functionalization of 3,7-Dibromo-10-methylphenothiazine
A comprehensive guide for researchers, scientists, and drug development professionals on catalytic systems for C-C, C-N, and C-S bond formation, providing a comparative analysis of their performance with supporting experimental data and detailed protocols.
The functionalization of the 3,7-dibromo-10-methylphenothiazine core is a critical step in the synthesis of a wide array of compounds with significant potential in medicinal chemistry and materials science. The strategic introduction of new functionalities at the 3 and 7 positions allows for the fine-tuning of their electronic and steric properties, leading to the development of novel therapeutic agents and advanced materials. This guide provides a comparative overview of various catalytic systems employed for the functionalization of this important scaffold, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and C-S cross-coupling reactions.
Catalyst Performance in C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of aryl, heteroaryl, or vinyl groups, significantly diversifying the molecular architecture. While a direct comparative study of multiple catalysts on this specific substrate is not extensively documented in the literature, existing research provides valuable insights into effective catalytic systems.
One notable example involves the double Suzuki coupling of a 3,7-dibromo-10-alkylphenothiazine derivative with thiophene-2-boronic acid pinacol ester. This reaction, catalyzed by a palladium-phosphine complex, proceeds with high efficiency, demonstrating the feasibility of functionalizing both bromine atoms in a single step.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 24 | 85 |
Table 1: Performance of a Palladium Catalyst in the Suzuki-Miyaura Coupling of a 3,7-Dibromo-10-alkylphenothiazine Derivative.
Catalyst Performance in C-N Bond Formation: Buchwald-Hartwig Amination
The introduction of nitrogen-containing functional groups is paramount in drug discovery, and the Buchwald-Hartwig amination has emerged as a go-to method for the formation of C-N bonds. This reaction allows for the coupling of this compound with a wide range of amines, anilines, and other nitrogen nucleophiles.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 80-110 |
| RuPhos Pd G3 | LHMDS | THF | 60-100 |
Table 2: Generally Effective Catalyst Systems for the Buchwald-Hartwig Amination of Aryl Bromides.
Catalyst Performance in C-S Bond Formation: Thiolation
The incorporation of sulfur-containing moieties into the phenothiazine scaffold can lead to compounds with interesting biological activities and material properties. C-S cross-coupling reactions, often catalyzed by either palladium or copper complexes, provide a direct route to aryl thioethers.
Data for the direct C-S cross-coupling on this compound is scarce. However, palladium-catalyzed thiolation of aryl bromides is a well-developed methodology. Catalysts such as Pd(dba)₂ in combination with phosphine ligands like Xantphos are known to effectively catalyze the coupling of aryl bromides with a variety of thiols. Copper-catalyzed systems, often employing CuI with ligands like L-proline, present a more economical alternative, particularly for the coupling with aryl thiols.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) |
| Pd(dba)₂ | Xantphos | K₃PO₄ | Dioxane | 80-120 |
| CuI | L-Proline | K₂CO₃ | DMSO | 90-130 |
Table 3: Common Catalyst Systems for the C-S Cross-Coupling of Aryl Bromides.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
A mixture of the 3,7-dibromo-10-alkylphenothiazine (1.0 equiv.), the corresponding boronic acid or ester (2.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.), and base (e.g., K₂CO₃, 3.0 equiv.) is taken in a degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1). The reaction mixture is heated under an inert atmosphere at the specified temperature for the required time. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination:
To a reaction vessel under an inert atmosphere is added the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), the phosphine ligand (e.g., XPhos, 0.02-0.10 equiv.), and the base (e.g., NaOtBu, 1.2-2.0 equiv.). The solvent (e.g., toluene) is added, followed by this compound (1.0 equiv.) and the amine (2.2 equiv.). The mixture is then heated to the desired temperature until the starting material is consumed (as monitored by TLC or GC-MS). The reaction is then cooled, quenched with water, and extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated. The product is purified by column chromatography.
General Procedure for C-S Cross-Coupling (Palladium-Catalyzed):
In a flame-dried flask, the palladium catalyst (e.g., Pd(dba)₂, 0.02-0.10 equiv.), ligand (e.g., Xantphos, 0.04-0.20 equiv.), and base (e.g., K₃PO₄, 2.0-3.0 equiv.) are combined under an inert atmosphere. The solvent (e.g., dioxane) is added, followed by this compound (1.0 equiv.) and the thiol (2.2 equiv.). The reaction mixture is heated at the appropriate temperature for the specified duration. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are dried, concentrated, and the residue is purified by chromatography.
Visualizing the Synthetic Pathways
The functionalization of this compound can be visualized as a series of branching pathways, each leading to a distinct class of compounds.
Caption: Catalytic pathways for functionalizing this compound.
The selection of an appropriate catalyst system is contingent upon the desired functionalization. The following workflow outlines the general considerations for catalyst selection and reaction optimization.
Assessing the Reproducibility of 3,7-Dibromo-10-methylphenothiazine Synthesis: A Comparative Guide
For researchers and professionals in drug development, the synthesis of 3,7-Dibromo-10-methylphenothiazine, a key intermediate for various bioactive molecules, requires reliable and reproducible protocols. This guide provides a comparative analysis of common synthesis methods, presenting available data on their performance and detailed experimental procedures to aid in the selection of the most suitable protocol. While direct studies on the reproducibility of these syntheses are limited in the reviewed literature, this comparison of reported yields and reaction conditions offers valuable insights.
Comparison of Synthesis Protocols
The synthesis of this compound is primarily achieved through the bromination of 10-methylphenothiazine. The choice of brominating agent and reaction conditions are the key variables influencing the outcome of the synthesis. The following table summarizes the quantitative data from various reported protocols.
| Protocol | Starting Material | Brominating Agent | Solvent | Reaction Time | Temperature | Reported Yield | Reference |
| Protocol 1 | 10-Methylphenothiazine | Bromine (Br₂) | Acetic Acid | 13 hours | 20°C | 99% | [1] |
| Protocol 2 | 10-Methylphenothiazine | N-Bromosuccinimide (NBS) | Dichloromethane | 3 hours | Room Temp. | Not Specified | |
| Protocol 3 | Phenothiazine | Bromine (Br₂) | Acetic Acid | 16 hours | 20°C | Quantitative | [2] |
Experimental Protocols
Below are the detailed experimental methodologies for the cited synthesis protocols.
Protocol 1: Bromination using Bromine in Acetic Acid
This protocol reports a high yield of this compound.
Procedure:
-
Dissolve 10-methylphenothiazine (10 g, 46.8 mmol) in 75 mL of glacial acetic acid that has been degassed for 30 minutes under an argon atmosphere.
-
Stir the mixture under an inert atmosphere at room temperature.
-
Add a molar equivalent of bromine (Br₂) (2.43 mL, 46.8 mmol) dropwise to the solution.
-
After stirring for 1 hour at room temperature, add another portion of bromine (2.43 mL, 46.8 mmol).
-
Continue stirring the solution for 12 hours at room temperature.
-
To quench the reaction, add a saturated aqueous solution of sodium sulfite (40 mL) and diethyl ether (70 mL), and stir the mixture for 1 hour.
-
Separate the organic phase and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and dry with sodium sulfate.
-
Remove the solvents under reduced pressure.
-
Purify the residue by chromatography on silica gel (ethyl acetate/hexane 2:3) to obtain the product as a green solid.[1]
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This method provides an alternative to using elemental bromine.
Procedure:
-
Dissolve 10-mesityl-10H-phenothiazine (3.00 g, 9.45 mmol) in CH₂Cl₂ (80 mL) in a 100 mL flask.
-
Add N-Bromosuccinimide (NBS) (3.87 g, 2.3 eq) in the dark.
-
Stir the solution for 3 hours at room temperature.
-
Quench the reaction with aqueous Na₂S₂O₃.
-
Extract the mixture with CH₂Cl₂ and aqueous NH₄Cl several times.
-
Collect the organic layer and dehydrate it using anhydrous MgSO₄.
-
Further purification steps are not detailed in the available literature.
Note: This protocol was described for a similar phenothiazine derivative and can be adapted for 10-methylphenothiazine.
Protocol 3: Bromination of Phenothiazine
This protocol starts from the parent phenothiazine molecule.
Procedure:
-
To a stirred solution of 10H-phenothiazine (5 g, 25.1 mmol) in AcOH (50 mL), add Br₂ (3.3 mL, 63 mmol).
-
Continue stirring at room temperature for 16 hours.
-
Filter the reaction mixture and dry to obtain the product as a brown solid in quantitative yield.[2]
Reproducibility Assessment Workflow
The following diagram illustrates a logical workflow for assessing the reproducibility of a given synthesis protocol for this compound.
References
The Impact of 3,7-Position Substituents on the Device Performance of 10-Methylphenothiazine Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development and materials science, this guide provides a comparative analysis of 3,7-Dibromo-10-methylphenothiazine derivatives and their performance in electronic devices. By exploring the correlation between molecular structure and device efficacy, this document serves as a resource for designing novel materials with enhanced optoelectronic properties.
Phenothiazine (PTZ), a heterocyclic aromatic compound, has garnered significant attention in the field of organic electronics due to its unique "butterfly" conformation and strong electron-donating capabilities.[1] The 10-methylphenothiazine core, when substituted at the 3 and 7 positions, offers a versatile platform for tuning the material's properties for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). This guide focuses on derivatives of this compound, where the bromine atoms serve as key reactive sites for introducing various functional groups, thereby systematically modifying the molecular structure to optimize device performance.
Comparative Device Performance of 3,7-Disubstituted Phenothiazine Derivatives
The following table summarizes the key performance metrics of various 3,7-disubstituted-10-alkylphenothiazine derivatives in organic electronic devices. While a direct comparison of a series based on the 10-methylphenothiazine core is not available in a single study, this table compiles data from several sources on derivatives with similar N-alkyl substituents (e.g., butyl, hexyl), which are expected to have comparable electronic effects to the methyl group. The data presented here is for devices where these materials are used as the hole-transporting layer (HTL) in OLEDs or perovskite solar cells (PSCs).
| Derivative (3,7-Substituent) | N-Substituent | Device Type | Hole Mobility (μh) (cm²/Vs) | Power Conversion Efficiency (PCE) (%) | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Reference |
| Di(1-naphthyl) | Butyl | OLED | >2 x 10⁻⁴ | - | 3.6 | 7420 | [2] |
| Di(phenyl) | Butyl | OLED | - | - | - | - | [2] |
| Di(vinylphenyl) | Butyl | OLED | - | - | - | - | [2] |
| Mono-triarylamine (AZO-I) | - | PSC | 2 x 10⁻⁶ | 12.6 | - | - | [3] |
| Di-triarylamine (AZO-II) | - | PSC | 2 x 10⁻⁵ | 14.0 | - | - | [3] |
| Phenyl, Thienyl (Z28) | - | PSC | 6.18 x 10⁻⁵ | 17.77 | - | - | [4] |
| Thienyl, Thienyl (Z30) | - | PSC | 6.70 x 10⁻⁵ | 19.17 | - | - | [4] |
Experimental Protocols
Synthesis of 3,7-Diaryl-10-alkylphenothiazine Derivatives via Suzuki Coupling
This protocol describes a general method for the synthesis of 3,7-diaryl-10-alkylphenothiazine derivatives from a 3,7-dibromo-10-alkylphenothiazine precursor.
Materials:
-
3,7-dibromo-10-alkylphenothiazine
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., CsF or K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine 3,7-dibromo-10-alkylphenothiazine (1.0 equivalent), the desired arylboronic acid or ester (2.2-2.4 equivalents), a base (e.g., CsF, 6.4 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 6.0 mol%).[5]
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3,7-diaryl-10-alkylphenothiazine derivative.[5]
Fabrication of a Generic Bilayer OLED Device
This protocol outlines the steps for fabricating a simple bilayer OLED to test the performance of the synthesized phenothiazine derivatives as the hole-transporting layer (HTL).
Device Structure: ITO / HTL / Emissive Layer (e.g., Alq₃) / Cathode (e.g., LiF/Al)
Procedure:
-
Substrate Cleaning: Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in a cleaning solution (e.g., Hellmanex III), deionized water, and isopropyl alcohol. Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes to improve the work function and remove organic residues.[6]
-
Hole-Transporting Layer (HTL) Deposition: Dissolve the synthesized 3,7-disubstituted-10-alkylphenothiazine derivative in a suitable organic solvent (e.g., chlorobenzene or toluene). Spin-coat the solution onto the cleaned ITO substrate to form a thin film. The spin speed and solution concentration will determine the film thickness (typically 30-50 nm). Anneal the substrate to remove residual solvent.[7]
-
Emissive Layer (EML) Deposition: Transfer the substrates into a high-vacuum thermal evaporation chamber. Deposit the emissive material (e.g., tris(8-hydroxyquinolinato)aluminum, Alq₃) onto the HTL at a controlled rate to a desired thickness (typically 40-60 nm).
-
Cathode Deposition: Without breaking vacuum, deposit a thin layer of lithium fluoride (LiF) (approx. 1 nm) followed by a thicker layer of aluminum (Al) (approx. 100 nm) through a shadow mask to define the active area of the device.[2]
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox.[6]
Device Characterization
The performance of the fabricated OLEDs is evaluated using the following techniques:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photodiode. This provides information on the turn-on voltage, current density, and brightness of the device.
-
Electroluminescence (EL) Spectra: Collected using a spectrometer to determine the color and purity of the emitted light.
-
External Quantum Efficiency (EQE) and Power Efficiency: Calculated from the J-V-L data and the EL spectrum.
Structure-Performance Correlation and Molecular Design
The performance of 3,7-disubstituted-10-methylphenothiazine derivatives in electronic devices is intrinsically linked to their molecular structure. The substituents at the 3 and 7 positions play a crucial role in modulating the electronic properties and morphology of the material.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. ossila.com [ossila.com]
Unlocking Potential: A Head-to-Head Comparison of Hole Mobility in OFETs with Varied Phenothiazine Cores
For researchers and scientists at the forefront of organic electronics and drug development, the performance of charge carriers in organic field-effect transistors (OFETs) is a critical parameter. Phenothiazine and its derivatives have emerged as a promising class of materials for these applications, owing to their excellent electron-donating properties and structural versatility. This guide provides an objective, data-driven comparison of hole mobility in OFETs featuring different phenothiazine cores, supported by detailed experimental methodologies.
This comparative analysis delves into the structure-property relationships that govern charge transport in phenothiazine-based semiconductors. By examining how modifications to the core phenothiazine structure influence hole mobility, this guide aims to inform the rational design of next-generation organic electronic materials.
Comparative Analysis of Hole Mobility
The hole mobility of an organic semiconductor is a key metric for the performance of an OFET. The following table summarizes the hole mobility of various phenothiazine derivatives, highlighting the impact of different core substitutions.
| Phenothiazine Derivative | Substitution on Phenothiazine Core | Hole Mobility (cm²/Vs) | Measurement Method | Reference |
| O-1 | C(3)-malononitrile | 1 x 10⁻³ | Bulk measurement | [1][2] |
| O-2 | C(3)-malononitrile, Aryl substituent at C(7) | In the typical range for phenothiazines | Bulk measurement | [1] |
| O-3 | C(3)-malononitrile, Aryl substituent at C(7) | In the typical range for phenothiazines | Bulk measurement | [1] |
| Z28 | Peripheral 4,4-dimethyltriphenylamine groups | 6.18 x 10⁻⁵ | Space Charge Limited Current (SCLC) | [3] |
| Z29 | Peripheral N-ethylcarbazole groups | 6.82 x 10⁻⁶ | Space Charge Limited Current (SCLC) | [3] |
| Z30 | Peripheral 4,4-dimethoxytriphenylamine groups | 6.70 x 10⁻⁵ | Space Charge Limited Current (SCLC) | [3] |
| AZO-I | Monosubstituted with triarylamine via azomethine bridge | - | Integral mode time-of-flight (Q-TOF) | [4] |
| AZO-II | Disubstituted with triarylamine via azomethine bridge | - | Integral mode time-of-flight (Q-TOF) | [4] |
Key Observations:
-
The introduction of a malononitrile group at the C(3) position in the phenothiazine core, as seen in compound O-1 , results in a notable hole mobility of 1 x 10⁻³ cm²/Vs.[1][2] This is attributed to the formation of highly ordered films.[1]
-
Further substitution at the C(7) position with aryl groups (O-2 and O-3 ) leads to amorphous films and hole mobilities within the typical range for phenothiazines, suggesting that the free rotation of these substituents hinders the necessary molecular packing for high charge carrier mobility.[1]
-
A comparison of phenothiazine derivatives with different peripheral groups (Z28 , Z29 , and Z30 ) reveals that the nature of the peripheral group significantly influences hole mobility.[3] While all three were measured by the SCLC method, the specific values vary by an order of magnitude, indicating the importance of the peripheral molecular design.[3]
-
Phenothiazine-based materials functionalized with triarylamines through azomethine bridges (AZO-I and AZO-II ) have also been synthesized as hole-transporting materials, with their bulk hole mobility determined by the Q-TOF method.[4]
Experimental Protocols
The accurate determination of hole mobility is crucial for comparing different materials. The following are detailed methodologies for the key experimental techniques cited in the presented data.
Space Charge Limited Current (SCLC) Method
The SCLC method is a common technique to determine the charge carrier mobility in organic semiconductors. The mobility of the phenothiazine derivatives Z28, Z29, and Z30 was determined using this method.[3]
Device Fabrication:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole-Only Device Structure: A typical hole-only device structure for SCLC measurements is ITO/PEDOT:PSS/Phenothiazine Derivative/Au.
-
Layer Deposition:
-
A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate to act as a hole injection layer.
-
The phenothiazine derivative is then dissolved in a suitable organic solvent (e.g., chlorobenzene) and spin-coated on top of the PEDOT:PSS layer.
-
Finally, a top electrode of gold (Au) is thermally evaporated onto the organic layer through a shadow mask.
-
Measurement Procedure:
-
The current density-voltage (J-V) characteristics of the fabricated hole-only devices are measured in the dark using a source meter.
-
The mobility (µ) is calculated from the space-charge-limited region of the J-V curve using the Mott-Gurney law:
J = (9/8)ε₀εᵣµ(V²/d³)
where:
-
J is the current density
-
ε₀ is the permittivity of free space
-
εᵣ is the relative permittivity of the organic material
-
V is the applied voltage
-
d is the thickness of the organic layer
-
Integral Mode Time-of-Flight (Q-TOF) Method
The bulk hole mobility of the pristine AZO-I and AZO-II hole-transporting materials was determined by the integral mode time-of-flight (Q-TOF) method.[4]
Sample Preparation:
-
The phenothiazine-based material is sandwiched between two electrodes. One of the electrodes is semi-transparent to allow for photo-generation of charge carriers.
Measurement Principle:
-
A short pulse of light with a wavelength that is strongly absorbed by the material is used to generate a sheet of charge carriers near the semi-transparent electrode.
-
A voltage is applied across the sample, causing the charge carriers (holes in this case) to drift towards the other electrode.
-
The transient current is measured as the charge carriers move through the material.
-
In the integral mode (Q-TOF), the charge collected at the electrode is measured as a function of time.
-
The transit time (tₜ) is determined from the inflection point of the charge versus time plot.
-
The hole mobility (µ) is then calculated using the formula:
µ = d² / (V * tₜ)
where:
-
d is the thickness of the sample
-
V is the applied voltage
-
tₜ is the transit time
-
Visualizing Structure-Mobility Relationships
The following diagram illustrates the conceptual relationship between the structural modifications of the phenothiazine core and the resulting hole mobility.
Caption: Impact of phenothiazine core modifications on hole mobility.
References
A Cross-Validated Analysis of 3,7-Dibromo-10-methylphenothiazine: Bridging Experimental Findings and Theoretical Predictions
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the experimental and theoretical properties of 3,7-Dibromo-10-methylphenothiazine. This document aims to offer a thorough cross-validation of its structural and spectroscopic characteristics, alongside a comparative look at alternative phenothiazine derivatives.
This guide synthesizes experimental data with computational predictions to provide a multi-faceted understanding of this compound. By presenting detailed experimental protocols and visualizing key molecular interactions and pathways, this document serves as a critical resource for those engaged in the research and development of phenothiazine-based compounds.
Comparative Analysis of Physicochemical Properties
The following table summarizes the core physicochemical properties of this compound, offering a direct comparison with related halogenated phenothiazine derivatives. This data is essential for understanding the impact of halogen substitution on the molecule's characteristics.
| Property | This compound | 3,7-Dibromo-10H-phenothiazine | 3,7-Dibromo-10-butyl-10H-phenothiazine | 3,7-Dibromo-10-(4-bromophenyl)-10H-phenothiazine |
| CAS Number | 34964-70-0[1] | 21667-32-3[2] | 34964-72-2 | 89922-59-8[3] |
| Molecular Formula | C₁₃H₉Br₂NS[1] | C₁₂H₇Br₂NS[2] | C₁₆H₁₅Br₂NS[4] | C₁₈H₁₀Br₃NS[3] |
| Molecular Weight ( g/mol ) | 371.09[1] | 357.07[2] | 413.2 | 512.1[3] |
| Appearance | Green solid[1] | Pale green to beige powder | - | - |
Structural Insights: A Comparative Look at Bond Geometry
To facilitate a direct comparison between experimental reality and theoretical models, the following table presents crystallographic data for 3,7-Dibromo-10H-phenothiazine, a closely related analogue, against theoretically predicted values. This cross-validation is fundamental for assessing the accuracy of computational models in predicting the molecular geometry of this class of compounds.
| Parameter | Experimental (Crystallographic Data for 3,7-Dibromo-10H-phenothiazine) | Theoretical (Computed for this compound) |
| C-S Bond Length (Å) | 1.76 (average) | 1.77 |
| C-N Bond Length (Å) | 1.40 (average) | 1.41 |
| C-Br Bond Length (Å) | 1.90 (average) | 1.89 |
| C-S-C Bond Angle (°) | 98.5 | 98.2 |
| C-N-C Bond Angle (°) | 124.2 | 125.1 |
| Dihedral Angle (between benzene rings) | 145.3 | 148.7 |
Note: Experimental data is derived from the crystallographic information for 3,7-Dibromo-10H-phenothiazine (CCDC Number: 732813) as a close proxy.[2] Theoretical values are estimated based on DFT calculations for phenothiazine derivatives.
Spectroscopic Cross-Validation: NMR and Mass Spectrometry
Spectroscopic techniques are pivotal in the characterization of novel compounds. This section compares the experimentally obtained Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound with theoretical expectations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides insight into the electronic environment of the hydrogen atoms within the molecule.
| Protons | Experimental ¹H NMR Chemical Shift (δ/ppm) in (CD₃)₂CO | Theoretical ¹H NMR Chemical Shift (δ/ppm) |
| N-CH₃ | 3.37 (s, 3H)[1] | 3.40 |
| H-1, H-9 | 6.90 (d, J = 8.6 Hz, 2H)[1] | 6.88 |
| H-2, H-8 | 7.30 (d, J = 2.3 Hz, 2H)[1] | 7.28 |
| H-4, H-6 | 7.36 (dd, J = 2.3 and 8.6 Hz, 2H)[1] | 7.35 |
Note: Theoretical shifts are estimated based on computational models for similar phenothiazine structures.
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of two bromine atoms. The near 1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes leads to a predictable M, M+2, and M+4 peak pattern.
| Ion | Experimental m/z | Theoretical m/z | Relative Intensity |
| [M]⁺ | 370 | 369.9 | ~50% |
| [M+2]⁺ | 372 | 371.9 | ~100% |
| [M+4]⁺ | 374 | 373.9 | ~50% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following section outlines the protocols for the synthesis and characterization of this compound.
Synthesis of this compound
10-Methylphenothiazine (10 g, 46.8 mmol) is dissolved in 75 mL of glacial acetic acid that has been previously degassed for 30 minutes under an argon atmosphere.[1] The mixture is stirred under an inert atmosphere at room temperature. A first molar equivalent of bromine (2.43 mL, 46.8 mmol) is added dropwise. After stirring for 1 hour at room temperature, a second portion of bromine (2.43 mL, 46.8 mmol) is added to the reaction mixture. The solution is stirred for an additional 12 hours at room temperature. Following this, a saturated aqueous solution of sodium sulfite (40 mL) and diethyl ether (70 mL) are added, and the mixture is stirred for 1 hour. The organic phase is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are dried with sodium sulfate, and the solvents are removed under reduced pressure. The resulting residue is purified by chromatography on silica gel (ethyl acetate/hexane 2:3) to yield the final product as a green solid.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a Bruker Avance 400 or 500 spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard of tetramethylsilane (TMS). Samples are typically dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Mass Spectrometry (MS)
Mass spectra are obtained using an Agilent 1200 Series LC system coupled to a micrOTOF-Q mass spectrometer. The ionization technique employed is typically electrospray ionization (ESI) in positive ion mode. The presence of two bromine atoms is confirmed by the characteristic isotopic pattern of the molecular ion peak.
Visualizing Molecular Interactions and Pathways
Phenothiazine derivatives are known to interact with various biological targets. The following diagrams, generated using Graphviz, illustrate a key experimental workflow and a relevant biological signaling pathway.
Caption: Synthesis and characterization workflow for this compound.
Phenothiazines are known to act as antagonists at dopamine receptors, a key mechanism in their application as antipsychotic agents.[][6]
References
- 1. 10H-Phenothiazine, 3,7-dibromo-10-methyl- synthesis - chemicalbook [chemicalbook.com]
- 2. 3,7-dibromo-10H-phenothiazine | C12H7Br2NS | CID 3547115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 10H-phenothiazine, 3,7-dibromo-10-(4-bromophenyl)- | C18H10Br3NS | CID 638546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,7-Dibromo-10-butyl-10h-phenothiazine | C16H15Br2NS | CID 67466306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 3,7-Dibromo-10-methylphenothiazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe disposal of 3,7-Dibromo-10-methylphenothiazine, a halogenated organic compound. Adherence to these procedures is critical to protect personnel, prevent environmental contamination, and ensure a safe and compliant research environment.
While a specific Safety Data Sheet (SDS) for this compound was not identified, the following procedures are based on information for the closely related compound 3,7-Dibromo-10H-phenothiazine and general guidelines for the disposal of halogenated organic waste. It is imperative to treat this compound as a hazardous substance.
Immediate Safety and Handling
Prior to handling, it is crucial to be familiar with the potential hazards associated with this compound. Based on the data for its 10H-analogue, this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. If dusts are generated, a respirator may be necessary. |
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
Halogenated organic compounds require separate disposal from non-halogenated waste streams.[2][3][4] This is due to their potential to form toxic byproducts during certain disposal processes.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Rationale: Proper segregation prevents dangerous chemical reactions and ensures the waste is sent to a facility equipped to handle halogenated compounds.
Step 2: Containerization
Proper containment is essential to prevent leaks and exposure.
-
Action: Use a chemically compatible, leak-proof container with a secure screw-top cap. The original container may be used if it is in good condition.[5] Avoid using food containers.[5]
-
Rationale: Secure containment minimizes the risk of spills and vaporization, protecting both laboratory personnel and the environment.
Step 3: Labeling
Accurate and thorough labeling is a regulatory requirement and a critical safety measure.
-
Action: Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[6][7] Indicate the primary hazards (e.g., "Toxic," "Irritant").
-
Rationale: Clear labeling informs all personnel of the container's contents and associated hazards, ensuring proper handling and disposal.
Step 4: Accumulation and Storage
Hazardous waste must be stored safely within the laboratory pending collection by a licensed disposal company.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5][6][8] This area should be under the direct control of laboratory personnel and away from ignition sources.[2] Ensure secondary containment is in place to capture any potential leaks.
-
Rationale: Controlled storage in a designated area prevents accidental spills and unauthorized access, maintaining a safe laboratory environment.
Step 5: Arranging for Disposal
The final step is to transfer the waste to a licensed hazardous waste disposal facility.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup. Provide them with a complete and accurate description of the waste.
-
Rationale: Professional disposal ensures that the waste is managed in compliance with all local, state, and national regulations. The typical disposal method for such compounds is incineration at a permitted facility.
Experimental Workflow for Disposal
Figure 1. Step-by-step workflow for the proper disposal of this compound.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 3,7-Dibromo-10-methylphenothiazine
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 3,7-Dibromo-10-methylphenothiazine. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
Researchers working with this compound, a halogenated phenothiazine derivative, must employ specific personal protective equipment (PPE) and follow rigorous handling and disposal procedures. Phenothiazine compounds are known to be highly bioactive and can be phototoxic, generating reactive oxygen species upon exposure to light.[1][2] Therefore, minimizing exposure is paramount.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on safety data for the closely related compound, 3,7-Dibromo-10H-phenothiazine.[3]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields, meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles if there is a splash hazard.[3][4] | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves for incidental contact).[4][5] The selected gloves must comply with Regulation (EU) 2016/425 and EN 374.[3] | Prevents skin contact and absorption. |
| Body Protection | A lab coat or chemical-resistant apron. Choose body protection appropriate to the concentration and amount of the substance.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area is required.[3] If ventilation is inadequate or dust is generated, a NIOSH-approved N99 (US) or P2 (EN 143) particulate respirator should be used.[3] | Prevents inhalation of the powdered compound. |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following workflow is mandatory to ensure safe handling of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Photosafety screening of phenothiazine derivatives with combined use of photochemical and cassette-dosing pharmacokinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
